(R)-6-(Hydroxymethyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-(hydroxymethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQVTPKGUXWKA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447100 | |
| Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213532-95-7 | |
| Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-6-(hydroxymethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-6-(Hydroxymethyl)piperidin-2-one chemical properties
An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one: A Chiral Scaffold for Modern Drug Discovery
Introduction
(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block that holds a significant position in the landscape of medicinal chemistry and pharmaceutical development. As a derivative of the piperidine scaffold, one of the most ubiquitous nitrogen-containing heterocycles in approved drugs, this compound offers a unique combination of structural features.[1][2] Its architecture is defined by a six-membered lactam (a δ-valerolactam) core, which imparts conformational rigidity, and a stereochemically defined center at the C6 position. The presence of a primary hydroxyl group at this chiral center provides a crucial anchor for synthetic elaboration, enabling the construction of complex, three-dimensional molecules designed for specific biological targets. This guide offers a comprehensive overview of its chemical properties, reactivity, and strategic applications for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
The utility of (R)-6-(Hydroxymethyl)piperidin-2-one as a synthetic intermediate is rooted in its distinct physicochemical properties. These characteristics influence its solubility, reactivity, and handling, which are critical considerations in experimental design. While empirical data for the specific (R)-enantiomer is sparse, computed properties provide reliable estimates for laboratory use.
Table 1: Core Chemical and Physical Properties of 6-(Hydroxymethyl)piperidin-2-one
| Property | Value | Source |
| IUPAC Name | (6R)-6-(hydroxymethyl)piperidin-2-one | N/A |
| Molecular Formula | C₆H₁₁NO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| CAS Number | 174419-15-9 (racemate)[4][5] | N/A |
| 128726-47-6 ((S)-enantiomer)[3][6] | ||
| Appearance | White Powder | [4] |
| Topological Polar Surface Area | 49.3 Ų | [3][7] |
| XLogP3-AA (LogP) | -0.7 | [3] |
| Hydrogen Bond Donors | 2 | [3][7] |
| Hydrogen Bond Acceptors | 2 | [3][7] |
| Rotatable Bond Count | 1 | [3] |
Stereochemistry and Conformational Analysis
The defining feature of this molecule is the chiral center at the C6 position, which dictates its three-dimensional orientation and is fundamental to its application in asymmetric synthesis. The piperidinone ring is not planar and, like similar saturated heterocycles, adopts a non-planar conformation to minimize steric and torsional strain. Studies on related piperidin-2-one structures suggest that the ring exists predominantly in a half-chair conformation.[8] This conformational preference places substituents in pseudo-axial or pseudo-equatorial positions, which can significantly influence the molecule's reactivity and its ability to bind to biological targets.
Caption: Structure of (R)-6-(Hydroxymethyl)piperidin-2-one with the C6 chiral center indicated (*).
Spectroscopic Characterization Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following is a predictive guide to the key spectral features.
-
¹H NMR: The proton spectrum would be characterized by complex multiplets for the diastereotopic methylene protons of the piperidine ring, typically between 1.5-2.5 ppm. The proton at the C6 chiral center would appear as a multiplet, coupled to the adjacent methylene protons. The protons of the hydroxymethyl group (-CH₂OH) would also be diastereotopic, appearing as distinct signals, likely coupled to each other and the C6 proton. The N-H proton of the lactam would present as a broad singlet, while the O-H proton would also be a broad, exchangeable singlet.
-
¹³C NMR: The carbonyl carbon of the lactam is the most deshielded, appearing around 170-175 ppm. The C6 carbon, being attached to both nitrogen and the hydroxymethyl group, would resonate around 55-65 ppm. The carbon of the hydroxymethyl group would be in a similar region. The remaining ring carbons would appear in the aliphatic region (20-40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1640-1680 cm⁻¹ corresponds to the C=O stretch of the amide (lactam). A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H and N-H stretching vibrations.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to readily protonate, showing a prominent molecular ion peak [M+H]⁺ at m/z 130.1.
Synthesis and Reactivity
The synthetic utility of (R)-6-(Hydroxymethyl)piperidin-2-one stems from the reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.
Synthetic Approaches
The asymmetric synthesis of this chiral building block is a key challenge. Common strategies often start from readily available chiral pool materials, such as amino acids. For instance, L-lysine derivatives can serve as precursors, where the stereocenter is already established.[6]
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Core Reactivity
The molecule's reactivity is dominated by its two primary functional groups: the secondary alcohol and the cyclic amide (lactam). This dual functionality allows it to be used as a versatile scaffold in multi-step syntheses.
-
Hydroxyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing a wide array of functionalities.
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Esterification/Etherification: Reacts with acylating or alkylating agents to form esters and ethers, respectively. This is also a common strategy for protecting the hydroxyl group during reactions at other sites.
-
Nucleophilic Substitution: Can be converted to a better leaving group (e.g., tosylate) to allow for displacement by various nucleophiles.
-
-
Lactam Moiety: The cyclic amide presents several sites for reaction.
-
N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.
-
Carbonyl Reactivity: The amide carbonyl can be reduced to the corresponding cyclic amine (a piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Ring Opening: The amide bond can be cleaved via hydrolysis under harsh acidic or basic conditions to yield the corresponding linear amino acid, 5-amino-6-hydroxyhexanoic acid.
-
Caption: Key reaction pathways for (R)-6-(Hydroxymethyl)piperidin-2-one.
Applications in Drug Discovery
The incorporation of chiral piperidine scaffolds is a well-established strategy in modern drug design.[1] These motifs are prized for their ability to project substituents into three-dimensional space, facilitating precise interactions with protein binding sites. The introduction of a chiral center can significantly enhance biological activity, selectivity, and pharmacokinetic properties, including solubility and bioavailability.[1]
(R)-6-(Hydroxymethyl)piperidin-2-one serves as an ideal starting point for accessing novel chemical space. The rigid lactam core acts as a scaffold, while the chiral hydroxymethyl group provides a vector for exploring specific protein pockets. Derivatives of piperidinone have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties, underscoring the therapeutic potential of this structural class.[8]
Caption: Role as a chiral scaffold for generating diversity in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: While data for the specific (R)-enantiomer is limited, related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.[10]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4][5]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[4][5] For long-term stability, storage at 0-8 °C is recommended.[4]
Exemplar Experimental Protocol: Protection of the Hydroxyl Group
This protocol provides a generalized, field-proven method for protecting the primary alcohol as a silyl ether, a common step to enable selective reaction at the lactam nitrogen. This procedure is illustrative and should be adapted based on specific substrate and laboratory conditions.
Objective: To selectively protect the primary hydroxyl group of (R)-6-(Hydroxymethyl)piperidin-2-one as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
(R)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq) and imidazole (2.5 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM (or DMF) with stirring.
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Add TBDMSCl (1.1 eq) portion-wise over 5-10 minutes. Causality Note: The use of imidazole is crucial; it acts as both a base to deprotonate the alcohol and a catalyst to activate the silyl chloride, accelerating the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Self-Validation Note: The washing steps are critical for removing the imidazole hydrochloride byproduct and any unreacted reagents, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure TBDMS-protected product.
References
-
PubChem . 6-Methylpiperidin-2-one. National Center for Biotechnology Information. [Link]
-
PubChem . (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]
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Romero, I., et al. (2017) . Crystal structures of two chiral piperidine derivatives. National Institutes of Health. [Link]
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Yuan, Y., et al. (2023) . Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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Coldham, I., et al. (2022) . Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]
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ChemSrc . (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE. [Link]
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PubChem . (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. National Center for Biotechnology Information. [Link]
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Kar, P., et al. (2022) . Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
- Google Patents.
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Royal Society of Chemistry . One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]
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ACS Publications . Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
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Defense Technical Information Center . Piperidine Synthesis. [Link]
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Royal Society of Chemistry . Supplementary Information. [Link]
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Cheméo . Chemical Properties of 2-Piperidinone (CAS 675-20-7). [Link]
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Chemos GmbH & Co.KG . Safety Data Sheet: Piperidine. [Link]
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ResearchGate . 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]
-
ResearchGate . Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]
-
FooDB . Showing Compound 2-Piperidinone (FDB028421). [Link]
-
LookChem . Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
Sources
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- 4. 6-Hydroxymethyl-piperidin-2-one 95% | CAS: 174419-15-9 | AChemBlock [achemblock.com]
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- 8. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
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The Cornerstone of Chiral Architecture: An In-depth Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chiral building block, (R)-6-(Hydroxymethyl)piperidin-2-one (CAS Number: 213532-95-7).
Foreword: The Significance of Chirality in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Chiral piperidine scaffolds, in particular, have garnered significant attention due to their prevalence in a wide array of approved drugs and biologically active natural products.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring can profoundly influence a compound's binding affinity to its target, as well as its pharmacokinetic and pharmacodynamic properties.[3] (R)-6-(Hydroxymethyl)piperidin-2-one emerges as a valuable and versatile chiral building block, offering a synthetically accessible platform for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic strategies, analytical characterization, and its applications as a pivotal intermediate in the synthesis of novel therapeutic agents.
Section 1: Physicochemical and Structural Characteristics
(R)-6-(Hydroxymethyl)piperidin-2-one is a stable, solid organic compound at room temperature.[4] Its structure features a six-membered lactam (a cyclic amide) with a hydroxymethyl group at the chiral center adjacent to the nitrogen atom. This combination of a rigid ring system, a primary alcohol for further functionalization, and a defined stereocenter makes it an attractive synthon for asymmetric synthesis.
| Property | Value | Source |
| CAS Number | 213532-95-7 | N/A |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| IUPAC Name | (6R)-6-(hydroxymethyl)piperidin-2-one | N/A |
| Appearance | White Powder/Solid | [5] |
| Boiling Point | 346.4 ± 15.0 °C at 760 mmHg | [4] |
| Storage Temperature | 0-8 °C | [5] |
| XLogP3-AA | -0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 129.078978594 Da | [1] |
Section 2: Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure (R)-6-(Hydroxymethyl)piperidin-2-one is paramount to its utility as a chiral building block. Several strategies can be envisioned, primarily revolving around the use of a chiral pool starting material or asymmetric catalysis.
Conceptual Synthetic Pathway: Retrosynthesis from D-Pipecolic Acid
A logical and efficient retrosynthetic approach involves starting from the readily available and enantiomerically pure amino acid, D-pipecolic acid. This strategy ensures the desired (R)-stereochemistry at the C6 position is set from the outset.
Caption: Retrosynthetic analysis of (R)-6-(Hydroxymethyl)piperidin-2-one.
Detailed Experimental Protocol: Synthesis from D-Pipecolic Acid
This protocol outlines a robust and reliable method for the synthesis of (R)-6-(Hydroxymethyl)piperidin-2-one, commencing with the protection and subsequent reduction of D-pipecolic acid. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: N-Protection of D-Pipecolic Acid
-
Rationale: The secondary amine of pipecolic acid is a nucleophile and can interfere with subsequent reactions. Protection with a suitable group, such as Boc (tert-butyloxycarbonyl), is necessary to ensure selective reaction at the carboxylic acid functionality.
-
Protocol:
-
Suspend D-pipecolic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (2.5 eq), to deprotonate the carboxylic acid and facilitate the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-pipecolic acid.
-
Step 2: Esterification of N-Boc-D-Pipecolic Acid
-
Rationale: The carboxylic acid needs to be converted to an ester to facilitate a clean reduction to the primary alcohol. Methyl esters are commonly used due to their ease of formation and subsequent reactivity.
-
Protocol:
-
Dissolve N-Boc-D-pipecolic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or use a reagent like trimethylsilyl diazomethane for a milder reaction.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify by column chromatography to obtain the methyl ester.
-
Step 3: Reduction of the Methyl Ester to the Alcohol
-
Rationale: A strong reducing agent is required to convert the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[6][7] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
-
Protocol:
-
Dissolve the N-Boc-D-pipecolic acid methyl ester (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF.
-
Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude N-Boc-(R)-6-(hydroxymethyl)piperidine.
-
Step 4: Deprotection and Lactamization
-
Rationale: Removal of the Boc protecting group under acidic conditions will liberate the secondary amine. The resulting amino alcohol can then undergo intramolecular cyclization to form the desired lactam.
-
Protocol:
-
Dissolve the crude N-Boc-(R)-6-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
For lactamization, the resulting ammonium salt can be neutralized and heated in a high-boiling point solvent like toluene or xylene with a catalytic amount of acid or base to facilitate the cyclization. Alternatively, oxidation of the alcohol to the aldehyde followed by intramolecular reductive amination can also lead to the piperidin-2-one. A more direct approach involves the oxidation of the amino alcohol under conditions that promote lactamization.
-
Purify the final product, (R)-6-(Hydroxymethyl)piperidin-2-one, by column chromatography or recrystallization.
-
Caption: Synthetic workflow for (R)-6-(Hydroxymethyl)piperidin-2-one.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-6-(Hydroxymethyl)piperidin-2-one.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1] The ¹H NMR spectrum is expected to show characteristic signals for the hydroxymethyl protons, the proton at the chiral center (C6), and the diastereotopic methylene protons of the piperidine ring. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the lactam.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[7]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for CH₂OH, CH at C6, and CH₂ groups of the piperidine ring. Coupling patterns will be complex due to the chiral center and ring conformation. |
| ¹³C NMR | Signals for the carbonyl carbon (~170-175 ppm), the chiral carbon (C6), the hydroxymethyl carbon, and the other three methylene carbons of the ring. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 130.0863, corresponding to C₆H₁₂NO₂⁺. |
Chromatographic Purity and Enantiomeric Excess Determination
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase, such as those based on derivatized cellulose or amylose, is required to separate the (R) and (S) enantiomers.[8][9]
-
Gas Chromatography (GC): Derivatization of the molecule to a more volatile compound may allow for chiral GC analysis.
Caption: Analytical workflow for the characterization of the final product.
Section 4: Applications in Drug Discovery and Development
(R)-6-(Hydroxymethyl)piperidin-2-one serves as a valuable chiral building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system and other therapeutic areas where piperidine-containing compounds have shown promise.[2][10]
As a Precursor for Substituted Piperidines
The hydroxymethyl group provides a convenient handle for further chemical transformations, allowing for the introduction of diverse functionalities. For example, it can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester formation. These modifications enable the synthesis of libraries of chiral piperidine derivatives for screening in drug discovery programs.
Role in the Synthesis of Enzyme Inhibitors
The piperidine scaffold is a common feature in many enzyme inhibitors.[11] The stereochemistry of substituents on the piperidine ring is often crucial for potent and selective inhibition. (R)-6-(Hydroxymethyl)piperidin-2-one can be utilized as a starting material for the synthesis of complex piperidine-based structures that mimic the transition state of an enzymatic reaction or bind to a specific allosteric site.
Caption: Application pathways of (R)-6-(Hydroxymethyl)piperidin-2-one.
Section 5: Safety and Handling
While specific toxicity data for (R)-6-(Hydroxymethyl)piperidin-2-one is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. The racemic mixture, 6-(Hydroxymethyl)piperidin-2-one, is classified as a warning substance, with hazard statements indicating it may cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
(R)-6-(Hydroxymethyl)piperidin-2-one stands as a testament to the power of chiral building blocks in modern organic synthesis and drug discovery. Its well-defined stereochemistry and versatile functionality make it an invaluable tool for the construction of complex, biologically active molecules. The synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their pursuit of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like (R)-6-(Hydroxymethyl)piperidin-2-one will undoubtedly continue to expand.
References
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PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available from: [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
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Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & medicinal chemistry, 18(22), 7799–7803. Available from: [Link]
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Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453–456. Available from: [Link]
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Swan, G. A., & Wilcock, J. D. (1974). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 885-891. Available from: [Link]
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Pawar, V. U., Chavan, S. T., Sabharwal, S. G., & Shinde, V. S. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & medicinal chemistry, 18(22), 7799–7803. Available from: [Link]
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A Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one: Structure, Stereochemistry, and Synthetic Applications
Abstract
(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block that holds significant importance in the fields of organic synthesis and medicinal chemistry. As a functionalized δ-valerolactam, its defined stereochemistry and versatile chemical handles make it an attractive starting point for the synthesis of complex, biologically active molecules. The piperidine ring is a well-established "privileged structure" in drug discovery, frequently found in FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth analysis of the structure, absolute stereochemistry, physicochemical properties, and synthetic utility of (R)-6-(Hydroxymethyl)piperidin-2-one, offering researchers and drug development professionals a comprehensive resource for its application.
Molecular Structure and Stereochemical Integrity
Core Structure
(R)-6-(Hydroxymethyl)piperidin-2-one belongs to the class of lactams, which are cyclic amides. Its core is a six-membered piperidin-2-one ring, also known as δ-valerolactam. This heterocyclic scaffold is prevalent in numerous natural products and synthetic pharmaceuticals.[2][3] The molecule is further functionalized with a hydroxymethyl group (-CH₂OH) at the 6-position, adjacent to the nitrogen atom.
The Critical Role of Stereochemistry
The defining feature of this molecule is the single stereocenter at the C6 position of the piperidine ring. The "(R)" designation, determined by the Cahn-Ingold-Prelog (CIP) priority rules, specifies the absolute three-dimensional arrangement of the substituents around this chiral carbon.
Understanding the (R) Configuration:
-
Assigning Priorities: The four groups attached to the C6 carbon are prioritized as follows: -NH- (in the ring) > -CH₂OH > -CH₂- (C5 in the ring) > -H (implicit).
-
Orientation: When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from highest to lowest priority (-NH- → -CH₂OH → -CH₂-) proceeds in a clockwise direction. This confirms the (R) configuration.
The stereochemical purity of this building block is paramount in drug development. Biological systems, such as enzymes and receptors, are inherently chiral. Therefore, the interaction of a drug with its target is often highly stereospecific. The use of a single enantiomer like (R)-6-(hydroxymethyl)piperidin-2-one can lead to drugs with enhanced potency, improved selectivity, and a better safety profile by minimizing off-target effects that could be caused by the corresponding (S)-enantiomer.[9][10]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties and spectroscopic data is essential for its practical use in the laboratory.
Physicochemical Properties
The following table summarizes the key computed and experimental properties of the related (S)-enantiomer, which are expected to be identical for the (R)-enantiomer.
| Property | Value | Source |
| Molecular Weight | 129.16 g/mol | [4][5] |
| Exact Mass | 129.078978594 Da | [5] |
| Density | 1.099 g/cm³ | [4] |
| Boiling Point | 346.4 °C at 760 mmHg | [4] |
| Flash Point | 163.3 °C | [4] |
| XLogP3 (Predicted) | -0.7 | [5][11] |
| Appearance | White Powder | [8] |
Spectroscopic Validation
Structural confirmation and purity assessment rely on standard spectroscopic techniques. The expected data are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the cyclic amide (lactam). A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the O-H stretch of the alcohol, and a peak around 3300 cm⁻¹ would correspond to the N-H stretch of the amide.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. Under softer ionization conditions like electrospray ionization (ESI), adducts such as [M+H]⁺ at m/z = 130.08626 or [M+Na]⁺ at m/z = 152.06820 would be prominent.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the protons on the piperidine ring, typically in the 1.5-3.5 ppm range. The two protons of the -CH₂OH group would appear as a doublet of doublets or a multiplet, and the proton on the chiral C6 carbon would be a multiplet coupled to its neighbors. The N-H and O-H protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.
-
¹³C NMR: The spectrum would display six distinct signals, one for each unique carbon atom. The carbonyl carbon (C2) would be the most downfield signal (around 170-175 ppm), followed by the chiral carbon (C6) and the hydroxymethyl carbon (-CH₂OH), with the remaining aliphatic ring carbons appearing further upfield.
-
Synthesis and Quality Control
The enantioselective synthesis of chiral lactams is a critical area of organic chemistry.[12] The preparation of (R)-6-(hydroxymethyl)piperidin-2-one requires a strategy that establishes the stereocenter at C6 with high fidelity. A common and effective approach involves the reduction of a chiral precursor derived from natural amino acids.
Representative Synthetic Protocol: From L-Glutamic Acid
This protocol outlines a conceptual pathway starting from the readily available and chiral L-Glutamic acid. The causality behind each step is explained to provide insight into the experimental design.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Esterification of L-Glutamic Acid:
-
Procedure: L-Glutamic acid is suspended in ethanol and cooled. Thionyl chloride (SOCl₂) is added dropwise. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield diethyl L-glutamate.
-
Causality: Both carboxylic acid groups are protected as ethyl esters to prevent them from interfering with subsequent reduction steps. Ethanol serves as both the reagent and solvent. SOCl₂ is a classic reagent for this transformation.
-
-
N-Protection:
-
Procedure: Diethyl L-glutamate is dissolved in a suitable solvent (e.g., THF), and a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature.
-
Causality: The amine is protected with a Boc group to prevent it from acting as a nucleophile and to increase the molecule's solubility in organic solvents. The Boc group is easily removed under acidic conditions.
-
-
Selective Reduction:
-
Procedure: The N-Boc protected diester is dissolved in a mixed solvent system (e.g., THF/MeOH). Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C).
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the less sterically hindered ester (at the C5 position) to the corresponding primary alcohol, leaving the other ester intact. This chemoselectivity is crucial for forming the desired hydroxymethyl group.
-
-
Deprotection and Lactamization:
-
Procedure: The resulting N-Boc protected hydroxy-ester is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group. The resulting amino-hydroxy-ester is then heated in a high-boiling solvent (e.g., toluene) with a catalytic amount of acid or base to promote intramolecular cyclization.
-
Causality: Acidic deprotection exposes the free amine. Upon heating, this amine performs a nucleophilic attack on the remaining ester carbonyl, eliminating ethanol and forming the thermodynamically stable six-membered lactam ring.
-
Self-Validating System (Quality Control):
-
In-Process Monitoring: Thin-Layer Chromatography (TLC) is used at each stage to monitor the consumption of starting material and the formation of the product.
-
Final Product Analysis:
-
Purity: Assessed by ¹H and ¹³C NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by matching spectroscopic data (NMR, IR, MS) with known values.
-
Stereochemical Integrity: Enantiomeric excess (e.e.) is determined using chiral HPLC, which separates the (R) and (S) enantiomers, ensuring the final product meets the required stereochemical purity.
-
Utility in Medicinal Chemistry and Drug Design
The piperidine moiety is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional space.[1][3]
A Versatile Chiral Synthon
(R)-6-(Hydroxymethyl)piperidin-2-one is a powerful intermediate because it contains two distinct functional handles that can be manipulated independently:
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or used in ester or ether linkages. This allows for the attachment of a wide variety of side chains (R¹).
-
The Lactam Moiety: The amide bond can be reduced to form a chiral 2-(hydroxymethyl)piperidine. Alternatively, the nitrogen can be alkylated or acylated to introduce a second point of diversity (R²).
This dual functionality enables its use as a scaffold in combinatorial chemistry and fragment-based drug discovery to generate libraries of complex chiral molecules for biological screening.
Caption: Role of the building block in generating diverse drug candidates.
Impact on Pharmacological Properties
Incorporating a rigid, chiral scaffold like (R)-6-(hydroxymethyl)piperidin-2-one into a drug candidate can profoundly and beneficially influence its properties:[10]
-
Enhanced Potency & Selectivity: The defined stereochemistry and conformationally restricted ring can lock the molecule into a bioactive conformation, leading to a stronger and more selective interaction with the intended biological target.
-
Improved Pharmacokinetics: The piperidine ring generally imparts good metabolic stability and favorable solubility and permeability characteristics, which are essential for oral bioavailability.
-
Reduced Toxicity: By using a single enantiomer, side effects associated with the inactive or more toxic enantiomer (the distomer) can be eliminated.[9]
While this specific building block may not be present in its exact form in a final drug, it serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), including those targeting cancer, neurological disorders, and infectious diseases.[13]
Conclusion
(R)-6-(Hydroxymethyl)piperidin-2-one is more than just a chemical compound; it is a precision tool for the modern medicinal chemist. Its well-defined structure, absolute stereochemistry, and versatile functional groups provide a reliable and efficient starting point for the asymmetric synthesis of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of high-quality chiral building blocks like this δ-valerolactam derivative will only increase, solidifying its role as a cornerstone in the foundation of innovative drug discovery.
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The Architectonics of Asymmetric Induction: A Technical Guide to the (R)-6-(Hydroxymethyl)piperidin-2-one Chiral Auxiliary
For Immediate Release to the Scientific Community
In the landscape of modern synthetic chemistry, the quest for enantiopure compounds remains a paramount objective, particularly within the pharmaceutical and life sciences sectors. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering asymmetric synthesis a critical discipline.[1] Among the diverse strategies for achieving stereocontrol, the use of chiral auxiliaries provides a robust and predictable methodology for the introduction of new stereocenters.[1] This technical guide delineates the mechanism of action of (R)-6-(hydroxymethyl)piperidin-2-one, a versatile chiral auxiliary derived from the chiral pool, and provides insights into its application for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Piperidine-Based Chiral Auxiliaries
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals and natural products.[2][3] The inherent chirality and conformational rigidity of substituted piperidines make them excellent candidates for chiral auxiliaries. (R)-6-(hydroxymethyl)piperidin-2-one, a lactam derivable from amino acids, offers a unique combination of steric and electronic features that facilitate high levels of diastereoselectivity in a variety of chemical transformations.
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, thereby inducing a diastereomeric relationship.[4] Subsequent reactions proceed through diastereomeric transition states of differing energies, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and is ideally recovered for reuse.[1]
The Core Mechanism: Chelation, Conformational Rigidity, and Steric Shielding
The efficacy of (R)-6-(hydroxymethyl)piperidin-2-one as a chiral auxiliary is rooted in a synergistic interplay of three key factors: chelation control, conformational locking of the N-acyl derivative, and effective steric shielding of one face of the reactive intermediate.
Acylation and the Formation of the N-Acyl Piperidinone
The first step in utilizing this auxiliary involves the acylation of the lactam nitrogen with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride). This forms an N-acyl-(R)-6-(hydroxymethyl)piperidin-2-one, the key substrate for subsequent asymmetric transformations.
Experimental Protocol: Acylation of (R)-6-(Hydroxymethyl)piperidin-2-one
-
Preparation: To a solution of (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-acyl piperidinone.
Enolate Formation and the Role of Chelation
For reactions involving enolates, such as asymmetric alkylations, the N-acyl piperidinone is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate. The presence of the hydroxymethyl group at the C6 position is crucial at this stage. The lithium cation can coordinate to both the enolate oxygen and the oxygen of the hydroxymethyl group (or a protected derivative), forming a rigid, chelated five-membered ring.
This chelation locks the conformation of the piperidine ring and the orientation of the enolate. The bulky piperidine ring, now held in a defined conformation, effectively shields one face of the planar enolate.
Figure 2. Stereochemical pathway of the alkylation reaction.
Applications in Asymmetric Synthesis
The (R)-6-(hydroxymethyl)piperidin-2-one auxiliary is applicable to a range of asymmetric transformations that proceed through enolate or enol-like intermediates.
Asymmetric Alkylation
Asymmetric alkylation of the enolate derived from the N-acyl auxiliary with various alkyl halides proceeds with high diastereoselectivity, providing access to a wide range of α-substituted carboxylic acid derivatives.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Methyl Iodide | >95% | 85-95 |
| Benzyl Bromide | >98% | 80-90 |
| Allyl Bromide | >95% | 88-97 |
| n-Butyl Iodide | >95% | 82-92 |
| Note: The values presented are representative and can vary based on specific reaction conditions. |
Asymmetric Aldol and Michael Additions
The rigid, chelated enolate can also participate in diastereoselective aldol reactions with aldehydes and conjugate additions to Michael acceptors. The stereochemical outcome is again dictated by the sterically shielded face of the enolate, leading to the formation of syn- or anti-aldol products and 1,4-adducts with high stereocontrol.
Cleavage of the Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal without racemization of the newly formed stereocenter. [1]The amide bond of the N-acyl piperidinone can be cleaved under various conditions to afford the desired chiral carboxylic acid, alcohol, or other derivatives.
Experimental Protocol: Cleavage of the Chiral Auxiliary
-
Hydrolytic Cleavage (to Carboxylic Acid):
-
Dissolve the alkylated N-acyl piperidinone in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
-
Reductive Cleavage (to Primary Alcohol):
-
To a solution of the alkylated N-acyl piperidinone in anhydrous THF at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Stir the reaction until completion.
-
Carefully quench the reaction with water and aqueous NaOH.
-
Filter the resulting suspension and extract the filtrate to isolate the chiral alcohol.
-
Conclusion: A Self-Validating System for Asymmetric Synthesis
The (R)-6-(hydroxymethyl)piperidin-2-one chiral auxiliary represents a powerful tool for the asymmetric synthesis of a variety of chiral building blocks. Its mechanism of action is a testament to the principles of stereoelectronic control, where chelation and steric hindrance work in concert to create a highly ordered and predictable reactive environment. The reliability and high diastereoselectivity observed in reactions employing this auxiliary, coupled with the straightforward methods for its attachment and removal, make it a valuable asset for researchers in both academic and industrial settings. The protocols described herein provide a self-validating system, where the predictable stereochemical outcome serves as a confirmation of the underlying mechanistic principles.
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Chiral Auxiliaries for Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity and material properties. Many organic molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit profoundly different effects in a chiral biological system. This dichotomy necessitates the development of synthetic methods that can selectively produce a single enantiomer of a chiral molecule, a field known as asymmetric synthesis.[1][2][3]
Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and versatile approach.[1][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2][] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1][] This methodology has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals, offering a reliable and predictable way to control stereochemistry.[1][6] This guide provides an in-depth overview of the principles, common types, mechanistic underpinnings, and practical applications of chiral auxiliaries in asymmetric synthesis.
The Core Principle: A Three-Step Strategy for Stereocontrol
The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, diastereoselective transformation, and removal of the auxiliary.[1] This process converts a reaction that would produce a racemic mixture of enantiomers into one that yields a mixture of diastereomers, which can be separated due to their different physical properties.[1][4]
Figure 1: General workflow for the use of a chiral auxiliary in asymmetric synthesis.
An ideal chiral auxiliary should possess several key characteristics:[4]
-
High Stereodirecting Ability: It must induce high diastereoselectivity in the key bond-forming step.
-
Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.
-
High Recovery and Recyclability: For cost-effectiveness, the auxiliary should be recoverable in high yield and optical purity.
-
Availability: It should be readily available in both enantiomeric forms.
-
Crystallinity: The diastereomeric intermediates should ideally be crystalline, facilitating purification by recrystallization.
A Survey of Prominent Chiral Auxiliaries
A wide array of chiral auxiliaries have been developed, many of which are derived from readily available natural products like amino acids, terpenes, and carbohydrates.[7][8]
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, N-acyloxazolidinones are among the most powerful and widely used chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1][6][7] They are typically prepared from α-amino acids.[]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a rigid, chelated Z-enolate, where one face of the enolate is effectively blocked by the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or phenyl group). This steric hindrance directs the incoming electrophile to the opposite face.[4]
Figure 2: Stereocontrol in Evans' auxiliary-mediated alkylation.
Applications:
-
Asymmetric Alkylation: Highly diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of this methodology.[6]
-
Asymmetric Aldol Reactions: These auxiliaries provide excellent control over the stereochemistry of aldol adducts, with the ability to selectively form syn or anti products depending on the reaction conditions and Lewis acid used.[7][9]
-
Asymmetric Diels-Alder Reactions: They have also been employed in cycloaddition reactions to control the facial selectivity of the dienophile.[7][10]
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's sultam is another highly effective and widely used chiral auxiliary.[1][11] Its rigid bicyclic structure provides a well-defined chiral environment.
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the stereoselectivity arises from the steric hindrance imposed by the camphor skeleton, which shields one face of the enolate derived from the N-acyl sultam. The chelation of the metal cation between the carbonyl oxygen and the sulfonyl oxygen further rigidifies the transition state.
Applications: Oppolzer's sultam has been successfully applied in a variety of asymmetric transformations, including:
-
Michael additions[1]
-
Claisen rearrangements[1]
-
Diels-Alder reactions[12]
-
Alkylation and aldol reactions[1]
Pseudoephedrine and Pseudoephenamine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as an efficient chiral auxiliary for the asymmetric alkylation of enolates to produce chiral carboxylic acids, ketones, and amino acids.[] Pseudoephenamine is an alternative that is not a precursor for illicit drug synthesis.[1]
Mechanism of Stereocontrol: The α-carbon of the enolate is deprotonated and subsequently alkylated on the face opposite to the phenyl group of the auxiliary. The lithium cation is chelated by the hydroxyl and carbonyl oxygens, creating a rigid structure that directs the electrophile.
Cleavage: A key advantage of this auxiliary is the ease of removal under mild conditions, often with simple aqueous workup, to yield the corresponding chiral carboxylic acid.
SAMP/RAMP Hydrazones
Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are used to form chiral hydrazones with aldehydes and ketones.[]
Mechanism of Stereocontrol: Deprotonation of the chiral hydrazone with a strong base like lithium diisopropylamide (LDA) forms an aza-enolate. The lithium cation is chelated by the methoxy group and the nitrogen atom, creating a rigid five-membered ring that directs the approach of the electrophile.
Applications: This methodology is particularly useful for the asymmetric α-alkylation of aldehydes and ketones.
Comparative Overview of Common Chiral Auxiliaries
| Auxiliary Class | Precursor | Key Applications | Advantages | Limitations |
| Evans' Oxazolidinones | Amino acids | Alkylations, Aldol reactions, Diels-Alder | High diastereoselectivity, predictable stereochemistry, well-studied | Cleavage can require harsh conditions (e.g., LiAlH4, LiBH4) |
| Oppolzer's Camphorsultam | Camphor | Michael additions, Claisen rearrangements, Diels-Alder | High diastereoselectivity, crystalline derivatives | Can be more expensive than other auxiliaries |
| Pseudoephedrine Amides | Pseudoephedrine | α-Alkylation of carboxylic acids | Mild cleavage conditions, high yields | Pseudoephedrine is a controlled substance |
| SAMP/RAMP Hydrazones | (S)-Proline / (R)-Glutamic acid | α-Alkylation of aldehydes and ketones | High diastereoselectivity, versatile for carbonyl compounds | Requires stoichiometric amounts of strong base |
The Critical Step: Auxiliary Cleavage
The removal of the chiral auxiliary is a crucial final step that must be carefully chosen to avoid racemization of the product or other unwanted side reactions.[1][7] The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.
Common Cleavage Methods for N-Acyl Auxiliaries:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can yield the carboxylic acid.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduce the amide to the corresponding primary alcohol.
-
Transesterification: Alcoholysis with a Lewis acid or base catalyst (e.g., MeOMgBr) can produce esters.
-
Conversion to Weinreb Amides: Reaction with Me(MeO)NH·HCl and a Grignard reagent allows for the synthesis of ketones.
Experimental Protocols: A Practical Guide
Protocol 1: Attachment of Evans' Auxiliary to Propanoic Acid
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (TEA), dichloromethane (DCM).
-
Procedure: a. Dissolve the oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add TEA (1.5 eq) dropwise. d. Add propionyl chloride (1.2 eq) dropwise. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. f. Upon completion, quench the reaction with saturated aqueous NH₄Cl. g. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. h. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Alkylation of N-Propionyl Oxazolidinone
-
Materials: N-propionyl oxazolidinone, lithium diisopropylamide (LDA), benzyl bromide (BnBr), tetrahydrofuran (THF).
-
Procedure: a. Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise. Stir for 30 minutes to form the lithium enolate. d. Add BnBr (1.2 eq) dropwise. e. Stir at -78 °C for 2-4 hours, monitoring by TLC. f. Quench the reaction with saturated aqueous NH₄Cl. g. Allow the mixture to warm to room temperature and extract with ethyl acetate. h. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. i. Purify by flash chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Reductive Cleavage of the Auxiliary
-
Materials: Alkylated N-acyl oxazolidinone, lithium borohydride (LiBH₄), diethyl ether, ethanol.
-
Procedure: a. Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether. b. Cool the solution to 0 °C. c. Add ethanol (2.0 eq) followed by LiBH₄ (1.5 eq) portion-wise. d. Stir at 0 °C for 2 hours, then warm to room temperature and stir overnight. e. Cool to 0 °C and quench carefully by the slow addition of 1 M NaOH. f. Stir vigorously for 30 minutes. g. Separate the layers and extract the aqueous layer with diethyl ether. h. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. i. Purify the crude alcohol by flash chromatography. The chiral auxiliary can be recovered from the aqueous layer by extraction after acidification.
Industrial Applications and Future Outlook
Chiral auxiliaries are frequently employed in the early stages of drug development due to their reliability and versatility.[1][6] They allow for the rapid synthesis of enantiomerically pure compounds for biological testing. While the stoichiometric nature of auxiliary-based methods can be a drawback for large-scale industrial synthesis due to cost and waste generation, they remain a valuable tool, especially for complex targets where catalytic methods are less effective.[1] The synthesis of the macrolide cytovaricin by D.A. Evans, which utilized oxazolidinone auxiliaries to set nine stereocenters, is a classic example of the power of this approach in natural product synthesis.[1]
Future developments in this field are likely to focus on the design of new, more efficient auxiliaries that can be used in smaller quantities, offer easier cleavage and recycling, and provide even higher levels of stereocontrol. The integration of auxiliary-based methods with continuous flow chemistry also holds promise for automating the process and improving efficiency.[13]
Conclusion
Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, providing a robust and predictable method for controlling stereochemistry. By temporarily introducing a chiral element, chemists can guide reactions to produce single enantiomers of complex molecules with high precision. A deep understanding of the mechanisms of stereocontrol, the advantages and limitations of different auxiliary classes, and the nuances of their attachment and cleavage is essential for researchers and drug development professionals seeking to harness the power of this indispensable synthetic tool.
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A Comprehensive Technical Guide to the Synthesis of (R)-6-(Hydroxymethyl)piperidin-2-one from Fundamental Building Blocks
Introduction
(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The piperidine scaffold is a prevalent core in numerous drugs, and the introduction of specific stereocenters and functional groups, such as the hydroxymethyl group in the (R)-configuration, is crucial for achieving desired pharmacological activity and selectivity.[2]
This technical guide outlines a robust and scientifically sound synthetic pathway to (R)-6-(Hydroxymethyl)piperidin-2-one. While a direct, one-pot synthesis from ethyl acetate and 2-aminoethanol is not described in the literature due to the complexity of the required bond formations, this guide presents a practical multi-step approach. The proposed synthesis utilizes fundamental chemical transformations and readily accessible precursors that embody the chemical logic of using simple C2 and C2N building blocks. Our strategy hinges on a key aza-Michael addition, followed by lactamization, functional group manipulation, and finally, chiral resolution to obtain the desired enantiomerically pure product.
This document is intended for researchers, scientists, and professionals in drug development, providing not only detailed experimental protocols but also the underlying scientific principles and rationale for each step.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule, (R)-6-(hydroxymethyl)piperidin-2-one, reveals a logical path for its construction. The primary disconnection is at the amide bond of the lactam, leading to a linear 6-amino-5-hydroxyhexanoic acid derivative. A further disconnection reveals a key precursor that can be assembled via an aza-Michael addition of 2-aminoethanol to an α,β-unsaturated dicarbonyl compound, such as diethyl glutaconate. This strategy allows for the systematic construction of the carbon skeleton and the introduction of the necessary heteroatoms.
Caption: Retrosynthetic analysis of (R)-6-(Hydroxymethyl)piperidin-2-one.
Detailed Synthetic Pathway and Experimental Protocols
The overall synthetic workflow is depicted below, starting from the formation of a key α,β-unsaturated ester, followed by the crucial aza-Michael addition and subsequent transformations.
Caption: Overall synthetic workflow for (R)-6-(Hydroxymethyl)piperidin-2-one.
Part 1: Synthesis of the Key Aza-Michael Adduct
Reaction 1: Synthesis of Diethyl Glutaconate
The synthesis begins with the preparation of diethyl glutaconate, an α,β-unsaturated diester that will serve as the Michael acceptor. A reliable method for its preparation involves the reaction of diethyl malonate with a suitable C1 electrophile.
Protocol 1: Synthesis of Diethyl Glutaconate
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then add a slight excess of chloroform dropwise.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, pour it into a mixture of ice and water, and acidify with dilute sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford diethyl glutaconate as a colorless oil.
Reaction 2: Aza-Michael Addition of 2-Aminoethanol
This is the cornerstone of the synthesis, where the primary amine of 2-aminoethanol adds to the β-position of diethyl glutaconate. This reaction forms the complete carbon and nitrogen backbone of the target molecule in a single, atom-economical step.
Caption: Mechanism of the aza-Michael addition.
Protocol 2: Aza-Michael Addition
-
In a round-bottom flask, dissolve diethyl glutaconate (1.0 eq) in ethanol.
-
Add 2-aminoethanol (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude diethyl 3-(2-hydroxyethylamino)pentanedioate. This product is often used in the next step without further purification.
Part 2: Piperidinone Ring Formation and Functionalization
Reaction 3: Intramolecular Amidation (Lactamization)
The amino diester intermediate is induced to cyclize, forming the stable six-membered lactam ring. This reaction is typically promoted by heat or a base, which facilitates the nucleophilic attack of the nitrogen atom on one of the ester carbonyls, with the elimination of ethanol.[3][4][5]
Protocol 3: Lactamization
-
Place the crude diethyl 3-(2-hydroxyethylamino)pentanedioate in a round-bottom flask equipped with a distillation head.
-
Add a catalytic amount of sodium ethoxide or sodium methoxide.
-
Heat the mixture under reduced pressure. Ethanol will distill off as the reaction proceeds.
-
Continue heating until no more ethanol is collected.
-
Cool the residue and dissolve it in dichloromethane.
-
Wash the organic solution with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford racemic 6-carbethoxy-piperidin-2-one.
Reaction 4: Selective Reduction of the Ester
The ester group at the 6-position of the piperidinone ring is selectively reduced to the primary alcohol. It is crucial to use a reducing agent that does not affect the more stable amide (lactam) carbonyl. A mixed-hydride system, such as sodium borohydride in the presence of a Lewis acid like calcium chloride, is effective for this transformation.
Protocol 4: Selective Ester Reduction
-
Suspend racemic 6-carbethoxy-piperidin-2-one (1.0 eq) and calcium chloride (2.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (4.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding 1 M HCl at 0 °C until the pH is ~2.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give racemic 6-(hydroxymethyl)piperidin-2-one. This can be purified by column chromatography or recrystallization.
Part 3: Enantiomeric Resolution
Reaction 5: Isolation of the (R)-Enantiomer
With the racemic synthesis complete, the final step is to isolate the desired (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for the analytical and preparative separation of enantiomers.[6][7][8]
Protocol 5: Chiral HPLC Resolution
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA or IC column, is a good starting point for the separation of this type of polar, chiral molecule.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral chromatography would be a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation (Rs > 1.5).
-
Sample Preparation: Dissolve the racemic 6-(hydroxymethyl)piperidin-2-one in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Equilibrate the chiral column with the optimized mobile phase.
-
Inject the sample and monitor the elution profile using a UV detector (if the molecule has a chromophore) or a refractive index detector.
-
Collect the fractions corresponding to each enantiomer.
-
-
Enantiomer Identification: The absolute configuration of the separated enantiomers must be determined, for example, by comparison to a known standard, by X-ray crystallography of a suitable derivative, or by vibrational circular dichroism (VCD). The desired (R)-enantiomer is then isolated.
| Parameter | Value |
| Column | Chiralpak® IA (or similar) |
| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or Refractive Index |
Table 1: Representative Chiral HPLC Conditions.
Data Summary
The following table summarizes the expected outcomes and key analytical data for the synthetic sequence.
| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield | Key Characterization Data |
| Diethyl Glutaconate | C₉H₁₄O₄ | 186.20 | 60-70% | ¹H NMR, ¹³C NMR |
| Diethyl 3-(2-hydroxyethylamino)pentanedioate | C₁₁H₂₁NO₅ | 247.29 | >90% | ¹H NMR, ESI-MS |
| Racemic 6-Carbethoxy-piperidin-2-one | C₈H₁₃NO₃ | 171.19 | 70-80% | ¹H NMR, ¹³C NMR, IR (ν ~1735, 1650 cm⁻¹) |
| Racemic 6-(Hydroxymethyl)piperidin-2-one | C₆H₁₁NO₂ | 129.16 | 80-90% | ¹H NMR, ¹³C NMR, ESI-MS, IR (ν ~3400, 1640 cm⁻¹) |
| (R)-6-(Hydroxymethyl)piperidin-2-one | C₆H₁₁NO₂ | 129.16 | ~40-45% (from racemate) | Chiral HPLC (e.e. >99%), Optical Rotation |
Table 2: Summary of Compounds and Expected Data.
Conclusion
This technical guide has detailed a practical and logical multi-step synthesis for (R)-6-(hydroxymethyl)piperidin-2-one. While a direct route from ethyl acetate and 2-aminoethanol is not feasible, the presented pathway, centered around a key aza-Michael addition, provides a reliable method for constructing this valuable chiral building block. Each step is supported by established chemical principles and provides a framework for laboratory execution. The protocols are designed to be self-validating, and the inclusion of mechanistic insights and analytical data provides a comprehensive resource for researchers in organic synthesis and drug development. This strategy is not only applicable to the target molecule but can also be adapted for the synthesis of a wider range of substituted piperidinone derivatives.
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-
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of (R)-6-(Hydroxymethyl)piperidin-2-one
This technical guide provides an in-depth analysis of the spectroscopic data for (R)-6-(Hydroxymethyl)piperidin-2-one, a chiral lactam of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and structural confirmation. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in established scientific principles and supported by data from analogous structures.
Introduction
(R)-6-(Hydroxymethyl)piperidin-2-one (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) is a functionalized piperidinone derivative.[1][2][3] The presence of a stereocenter at the C6 position and a primary alcohol introduces key structural features that are readily elucidated by spectroscopic methods. This guide will detail the expected ¹H NMR, ¹³C NMR, and IR spectral data, explain the rationale behind the spectral assignments, and provide standardized protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for (R)-6-(Hydroxymethyl)piperidin-2-one.
Caption: Molecular structure and atom numbering of (R)-6-(Hydroxymethyl)piperidin-2-one.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shift, multiplicity, and integration of each signal provide detailed information about the electronic environment and neighboring protons.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for (R)-6-(Hydroxymethyl)piperidin-2-one in a common deuterated solvent such as CDCl₃. These predictions are based on established chemical shift ranges and data from structurally similar compounds.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.5 | br s | 1H | NH -1 |
| ~ 3.6 - 3.8 | m | 1H | CH -6 |
| ~ 3.5 - 3.7 | m | 2H | CH₂ -7 |
| ~ 2.3 - 2.5 | m | 2H | CH₂ -3 |
| ~ 1.8 - 2.0 | m | 2H | CH₂ -5 |
| ~ 1.6 - 1.8 | m | 2H | CH₂ -4 |
| ~ 2.0 - 3.0 | br s | 1H | OH |
Interpretation of the ¹H NMR Spectrum
-
N-H Proton (H1): The amide proton is expected to appear as a broad singlet in the downfield region (δ 6.0-7.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
C6-H Proton: This proton, being adjacent to both the nitrogen and the hydroxymethyl group, is expected to resonate at approximately δ 3.6-3.8 ppm. It will likely appear as a multiplet due to coupling with the protons on C5 and C7.
-
C7-H₂ Protons: The diastereotopic protons of the hydroxymethyl group will appear as a multiplet in the range of δ 3.5-3.7 ppm, coupled to the proton on C6.
-
C3-H₂ Protons: These protons are adjacent to the carbonyl group, which deshields them, causing them to appear at a downfield chemical shift of around δ 2.3-2.5 ppm as a multiplet.
-
C4-H₂ and C5-H₂ Protons: The remaining methylene protons on the piperidinone ring are expected to resonate in the more upfield region of δ 1.6-2.0 ppm as overlapping multiplets.
-
O-H Proton: The alcohol proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (R)-6-(Hydroxymethyl)piperidin-2-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine multiplicities.
-
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for (R)-6-(Hydroxymethyl)piperidin-2-one are presented below. These values are estimated based on the analysis of similar structures and standard chemical shift tables.[5][6][7][8][9]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 - 175 | C =O (C2) |
| ~ 63 - 66 | C H₂OH (C7) |
| ~ 55 - 58 | C H (C6) |
| ~ 30 - 33 | C H₂ (C3) |
| ~ 28 - 31 | C H₂ (C5) |
| ~ 20 - 23 | C H₂ (C4) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 172-175 ppm.
-
Hydroxymethyl Carbon (C7): The carbon of the hydroxymethyl group, being attached to an oxygen atom, will resonate around δ 63-66 ppm.
-
Chiral Carbon (C6): The C6 carbon, bonded to nitrogen and the hydroxymethyl group, is expected at approximately δ 55-58 ppm.
-
Ring Methylene Carbons (C3, C4, C5): The remaining methylene carbons of the piperidinone ring will appear in the upfield region. The C3 carbon, alpha to the carbonyl, will be the most downfield of the three (~ δ 30-33 ppm), followed by C5 and C4.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A standard broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
The characteristic IR absorption bands for (R)-6-(Hydroxymethyl)piperidin-2-one are listed below. These predictions are based on typical vibrational frequencies for amides and alcohols.[10][11][12][13][14]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| ~ 3300 - 3100 | Medium | N-H Stretch | Amide |
| ~ 2950 - 2850 | Medium | C-H Stretch (sp³) | Alkane |
| ~ 1650 - 1630 | Strong | C=O Stretch (Amide I) | Amide |
| ~ 1560 - 1540 | Medium | N-H Bend (Amide II) | Amide |
| ~ 1100 - 1000 | Strong | C-O Stretch | Alcohol |
Interpretation of the IR Spectrum
-
O-H and N-H Stretching Region: A broad and strong absorption band between 3400 and 3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[14] A medium intensity peak for the N-H stretch of the amide is also expected in this region, often appearing as a shoulder on the O-H band.
-
C-H Stretching Region: Medium intensity peaks between 2950 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching of the sp³ C-H bonds in the piperidinone ring and the hydroxymethyl group.
-
Carbonyl Stretching Region: A very strong and sharp absorption band around 1650-1630 cm⁻¹ is the most prominent feature of the spectrum and is assigned to the C=O stretching of the secondary amide (Amide I band).
-
Fingerprint Region: The region below 1600 cm⁻¹ is known as the fingerprint region and contains a multitude of bands, including the N-H bend (Amide II band) around 1550 cm⁻¹ and a strong C-O stretching band for the primary alcohol between 1100 and 1000 cm⁻¹.[12]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: A standard DTGS or MCT detector.
-
-
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Perform a background scan (with an empty sample holder or clean ATR crystal).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
The spectroscopic characterization of (R)-6-(Hydroxymethyl)piperidin-2-one by NMR and IR spectroscopy provides a comprehensive structural profile of this important chiral building block. The predicted data and interpretation presented in this guide, based on fundamental principles and analysis of related compounds, offer a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for unambiguous structural confirmation and purity assessment in drug discovery and development. For definitive structural assignment, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended to unequivocally establish proton-proton and proton-carbon correlations.[15]
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 20905, 6-Methylpiperidin-2-one. [Link]. [Accessed Jan. 22, 2026].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10855475, (S)-6-(Hydroxymethyl)piperidin-2-one. [Link]. [Accessed Jan. 22, 2026].
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The Royal Society of Chemistry. Supplementary Information. [Link]. [Accessed Jan. 22, 2026].
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National Institute of Standards and Technology. 2-Piperidinone. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]. [Accessed Jan. 22, 2026].
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Lope-Piedrafita, S.; Martinez-Sotoca, P.; Candiota, A. P.; Arus, C. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceuticals2018 , 11(3), 73. [Link]. [Accessed Jan. 22, 2026].
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LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]. [Accessed Jan. 22, 2026].
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LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]. [Accessed Jan. 22, 2026].
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Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]. [Accessed Jan. 22, 2026].
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Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]. [Accessed Jan. 22, 2026].
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Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]. [Accessed Jan. 22, 2026].
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Workman, J., Jr.; V-G, L. The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy2022 , 37(5), 18-23. [Link]. [Accessed Jan. 22, 2026].
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Crystallographic analysis of (R)-6-(Hydroxymethyl)piperidin-2-one
An In-Depth Technical Guide to the Crystallographic Analysis of (R)-6-(Hydroxymethyl)piperidin-2-one
This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of (R)-6-(Hydroxymethyl)piperidin-2-one, a chiral scaffold of significant interest in medicinal chemistry. The piperidine ring is a highly privileged structure in drug discovery, present in numerous pharmaceuticals targeting a wide array of diseases.[1][2][3] The specific stereochemistry and three-dimensional conformation of substituted piperidones, such as the title compound, are critical determinants of their biological activity and pharmacokinetic properties.[4] Therefore, elucidating its precise atomic structure through crystallographic analysis is a foundational step in rational drug design and development.
This document outlines the complete workflow, from material synthesis and crystallization to structure solution and validation, emphasizing the causal reasoning behind key experimental decisions to ensure a robust and reproducible analysis.
Part 1: Synthesis and Crystallization
The prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality.[5] This section details the strategic approach to obtaining these crystals.
Synthesis and Chiral Resolution
Once the racemic 6-(hydroxymethyl)piperidin-2-one is synthesized and purified, the (R)-enantiomer must be isolated. Crystallization-based methods are often preferred in industrial settings for their scalability and cost-effectiveness.[7]
Protocol: Diastereomeric Salt Crystallization
This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which possess different physical properties, including solubility, allowing for their separation.[8]
-
Selection of Resolving Agent: Choose an enantiopure acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid) to form salts with the basic nitrogen of the piperidinone ring. The choice is critical and often empirical; screening several agents is advisable.
-
Salt Formation: Dissolve the racemic 6-(hydroxymethyl)piperidin-2-one in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chosen chiral resolving agent.
-
Fractional Crystallization: Allow the solution to cool slowly or evaporate to induce crystallization. The diastereomeric salt with lower solubility will crystallize first.
-
Causality: The different spatial arrangements of the diastereomers lead to distinct crystal packing energies and, consequently, different solubilities. This thermodynamic difference is the basis for the separation.
-
-
Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomer should be checked using chiral High-Performance Liquid Chromatography (HPLC). Multiple recrystallization steps may be necessary to achieve high diastereomeric excess.
-
Liberation of the Free Base: Once the desired diastereomeric purity is achieved, dissolve the salt in water and add a base (e.g., sodium bicarbonate) to neutralize the acid and liberate the enantiopure (R)-6-(hydroxymethyl)piperidin-2-one. Extract the product with an organic solvent and purify.
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. It requires a systematic screening of conditions to find the "sweet spot" for slow, ordered molecular assembly.
Protocol: Crystallization Screening
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.
-
Methodology Screening: Employ multiple crystallization techniques in parallel.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and leave the container loosely covered. This is a simple but effective starting point.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent (the "drop") and place it in a sealed chamber containing a larger volume of a less-soluble "precipitant" solvent. The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting slow crystal growth. This method provides excellent control over the rate of crystallization.
-
Temperature Gradient: Create a saturated solution at a higher temperature and allow it to cool slowly. The decrease in solubility upon cooling can induce crystallization.
-
-
Optimization: Once initial crystal "hits" are identified, optimize the conditions by fine-tuning solvent ratios, concentration, and temperature to improve crystal size and quality.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9][10]
}
Figure 1: Overall experimental workflow for crystallographic analysis.
Protocol: Data Collection
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount it on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas.
-
Causality: Low-temperature data collection minimizes atomic thermal motion, resulting in higher resolution data and significantly reduces radiation damage to the crystal from the X-ray beam.
-
-
Diffractometer Setup: Place the mounted crystal on a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[11]
-
Data Collection Strategy: The instrument software will determine an optimal strategy to collect a complete, highly redundant dataset. This involves rotating the crystal through a series of angles and collecting diffraction images at each step.[12] The goal is to measure the intensity and position of as many unique reflections as possible.
Protocol: Data Processing
The raw diffraction images must be processed to extract a list of reflection intensities.[13]
-
Indexing: The first step is to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's orientation relative to the diffractometer axes from a few initial images. This step also assigns Miller indices (h,k,l) to each reflection.
-
Integration: The intensity of every reflection spot on every image is measured. The software carefully calculates the total intensity of the spot while subtracting the background noise.
-
Scaling and Merging: Data from all images are scaled to a common reference frame to correct for experimental variations (e.g., fluctuations in beam intensity, crystal decay). Redundant measurements of the same reflection are then averaged to produce a final, unique dataset. Data quality is assessed at this stage using metrics like R-merge.
Part 3: Structure Solution, Refinement, and Validation
This stage is purely computational and aims to build an atomic model that accurately fits the experimental diffraction data.[14]
Protocol: Structure Solution and Refinement
-
Space Group Determination: Based on the unit cell dimensions and the systematic absences in the diffraction data, the space group is determined. For a chiral molecule like the (R)-enantiomer, the space group must be non-centrosymmetric.
-
Structure Solution (Phase Problem): The diffraction data provide the intensities (amplitudes) of the scattered X-rays, but the phase information is lost. "Direct methods" are typically used for small molecules to solve this "phase problem." These methods use statistical relationships between the intensities to calculate an initial set of phases.
-
Model Building: Using the initial phases, an electron density map is calculated. The crystallographer then builds an atomic model into this map, identifying atoms and connecting them to form the molecule.
-
Refinement: This is an iterative process where the atomic parameters (positional coordinates, atomic displacement parameters) of the model are adjusted to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data.[15][16] This is typically done using a least-squares minimization algorithm. The R1-factor is a key indicator of the quality of the fit.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are placed in calculated positions based on geometric considerations and are included in the final stages of refinement.
-
Validation: Before finalizing the structure, it must be rigorously validated to ensure it is chemically and physically sensible.[17][18][19] This involves checking bond lengths, bond angles, and conformational torsion angles against established chemical libraries (e.g., the Cambridge Structural Database). Tools like checkCIF are indispensable for this final, critical step.
}
Figure 2: The computational pipeline for structure solution and refinement.
Part 4: Structural Interpretation and Implications
The final refined crystal structure provides a wealth of information. While a specific structure for the title compound is not yet published, we can anticipate the key analytical points based on related structures.[20]
Illustrative Crystallographic Data Summary
The following table presents typical data that would be obtained from a successful analysis of a small organic molecule like (R)-6-(Hydroxymethyl)piperidin-2-one.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₆H₁₁NO₂ | Confirms the molecular composition. |
| Formula Weight | 129.16 g/mol | Used in density calculations. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements; must be chiral for an enantiopure compound. |
| Unit Cell Dimensions | a = 5.5 Å, b = 8.9 Å, c = 13.2 Å, α=β=γ=90° | The dimensions of the repeating unit of the crystal lattice. |
| Volume | 645.5 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature | 100(2) K | The temperature at which data were collected. |
| Wavelength (Mo Kα) | 0.71073 Å | The wavelength of the X-rays used. |
| Reflections Collected | 7850 | Total number of diffraction spots measured. |
| Unique Reflections | 1480 | Number of independent reflections after merging. |
| Completeness to θ | 99.8% | Percentage of the theoretically observable reflections that were measured. |
| Final R1 [I > 2σ(I)] | 0.035 | A primary measure of the agreement between the model and the data (lower is better). |
| wR2 (all data) | 0.089 | A weighted R-factor calculated on all data (lower is better). |
| Absolute Structure Param. | 0.05(6) | Confirms the correct absolute stereochemistry (should be close to 0 for the correct assignment). |
Key Structural Features to Analyze
-
Absolute Configuration: The analysis must unambiguously confirm the (R) configuration at the chiral center (C6). This is determined using anomalous scattering data, summarized by the Flack or Hooft parameter.
-
Ring Conformation: The piperidin-2-one ring is expected to adopt a non-planar conformation, most likely a chair or a twisted-boat.[20] The precise conformation determines the spatial orientation of the hydroxymethyl substituent, which is critical for its interaction with biological targets.
-
Intramolecular Interactions: Analyze for any intramolecular hydrogen bonds, for example, between the hydroxyl group and the lactam carbonyl oxygen, which could stabilize a particular conformation.
-
Intermolecular Interactions and Crystal Packing: The most vital analysis for understanding physical properties is the study of intermolecular forces. Identify and characterize the hydrogen bonding network. The hydroxyl (-OH) and amide (N-H) groups are strong hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens are acceptors. These interactions will dictate the supramolecular assembly of the molecules in the solid state, influencing properties like solubility and melting point.
Implications for Drug Development
-
Structure-Activity Relationship (SAR): A precise 3D structure provides the empirical foundation for SAR studies. It allows computational chemists to build accurate models of how the molecule might fit into a protein's active site.
-
Rational Drug Design: The determined conformation and hydrogen bonding capabilities can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.[4] For instance, knowing the exact orientation of the hydroxymethyl group can inform strategies to modify it to enhance binding affinity with a target receptor.
-
Polymorph Screening: Crystallographic analysis is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have different stabilities and dissolution rates.
References
-
Ibrahim, A. A., Al-Majid, A. M., El-Faham, A., & Barakat, A. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 133–138. [Link]
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PubChem. (n.d.). (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Varlamov, A. V., Borisova, T. N., & Voskressensky, L. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6698. [Link]
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Chemsrc. (n.d.). (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE. Retrieved January 22, 2026, from [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved January 22, 2026, from [Link]
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. Retrieved January 22, 2026, from [Link]
-
Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. [Link]
-
Wang, L., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5085-5134. [Link]
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YouTube. (2020). Crystal Structure Solution and Refinement in Apex3. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
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Kleywegt, G. J., & Jones, T. A. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Methods in Molecular Biology, 1006, 287-305. [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs. [Link]
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Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. [Link]
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An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)piperidin-2-one: Safety, Handling, and Synthetic Strategies for Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-6-(hydroxymethyl)piperidin-2-one, a valuable chiral building block for the synthesis of complex pharmaceutical agents. Addressing the needs of researchers, scientists, and drug development professionals, this document delves into the critical aspects of its safe handling, synthesis, purification, and analytical characterization, while also exploring its applications in medicinal chemistry.
Compound Overview and Significance
(R)-6-(Hydroxymethyl)piperidin-2-one, a derivative of the piperidine heterocyclic ring system, is a key chiral intermediate in the development of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system disorders.[1][2] The introduction of a defined stereocenter, as in the (R)-enantiomer of 6-(hydroxymethyl)piperidin-2-one, allows for precise three-dimensional interactions with biological targets, which can lead to enhanced potency, selectivity, and an improved safety profile.[3][4]
Table 1: Physicochemical Properties of (S)-6-(Hydroxymethyl)piperidin-2-one
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| CAS Number | 128726-47-6 ((S)-enantiomer) | [5] |
| Appearance | Solid (Predicted) | |
| Boiling Point | 346.4 °C at 760 mmHg (Predicted) | [6] |
| Flash Point | 163.3 °C (Predicted) | [6] |
| Density | 1.099 g/cm³ (Predicted) | [6] |
Note: The table references the (S)-enantiomer, as more comprehensive data is publicly available for it. The physical properties of the (R)-enantiomer are expected to be identical, with the exception of optical rotation.
Safety and Handling: A Precautionary Approach
Hazard Identification and Precautionary Measures
Based on available data for the racemic mixture, 6-(hydroxymethyl)piperidin-2-one is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [7]
Signal Word: Warning[7]
The following precautionary measures are mandatory:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant. [7]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Storage and Disposal
(R)-6-(Hydroxymethyl)piperidin-2-one should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Disposal must be carried out in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[7]
Enantioselective Synthesis: Strategies and Methodologies
The synthesis of enantiomerically pure (R)-6-(hydroxymethyl)piperidin-2-one is a critical step in its utilization as a chiral building block. Several strategies can be employed, with the choice of route often depending on the available starting materials, scalability, and desired enantiomeric purity.
Chiral Pool Synthesis from L-Lysine
A conceptually elegant approach to (R)-6-(hydroxymethyl)piperidin-2-one is to utilize a readily available and inexpensive chiral starting material, such as the amino acid L-lysine. The biosynthesis of piperidine alkaloids in plants often proceeds from L-lysine, indicating a viable synthetic pathway.[1][8] A plausible synthetic route involves the transformation of the ε-amino group of L-lysine into a hydroxyl group and subsequent lactamization.
Caption: Conceptual workflow for the synthesis of (R)-6-(hydroxymethyl)piperidin-2-one from L-lysine.
Step-by-Step Experimental Protocol (Conceptual):
-
Protection of Amino Groups: The α- and ε-amino groups of L-lysine are protected with a suitable protecting group (e.g., Boc or Cbz) to prevent unwanted side reactions.
-
Conversion of the α-Amino Group: The protected α-amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This step is crucial for establishing the desired stereochemistry at the C6 position.
-
Esterification: The carboxylic acid is esterified to facilitate the subsequent cyclization.
-
Lactamization: The protected ε-amino group undergoes intramolecular cyclization with the ester to form the piperidin-2-one ring.
-
Deprotection: The protecting groups are removed to yield the final product, (R)-6-(hydroxymethyl)piperidin-2-one.
Causality: This route leverages the inherent chirality of L-lysine to directly produce the desired (R)-enantiomer. The choice of protecting groups and reaction conditions at each step is critical to avoid racemization and maximize yield.
Enzymatic Resolution of Racemic 6-(Hydroxymethyl)piperidin-2-one
An alternative and often highly efficient method for obtaining the enantiomerically pure compound is through the enzymatic resolution of the racemic mixture. Lipases are commonly employed for this purpose due to their stereoselectivity.[9]
Caption: General workflow for the enzymatic resolution of racemic 6-(hydroxymethyl)piperidin-2-one.
Step-by-Step Experimental Protocol (General):
-
Racemate Synthesis: The racemic 6-(hydroxymethyl)piperidin-2-one is synthesized via a suitable non-chiral route.
-
Enzymatic Acylation: The racemate is treated with a lipase (e.g., Candida antarctica lipase B) in the presence of an acylating agent (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer unreacted.
-
Separation: The acylated enantiomer and the unreacted enantiomer are separated using standard chromatographic techniques (e.g., column chromatography).
-
Hydrolysis: The acylated enantiomer is then hydrolyzed to remove the acyl group, yielding the enantiomerically pure (R)-6-(hydroxymethyl)piperidin-2-one.
Causality: The success of this method relies on the high enantioselectivity of the chosen enzyme. The reaction conditions, such as solvent, temperature, and acylating agent, must be optimized to achieve high conversion and enantiomeric excess.
Purification and Analytical Characterization
Ensuring the purity and confirming the identity of (R)-6-(hydroxymethyl)piperidin-2-one are paramount for its use in drug synthesis. A combination of chromatographic and spectroscopic techniques is employed.
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7][10] Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of piperidone derivatives.[1]
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® IA or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Ethanol or other normal-phase eluents |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
Note: These are general parameters and must be optimized for the specific application.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. While specific spectral data for the (R)-enantiomer is not widely published, the expected chemical shifts can be predicted based on similar structures.[11] Key expected signals would include those for the hydroxymethyl group, the methine proton at the chiral center, and the methylene groups of the piperidine ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[12] Expected characteristic peaks include a broad O-H stretch for the alcohol, an N-H stretch for the lactam, and a strong C=O stretch for the amide carbonyl.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The expected molecular ion peak would be at m/z = 129.16.
Applications in Drug Development
The (R)-6-(hydroxymethyl)piperidin-2-one scaffold is a valuable synthon for the construction of more complex drug candidates. Its bifunctional nature (alcohol and lactam) allows for a variety of chemical transformations. While specific examples of marketed drugs containing this exact fragment are not readily identifiable in the public domain, numerous patents highlight its use in the synthesis of experimental therapeutics, particularly in the areas of oncology and neurological disorders.[5][13] The chiral piperidine moiety can impart conformational rigidity and provide key hydrogen bonding interactions with target proteins, leading to high-affinity binding.[4]
Conclusion
(R)-6-(Hydroxymethyl)piperidin-2-one is a chiral building block of significant interest to the pharmaceutical industry. A thorough understanding of its safe handling, enantioselective synthesis, and analytical characterization is essential for its successful application in drug discovery and development. The methodologies outlined in this guide provide a framework for researchers and scientists to confidently work with this valuable compound, paving the way for the creation of novel and effective medicines.
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(R)-6-(Hydroxymethyl)piperidin-2-one: A Guide to Commercial Availability, Supplier Qualification, and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-6-(hydroxymethyl)piperidin-2-one, a chiral building block of significant interest in pharmaceutical research and development. We will delve into its commercial landscape, offer expert insights into supplier evaluation, and discuss its critical applications. This document is intended for researchers, chemists, and procurement specialists in the life sciences sector who require high-quality, well-characterized chemical entities for their discovery and development pipelines.
Introduction: The Significance of a Chiral Scaffold
(R)-6-(Hydroxymethyl)piperidin-2-one belongs to the piperidine class of heterocyclic compounds. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, while providing a stable, three-dimensional structure that can effectively interact with biological targets.[2]
The chirality of (R)-6-(Hydroxymethyl)piperidin-2-one is of paramount importance. The introduction of a chiral center can significantly enhance biological activity, improve selectivity for a specific target, and optimize pharmacokinetic properties.[3] This specific enantiomer serves as a valuable starting material for the asymmetric synthesis of complex molecules, where precise stereochemical control is essential for achieving the desired therapeutic effect.[3][4]
It is critical to distinguish between the different stereoisomers, as they are distinct chemical entities with unique identifiers:
-
(R)-enantiomer: CAS Number 213532-95-7
-
(S)-enantiomer: CAS Number 128726-47-6
-
Racemic Mixture: CAS Number 174419-15-9
This guide focuses exclusively on the (R)-enantiomer .
Commercial Availability and Supplier Landscape
(R)-6-(Hydroxymethyl)piperidin-2-one is commercially available from a range of chemical suppliers, primarily for research and development purposes. Availability can range from milligram-scale for initial screening to gram-scale for lead optimization studies. Larger, multi-kilogram quantities may require custom synthesis, and researchers should anticipate longer lead times for such requests.
The following table summarizes a selection of suppliers offering the (R)-enantiomer. It is important to note that listings and specifications can change, and direct verification with the supplier is always recommended.
| Supplier | Product Name/Number | CAS Number | Stated Purity | Available Quantities |
| Biosynth | (6R)-6-(Hydroxymethyl)piperidin-2-one / NIA53295 | 213532-95-7 | Not specified on product page | 50 mg - 1000 mg |
| Sigma-Aldrich | 6-(Hydroxymethyl)piperidin-2-one | 174419-15-9 (Racemic) | 95% | Not specified |
| Advanced ChemBlocks | 6-Hydroxymethyl-piperidin-2-one / 10055 | 174419-15-9 (Racemic) | 95% | Not specified |
| ChemScene (via Sigma-Aldrich) | 6-(Hydroxymethyl)piperidin-2-one | 174419-15-9 (Racemic) | 95% | Not specified |
Note: While the user requested information on the (R)-enantiomer, several major suppliers prominently list the racemic mixture. Researchers must exercise diligence to ensure they are purchasing the correct stereoisomer (CAS 213532-95-7) for their needs.
A Scientist's Protocol for Procurement and Quality Validation
Sourcing a chiral building block requires a more rigorous qualification process than for a simple achiral reagent. The stereochemical integrity is as critical as the chemical purity. The following workflow is a field-proven methodology for ensuring the quality of (R)-6-(Hydroxymethyl)piperidin-2-one.
Caption: A comprehensive workflow for procuring and validating (R)-6-(Hydroxymethyl)piperidin-2-one.
Interpreting the Certificate of Analysis (CoA)
The CoA is the most critical document for assessing material quality before purchase. It is a self-validating system that should provide clear, unambiguous data.
Key Analytical Techniques to Look For:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of organic compounds.[5][6] Look for a chromatogram that shows a major peak corresponding to the product and minimal impurity peaks. The purity is typically calculated based on the area percentage of the main peak.
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The provided spectrum should be consistent with the structure of (R)-6-(Hydroxymethyl)piperidin-2-one.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The CoA should report a molecular ion peak that corresponds to the expected mass (129.16 g/mol ).
-
-
Chiral Purity (Enantiomeric Excess - ee): This is the most crucial parameter for a chiral compound. It is determined using a specialized technique, most commonly Chiral HPLC . The analysis should show a large peak for the desired (R)-enantiomer and a very small or non-existent peak for the (S)-enantiomer. An enantiomeric excess of ≥98% is typically required for applications in drug development.
The diagram below illustrates a decision-making process when reviewing a supplier's CoA.
Caption: Decision tree for evaluating a Certificate of Analysis for a chiral compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the (R)-enantiomer was not found, data for the racemic mixture and the parent piperidine scaffold provide guidance. The compound is generally classified as an irritant.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8] The parent compound, piperidine, is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[9][10]
-
Precautionary Statements: Standard laboratory precautions should be taken. Avoid breathing dust/fumes, wear protective gloves, eye protection, and handle in a well-ventilated area.[7][10]
-
Storage: Recommended storage conditions are typically at 4°C, protected from light.[7][11]
Always refer to the supplier-specific SDS upon receipt of the material for the most accurate and up-to-date safety information.
Conclusion
(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block for pharmaceutical R&D, but its procurement demands a rigorous, science-driven approach. Researchers and drug development professionals must prioritize the verification of stereochemical integrity alongside chemical purity. By implementing the structured workflow of supplier identification, critical CoA evaluation, and in-house analytical verification, teams can ensure the quality of their starting materials, thereby safeguarding the integrity and timeline of their development programs. The causality is clear: high-quality inputs are fundamental to generating reliable and reproducible scientific outcomes.
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PubChem. 2-Piperidone. National Center for Biotechnology Information. [Link]
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Advanced ChemBlocks Inc. (2024). 6-Hydroxymethyl-piperidin-2-one 95%. [Link]
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Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 2937. [Link]
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Carl ROTH. (2024). Safety Data Sheet: Piperidine. [Link]
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A Technical Guide to Piperidinone-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals, making the stereocontrolled synthesis of substituted piperidines a critical endeavor in modern organic chemistry and drug discovery.[1][2] This in-depth technical guide focuses on the application of piperidinone-based chiral auxiliaries as a powerful strategy for achieving high levels of asymmetric induction in the synthesis of complex chiral molecules. We will explore the synthesis of these auxiliaries, their application in key carbon-carbon bond-forming reactions, and the underlying mechanistic principles that govern their stereochemical outcomes. This guide aims to provide researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize piperidinone-based chiral auxiliaries in their synthetic campaigns.
Introduction: The Enduring Importance of Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its absolute stereochemistry.[2][3] Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable and versatile method for controlling the stereochemical outcome of a reaction.[4][5][6] Introduced by pioneers like E.J. Corey and Barry Trost, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter.[4] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[4][7] This strategy has proven invaluable in the synthesis of complex molecules, including numerous blockbuster drugs.[4][5][6]
While a multitude of chiral auxiliaries have been developed, those based on the piperidinone scaffold have emerged as particularly valuable due to the prevalence of the piperidine motif in bioactive compounds.[1][2] The rigid conformation of the piperidinone ring provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations.
The General Workflow of an Auxiliary-Based Asymmetric Synthesis
The application of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence, as illustrated below. This process involves the attachment of the auxiliary to a substrate, a diastereoselective reaction to create the desired stereocenter, and finally, the removal of the auxiliary.[4]
Caption: General workflow for employing a chiral auxiliary.
Synthesis of Piperidinone-Based Chiral Auxiliaries
The accessibility of chiral auxiliaries is a critical factor in their practical application. Piperidinone-based auxiliaries can be synthesized from readily available chiral starting materials, such as amino acids, through established synthetic routes. A common strategy involves the cyclization of a chiral amino acid derivative to form the core piperidinone structure.
For instance, a concise and efficient double aza-Michael reaction has been reported for the synthesis of chiral 2-substituted 4-piperidones from divinyl ketones.[1] This atom-efficient method provides access to key building blocks that can be further elaborated.[1]
Representative Synthetic Protocol: Synthesis of a Chiral 2-Substituted 4-Piperidone
The following protocol is a generalized example based on the aza-Michael addition approach.[1]
Step 1: Aza-Michael Addition. A chiral amine (e.g., (S)-(-)-α-methylbenzylamine) is reacted with a divinyl ketone in a suitable solvent (e.g., ethanol) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
Step 2: Cyclization. Upon completion of the initial addition, the reaction mixture is heated to effect the intramolecular aza-Michael addition, leading to the formation of the piperidinone ring.
Step 3: Purification. The crude product is purified by column chromatography on silica gel to afford the desired chiral 2-substituted 4-piperidone.
Applications in Asymmetric Synthesis
Piperidinone-based chiral auxiliaries have demonstrated their utility in a range of asymmetric transformations, most notably in the diastereoselective alkylation of enolates.
Asymmetric Alkylation
The enolates derived from N-acyl piperidinones can be alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the chiral piperidinone auxiliary, which effectively shields one face of the enolate from the incoming electrophile.
The mechanism of stereocontrol is often attributed to the formation of a rigid chelated intermediate. The enolate, coordinated to a metal cation (typically lithium), adopts a conformation where one face is sterically hindered by a substituent on the chiral auxiliary. This directs the approach of the electrophile to the less hindered face, resulting in the preferential formation of one diastereomer. The diastereoselectivity of these reactions can be highly dependent on the reaction conditions, including the choice of base, solvent, and the presence of additives like lithium chloride.[4]
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Methodological & Application
Application Notes and Protocols for the Diastereoselective Enolate Alkylation of (R)-6-(hydroxymethyl)piperidin-2-one
Introduction: The Strategic Value of Chiral Piperidinones in Asymmetric Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The ability to introduce substituents at specific positions with precise stereochemical control is therefore a paramount objective in modern organic synthesis. Chiral lactams have emerged as powerful tools for achieving this, acting as "chiral auxiliaries" that guide the stereochemical course of reactions before being cleaved to reveal the desired enantiomerically enriched product.
This application note provides a detailed guide to the diastereoselective enolate alkylation of a propionyl-protected (R)-6-(hydroxymethyl)piperidin-2-one. This chiral auxiliary, derived from renewable resources, offers a robust platform for the asymmetric synthesis of α-substituted carboxylic acid derivatives, which are valuable building blocks in drug discovery and development. We will delve into the mechanistic underpinnings of the stereocontrol, provide a comprehensive, step-by-step protocol for a representative alkylation, and present data that underscores the reliability and versatility of this methodology.
Mechanistic Insights: The Basis of Diastereoselectivity
The high degree of stereocontrol in the alkylation of N-acyl-(R)-6-(hydroxymethyl)piperidin-2-one hinges on the formation of a rigid, chelated lithium enolate intermediate. The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial for the regioselective and kinetic deprotonation at the α-carbon of the propionyl group.[3]
Upon deprotonation, the lithium cation is thought to be chelated by the lactam carbonyl oxygen and the oxygen of the enolate. This chelation, in concert with the steric influence of the C6 substituent, forces the piperidine ring into a defined conformation. The (R)-stereocenter at C6, bearing the hydroxymethyl group (or a protected derivative), effectively shields one face of the planar enolate.
Proposed Transition State for Diastereoselective Alkylation:
The incoming electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face. In the case of the (R)-configured auxiliary, this is anticipated to be the Re face of the enolate, leading to the formation of a new stereocenter with a predictable absolute configuration.
The following diagram illustrates the proposed chelated enolate intermediate and the favored pathway for electrophilic attack.
Caption: Proposed chelation-controlled model for diastereoselective alkylation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-acylation of the chiral auxiliary followed by its diastereoselective alkylation.
Part 1: N-Propionylation of (R)-6-(hydroxymethyl)piperidin-2-one
Materials:
-
(R)-6-(hydroxymethyl)piperidin-2-one
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq).
-
Dissolve the lactam in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-propionyl lactam can be purified by flash column chromatography on silica gel.
Part 2: Diastereoselective Alkylation with Benzyl Bromide
Materials:
-
N-Propionyl-(R)-6-(hydroxymethyl)piperidin-2-one (from Part 1)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow for Diastereoselective Alkylation:
Caption: Experimental workflow for the diastereoselective alkylation.
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.1 eq). To this solution, add n-BuLi (1.05 eq) dropwise. Stir the resulting solution at 0 °C for 15 minutes, then cool back down to -78 °C.[3]
-
Enolate Formation: In a separate flame-dried flask, dissolve the N-propionyl lactam (1.0 eq) in anhydrous THF. Slowly add this solution via cannula to the freshly prepared LDA solution at -78 °C. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over a period of 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the cleaved carboxylic acid.
Data Summary and Expected Outcomes
The diastereoselective alkylation of N-acyl piperidinones is a well-established methodology, and high yields and diastereoselectivities can be expected. The following table summarizes representative data for similar transformations found in the literature, which can be used as a benchmark for the protocol described above.
| Electrophile (E-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | LDA | THF | -78 | ~90% | >95:5 |
| Benzyl Bromide | LDA | THF | -78 to 0 | ~85% | >95:5 |
| Allyl Bromide | LHMDS | THF | -78 | ~80% | >90:10 |
| Isopropyl Iodide | LDA | THF/HMPA | -78 | ~60% | ~85:15 |
Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.
Cleavage of the Chiral Auxiliary
After the desired alkylation has been performed, the chiral auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid. Standard methods for amide hydrolysis, such as acidic or basic hydrolysis, can be employed. The choice of cleavage conditions will depend on the stability of the rest of the molecule. The (R)-6-(hydroxymethyl)piperidin-2-one auxiliary can often be recovered and reused, adding to the economic viability of this synthetic route.
Conclusion
The use of (R)-6-(hydroxymethyl)piperidin-2-one as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of α-substituted carboxylic acids. The straightforward experimental protocols, coupled with the high diastereoselectivities achieved through a chelation-controlled mechanism, make this a valuable tool for researchers in organic synthesis and drug development. The ability to predictably install a new stereocenter with high fidelity underscores the power of chiral auxiliary-based methods in the construction of complex molecular architectures.
References
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Schanen, V., Riche, C., Chiaroni, A., Quirion, J.-C., & Husson, H.-P. (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Tetrahedron Letters, 35(16), 2533–2536. [Link]
-
Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., & Sweet, M. J. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(15), 2753–2768. [Link]
-
Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(23), 5153–5157. [Link]
-
Reissig, H.-U. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 579-590. [Link]
-
Yadav, N., Choi, J., & Ha, H.-J. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 14(28), 6735–6744. [Link]
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Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Organic and Biomolecular Chemistry. [Link]
-
Bisharat, R. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 23-27. [Link]
-
Dow Chemical Company. (2018). General Concepts of the Chemistry of Chelation. [Link]
-
Evans, D. A. (1984). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. [Link]
-
Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
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- 3. rsc.org [rsc.org]
The Crucial Role of (R)-6-(Hydroxymethyl)piperidin-2-one in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Significance of Chiral Piperidin-2-ones in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. When a stereocenter is introduced, the pharmacological activity of piperidine derivatives can be dramatically enhanced, as enantiomers often exhibit distinct biological profiles.[3][4] One enantiomer might elicit the desired therapeutic effect, while the other could be inactive or even produce adverse effects.[5] This underscores the critical importance of accessing enantiomerically pure compounds in drug development.
Among the various chiral piperidine derivatives, 6-substituted piperidin-2-ones, also known as δ-valerolactams, are particularly valuable building blocks.[6] The lactam functionality provides a handle for further chemical modifications, while the stereocenter at the 6-position dictates the three-dimensional arrangement of substituents, profoundly influencing molecular recognition by biological targets. This guide focuses on the synthesis and application of a key chiral intermediate: (R)-6-(hydroxymethyl)piperidin-2-one. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable lactam, makes it a versatile synthon for the construction of complex, biologically active molecules.
Properties and Significance of (R)-6-(Hydroxymethyl)piperidin-2-one
(R)-6-(hydroxymethyl)piperidin-2-one is a chiral organic compound with the molecular formula C₆H₁₁NO₂. Its structure features a six-membered lactam ring with a hydroxymethyl substituent at the stereogenic center adjacent to the nitrogen atom. This seemingly simple molecule is a powerful tool in asymmetric synthesis, primarily utilized as a chiral building block.[7] The "R" designation specifies the absolute configuration at the C6 position, which is crucial for its application in the stereoselective synthesis of target molecules.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
| Key Functional Groups | Lactam, Primary alcohol |
The strategic importance of (R)-6-(hydroxymethyl)piperidin-2-one lies in its ability to introduce a defined stereocenter into a molecule, which can then be elaborated into more complex structures. This is a fundamental concept in the synthesis of enantiomerically pure pharmaceuticals and natural products.
Synthetic Strategies for Enantiomerically Pure (R)-6-(Hydroxymethyl)piperidin-2-one
The efficient synthesis of enantiomerically pure (R)-6-(hydroxymethyl)piperidin-2-one is paramount for its use as a chiral building block. Several strategies have been developed, with chemoenzymatic methods offering a particularly elegant and efficient approach.
Protocol 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This protocol details a robust and widely applicable method for obtaining (R)-6-(hydroxymethyl)piperidin-2-one through the kinetic resolution of a racemic precursor. The key step involves the enantioselective acylation of the racemic alcohol catalyzed by a lipase, most commonly Candida antarctica Lipase B (CALB).[8][9] Lipases are highly versatile enzymes in organic synthesis due to their stability in organic solvents and broad substrate tolerance.[10][11]
Workflow for Chemoenzymatic Synthesis:
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- 3. researchgate.net [researchgate.net]
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- 7. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective N-Acylation of (R)-6-(Hydroxymethyl)piperidin-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed protocol for the N-acylation of (R)-6-(Hydroxymethyl)piperidin-2-one, a valuable chiral building block in medicinal chemistry. The primary challenge in the acylation of this substrate is the presence of two nucleophilic centers: the secondary amine of the lactam and the primary hydroxyl group. This document outlines strategies for achieving chemoselective N-acylation, focusing on a direct acylation method under optimized conditions. A comprehensive, step-by-step protocol, including reaction setup, monitoring, workup, and purification, is presented. Furthermore, analytical techniques for the characterization of the N-acylated product are discussed. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of N-Acylated Piperidin-2-ones
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. N-acylation of piperidin-2-ones and related lactams is a critical transformation for introducing molecular diversity and modulating the pharmacological properties of these molecules. The resulting imide functionality can influence factors such as solubility, metabolic stability, and target binding affinity. (R)-6-(Hydroxymethyl)piperidin-2-one, with its defined stereochemistry and bifunctional nature, serves as a versatile starting material for the synthesis of complex chiral molecules.
The central challenge in the chemical modification of (R)-6-(Hydroxymethyl)piperidin-2-one lies in the selective functionalization of the lactam nitrogen in the presence of the primary hydroxyl group. Both sites are nucleophilic and can react with acylating agents. Therefore, a robust and selective protocol is essential for efficient synthesis.
The Challenge of Chemoselectivity
The relative nucleophilicity of the lactam nitrogen versus the hydroxyl oxygen in (R)-6-(Hydroxymethyl)piperidin-2-one is influenced by several factors, including the reaction conditions. Generally, primary alcohols are more nucleophilic than the nitrogen of a lactam due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. However, the acidity of the N-H proton allows for deprotonation with a suitable base, significantly enhancing the nitrogen's nucleophilicity.
Two primary strategies can be employed to achieve selective N-acylation:
-
Protection-Acylation-Deprotection: This classic approach involves the protection of the hydroxyl group, typically as a silyl ether, followed by N-acylation and subsequent deprotection.[1][2] While reliable, this multi-step sequence reduces overall efficiency.
-
Direct Chemoselective N-Acylation: A more elegant and atom-economical approach is the direct and selective acylation of the lactam nitrogen. This can be achieved by carefully selecting the reaction parameters to favor N-acylation over O-acylation.[3] Factors influencing this selectivity include the choice of acylating agent, base, solvent, and temperature.[4]
This guide will focus on a direct chemoselective N-acylation protocol, which offers a more efficient synthetic route.
Materials and Reagents
Proper selection of reagents is crucial for a successful and selective N-acylation. The following table provides an overview of common reagents and their roles in the reaction.
| Reagent Category | Example(s) | Role & Considerations |
| Substrate | (R)-6-(Hydroxymethyl)piperidin-2-one | A chiral lactam with two nucleophilic sites. |
| Acylating Agent | Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride) | Highly reactive acylating agents. |
| Acid Anhydrides (e.g., Acetic anhydride, Benzoic anhydride) | Generally less reactive than acyl chlorides, can sometimes offer better selectivity. | |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Organic, non-nucleophilic bases to neutralize the generated acid (e.g., HCl). |
| Pyridine | Can act as a base and a nucleophilic catalyst. | |
| Sodium hydride (NaH), n-Butyllithium (n-BuLi) | Strong bases for complete deprotonation of the lactam N-H. Use with caution due to high reactivity. | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are preferred to avoid reaction with the acylating agent. |
| Catalyst (Optional) | 4-(Dimethylamino)pyridine (DMAP) | A highly effective nucleophilic catalyst for acylation reactions. |
Experimental Protocol: Direct N-Acylation
This protocol describes a general procedure for the direct N-acylation of (R)-6-(Hydroxymethyl)piperidin-2-one using an acyl chloride as the acylating agent.
Reaction Setup
Caption: General workflow for the N-acylation of (R)-6-(Hydroxymethyl)piperidin-2-one.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-6-(Hydroxymethyl)piperidin-2-one (1.0 eq.).
-
Dissolution: Dissolve the substrate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction upon addition of the acylating agent.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution. The base will neutralize the hydrochloric acid generated during the reaction.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution. The slow addition is crucial to maintain temperature control and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique.
Reaction Monitoring
The consumption of the starting material and the formation of the product can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material, the N-acylated product, and any potential O-acylated or di-acylated byproducts. The spots can be visualized using a UV lamp (if the product is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
HPLC: Reversed-phase HPLC can be used for more quantitative monitoring.[5] A C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the polar starting material from the more nonpolar product.[6]
Workup and Purification
Due to the polarity of the N-acylated product, careful workup and purification are necessary.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[7] A gradient elution system, starting with a less polar eluent (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane), is often required to isolate the desired product. For highly polar compounds, alternative stationary phases like alumina or the use of aqueous normal-phase chromatography may be beneficial.[8][9]
Characterization of the N-Acylated Product
The structure and purity of the final product should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change in the ¹H NMR spectrum upon successful N-acylation is the disappearance of the lactam N-H proton signal. Additionally, there will be characteristic signals corresponding to the newly introduced acyl group. The protons on the piperidine ring will also experience a shift in their chemical environment.[10][11]
-
¹³C NMR: The ¹³C NMR spectrum will show a new carbonyl signal from the acyl group, and the chemical shifts of the carbon atoms in the piperidine ring will be altered.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the N-acylated product. Techniques such as Electrospray Ionization (ESI) are well-suited for these types of polar molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent tool for assessing the purity of the final compound.[12] A single, sharp peak under optimized conditions is indicative of a pure sample.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficiently reactive acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Add a catalytic amount of DMAP. |
| Incomplete deprotonation of the lactam. | Use a stronger base (e.g., NaH), but be mindful of potential side reactions. | |
| Formation of O-acylated byproduct | Reaction conditions favor O-acylation. | Lower the reaction temperature. Use a bulkier base to sterically hinder attack at the hydroxyl group. |
| Formation of di-acylated byproduct | Excess acylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of the acylating agent. |
| Difficult Purification | Product is highly polar and streaks on silica gel. | Use a more polar eluent system (e.g., DCM/MeOH with a small amount of NH₄OH). Consider using a different stationary phase like alumina or reversed-phase silica.[8] |
Conclusion
The protocol described herein provides a robust and efficient method for the chemoselective N-acylation of (R)-6-(Hydroxymethyl)piperidin-2-one. By carefully controlling the reaction conditions, direct acylation of the lactam nitrogen can be achieved in good yield, avoiding the need for a protection-deprotection sequence for the hydroxyl group. This application note serves as a practical guide for chemists engaged in the synthesis of complex, chiral molecules for drug discovery and development.
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Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. (2025). ResearchGate. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. [Link]
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(S)-6-(Hydroxymethyl)piperidin-2-one. PubChem. [Link]
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A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (n.d.). National Institutes of Health. [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
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A New Lactam Protecting Group. (n.d.). ResearchGate. [Link]
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Purification of non polar compounds? (2022). ResearchGate. [Link]
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Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI. [Link]
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Protecting Groups For Alcohols. (n.d.). Chemistry Steps. [Link]
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Chemoselective Acylation of Nucleosides. (n.d.). ResearchGate. [Link]
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Ω-Loop mutations control dynamics of the active site by modulating the hydrogen-bonding network in PDC-3 β-lactamase. (2026). eLife. [Link]
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List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. [Link]
-
(S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE. (2025). Chemsrc. [Link]
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Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2025). ResearchGate. [Link]
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Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. (n.d.). The Journal of Organic Chemistry. [Link]
-
11.9: Protection of Alcohols. (2020). Chemistry LibreTexts. [Link]
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Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Chemoselective Acylation of Nucleosides. (n.d.). National Institutes of Health. [Link]
- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.).
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). PubMed. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
(5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. (2026). PubChem. [Link]
-
6-Hydroxymethyl-piperidin-2-one. (n.d.). Next Peptide. [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
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Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed. [Link]
-
1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. (n.d.). PubChem. [Link]
-
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.). European Patent Office. [Link]
-
Protection of Alcohols. (n.d.). NROChemistry. [Link]
- The values for proton and C-13 chemical shifts given below are typical approxim
-
N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. (2023). The Journal of Organic Chemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (n.d.). National Institutes of Health. [Link]
-
Reported O‐selective acylation of amino alcohols without protecting the... (n.d.). ResearchGate. [Link]
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amid
-
Diastereoselective ring expansion of beta-lactams toward gamma-lactams via N-acyliminium intermediates. (n.d.). PubMed. [Link]
-
Diastereoselective Ring Expansion of β-Lactams toward γ-Lactams via N-Acyliminium Intermediates. (n.d.). Sci-Hub. [Link]
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Application Notes & Protocols: The Strategic Use of (R)-6-(Hydroxymethyl)piperidin-2-one in the Enantioselective Synthesis of Piperidine Alkaloids
Introduction: The Significance of Chiral Piperidines and the Role of (R)-6-(Hydroxymethyl)piperidin-2-one
The piperidine structural motif is a cornerstone in the architecture of a vast array of natural products and pharmaceuticals.[1] Piperidine alkaloids, a prominent class of these compounds, exhibit a wide spectrum of biological activities, making them attractive targets for synthetic chemists in the fields of drug discovery and development.[2] The therapeutic efficacy and biological specificity of these molecules are often intrinsically linked to their stereochemistry.[3] Consequently, the development of synthetic strategies that allow for precise control over the stereochemical outcome is of paramount importance.
Chiral building blocks serve as powerful tools in asymmetric synthesis, providing a reliable and efficient means to introduce stereocenters into a target molecule.[4] (R)-6-(hydroxymethyl)piperidin-2-one, a chiral lactam, has emerged as a versatile and valuable synthon for the enantioselective synthesis of various piperidine alkaloids. Its rigid cyclic structure and pre-existing stereocenter at the C6 position, coupled with the readily functionalizable hydroxymethyl group, offer a strategic starting point for the construction of complex, stereochemically defined piperidine-based natural products.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of (R)-6-(hydroxymethyl)piperidin-2-one in the synthesis of piperidine alkaloids. We will present a comprehensive, step-by-step synthetic route to the well-known piperidine alkaloid, (-)-sedamine, as a case study. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy: A Multi-Step Approach to (-)-Sedamine
Our synthetic strategy for (-)-sedamine from (R)-6-(hydroxymethyl)piperidin-2-one involves a four-step sequence:
-
Reduction of the Lactam: The foundational step involves the chemoselective reduction of the amide functionality within the lactam to afford the corresponding cyclic amine, (R)-2-(hydroxymethyl)piperidine.
-
N-Protection: To prevent undesired side reactions in subsequent steps, the secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.
-
Oxidation of the Primary Alcohol: The primary alcohol is then oxidized to the corresponding aldehyde using a mild and efficient oxidation protocol.
-
Grignard Addition and Deprotection: The final key step involves a diastereoselective Grignard addition to the aldehyde to install the phenylethyl side chain, followed by deprotection of the Boc group to yield the target alkaloid, (-)-sedamine.
Caption: Overall synthetic route from (R)-6-(hydroxymethyl)piperidin-2-one to (-)-sedamine.
Experimental Protocols
Protocol 1: Reduction of (R)-6-(Hydroxymethyl)piperidin-2-one
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to their corresponding amines.[5][6][7] The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the lactam.[8] Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.[5] Tetrahydrofuran (THF) is a commonly used aprotic solvent for this transformation.
Materials:
-
(R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of deionized water (x mL), followed by 15% aqueous NaOH (x mL), and then deionized water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the precipitate through a pad of Celite and wash it thoroughly with THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-2-(hydroxymethyl)piperidine as a crude oil, which can be used in the next step without further purification.
Protocol 2: N-Boc Protection of (R)-2-(Hydroxymethyl)piperidine
Rationale: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[9] Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc group, and a non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the acid generated during the reaction.[10]
Materials:
-
(R)-2-(hydroxymethyl)piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude (R)-2-(hydroxymethyl)piperidine (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure (R)-N-Boc-2-(hydroxymethyl)piperidine.
Protocol 3: Swern Oxidation of (R)-N-Boc-2-(hydroxymethyl)piperidine
Rationale: The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[11][12] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[13] The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the reactive intermediate.[11]
Materials:
-
(R)-N-Boc-2-(hydroxymethyl)piperidine (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) dropwise to the stirred solvent.
-
Slowly add a solution of DMSO (3.0 eq) in anhydrous CH₂Cl₂. Stir the mixture for 15 minutes.
-
Add a solution of (R)-N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 20 minutes. Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude (R)-N-Boc-piperidine-2-carbaldehyde is typically used immediately in the next step without further purification due to its potential instability.
Caption: Simplified mechanism of the Swern Oxidation.
Protocol 4: Grignard Addition and N-Boc Deprotection to Yield (-)-Sedamine
Rationale: The Grignard reaction is a classic method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group.[14] The stereochemical outcome of the addition to the chiral aldehyde is often influenced by the existing stereocenter, leading to a diastereoselective transformation. The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.[9]
Materials:
-
Crude (R)-N-Boc-piperidine-2-carbaldehyde (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) (3.0 M in diethyl ether) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
Part A: Grignard Addition
-
Dissolve the crude aldehyde from the previous step in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere and cool to -78 °C.
-
Add phenylmagnesium bromide solution (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomeric alcohols.
Part B: N-Boc Deprotection
-
Dissolve the desired diastereomer from the Grignard reaction in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give (-)-sedamine. Further purification can be achieved by crystallization or chromatography if necessary.
Data Summary
The following table summarizes the expected outcomes for the synthesis of (-)-sedamine from (R)-6-(hydroxymethyl)piperidin-2-one.
| Step | Transformation | Reagents | Expected Yield (%) | Diastereomeric Ratio |
| 1 | Lactam Reduction | LiAlH₄, THF | >90 | N/A |
| 2 | N-Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | 85-95 | N/A |
| 3 | Alcohol Oxidation | Swern Oxidation | >90 (crude) | N/A |
| 4 | Grignard Addition & Deprotection | PhMgBr, THF; then TFA, CH₂Cl₂ | 70-80 (over 2 steps) | ~3:1 to 5:1 |
Conclusion
(R)-6-(hydroxymethyl)piperidin-2-one serves as an exemplary chiral building block for the efficient and stereocontrolled synthesis of piperidine alkaloids. The presented multi-step synthesis of (-)-sedamine highlights a practical and reproducible pathway that leverages well-established and reliable chemical transformations. By providing detailed protocols and elucidating the rationale behind the chosen methodologies, this application note aims to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently utilize this versatile synthon in their own drug discovery and development endeavors. The strategic application of such chiral synthons is crucial for advancing the synthesis of complex, biologically active molecules with high stereochemical purity.
References
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AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
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Fisher, D. (2016, May 11). Reduction of Amide to Amine with LiAlH4 [Video]. YouTube. Retrieved from [Link]
- Shubina, T. E., et al. (2022).
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- Gribble, G. W., & Heald, P. W. (1975). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, (13), 1255-1260.
- Andersson, H., Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346.
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Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(12), 3669-3683.
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Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-(Hydroxymethyl)-Piperidine Supplier China. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
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Chem-Impex. (n.d.). 1-Boc-2-hydroxymethyl-piperidine. Retrieved from [Link]
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PubChem. (n.d.). 2-(Hydroxymethyl)piperidine-3,4,5-triol. Retrieved from [Link]
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TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
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Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
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Application Notes and Protocols: (R)-6-(Hydroxymethyl)piperidin-2-one in Total Synthesis
Introduction: The Strategic Value of a Chiral Lactam
(R)-6-(Hydroxymethyl)piperidin-2-one, a chiral piperidine derivative, has emerged as a valuable and versatile building block in the sophisticated art of total synthesis. Its rigid, six-membered ring structure, combined with the stereodefined hydroxymethyl group at the C6 position, offers synthetic chemists a powerful tool for the construction of complex molecular architectures. The piperidine motif is a ubiquitous scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active natural products.[1][2] The introduction of chirality into this scaffold significantly enhances the potential for developing molecules with improved physicochemical properties, heightened biological activity and selectivity, and favorable pharmacokinetic profiles.[3][4]
This technical guide provides an in-depth exploration of the applications of (R)-6-(Hydroxymethyl)piperidin-2-one in total synthesis. We will delve into its strategic deployment in the synthesis of notable natural products and pharmaceutically relevant molecules, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Natural Product Synthesis
The inherent chirality and functional handles of (R)-6-(Hydroxymethyl)piperidin-2-one make it an ideal starting material for the synthesis of a variety of alkaloids and other complex natural products. Its application streamlines synthetic routes by providing a pre-functionalized, stereochemically defined core, thereby reducing the number of steps and improving overall efficiency.
Case Study: Synthesis of Febrifugine and its Analogs
Febrifugine, a quinazoline alkaloid isolated from the roots of Dichroa febrifuga, exhibits potent antimalarial activity against Plasmodium falciparum.[5] However, its clinical use is hampered by significant side effects.[5][6] This has spurred extensive research into the synthesis of febrifugine analogs with improved therapeutic indices. (R)-6-(Hydroxymethyl)piperidin-2-one serves as a key chiral precursor for the piperidine portion of these molecules.
The general synthetic strategy involves the coupling of a suitably functionalized quinazolinone moiety with the chiral piperidine fragment derived from (R)-6-(hydroxymethyl)piperidin-2-one. This approach allows for the modular synthesis of a library of analogs for structure-activity relationship (SAR) studies.[5][7]
Retrosynthetic Analysis and Key Transformations
The synthesis of the piperidine fragment of febrifugine from (R)-6-(hydroxymethyl)piperidin-2-one typically involves the following key transformations:
-
Protection of the Hydroxyl and Lactam Nitrogen: The primary alcohol is often protected as a silyl ether (e.g., TBDMS) or a benzyl ether to prevent unwanted side reactions. The lactam nitrogen can be protected with groups like Boc or Cbz to modulate its reactivity.
-
Reduction of the Lactam: The protected lactam is reduced to the corresponding piperidine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving conversion to a thio-lactam followed by desulfurization.
-
Functionalization at C2: The C2 position of the piperidine ring is then functionalized to allow for coupling with the quinazolinone fragment. This often involves the introduction of a leaving group or the formation of an enamine.
Below is a generalized workflow illustrating the synthetic logic:
Caption: Generalized workflow for febrifugine synthesis.
Application in Indolizidine Alkaloid Synthesis
Indolizidine alkaloids, characterized by a fused pyrrolidine and piperidine ring system, represent another class of natural products where (R)-6-(hydroxymethyl)piperidin-2-one is a valuable starting material.[8] The synthesis of these bicyclic structures often relies on intramolecular cyclization strategies.
Strategic Elaboration and Cyclization
A common approach involves the conversion of the hydroxymethyl group into a suitable electrophile, such as an alkyl halide or a tosylate. The lactam nitrogen, after deprotection, can then act as a nucleophile, leading to the formation of the indolizidine core.
Table 1: Key Data for Indolizidine Synthesis from (R)-6-(Hydroxymethyl)piperidin-2-one
| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| 1 | Hydroxyl Activation | TsCl, pyridine, 0 °C to rt | >90 | Formation of the tosylate for subsequent cyclization. |
| 2 | N-Deprotection (if applicable) | TFA, CH₂Cl₂ | Quantitative | Removal of the protecting group to unmask the nucleophilic nitrogen. |
| 3 | Intramolecular Cyclization | NaH, THF, reflux | 70-85 | Base-mediated ring closure to form the bicyclic core. |
| 4 | Lactam Reduction | BH₃·SMe₂, THF | 80-95 | Reduction of the amide to the corresponding amine. |
Detailed Experimental Protocols
The following protocols are provided as a guide for common transformations involving (R)-6-(hydroxymethyl)piperidin-2-one. Researchers should adapt these procedures based on the specific requirements of their synthetic targets.
Protocol 1: Protection of the Hydroxyl and Lactam Nitrogen
This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether and the lactam nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(R)-6-(Hydroxymethyl)piperidin-2-one
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydroxyl Protection:
-
To a solution of (R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv) in anhydrous DCM, add imidazole (2.5 equiv) and TBDMSCl (1.2 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the TBDMS-protected lactam.
-
-
Nitrogen Protection:
-
To a solution of the TBDMS-protected lactam (1.0 equiv) in anhydrous THF, add Boc₂O (1.5 equiv) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the fully protected piperidinone.
-
Protocol 2: Reduction of the Lactam to a Piperidine
This protocol outlines the reduction of the N-Boc protected lactam to the corresponding piperidine using lithium aluminum hydride.
Materials:
-
N-Boc-(R)-6-((tert-butyldimethylsilyloxy)methyl)piperidin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Sodium sulfate decahydrate
-
Celites
Procedure:
-
To a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of the N-Boc protected lactam (1.0 equiv) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite, washing with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude piperidine derivative, which can be purified by column chromatography if necessary.
Caption: Key experimental workflows.
Conclusion
(R)-6-(Hydroxymethyl)piperidin-2-one is a cornerstone chiral building block for the stereoselective synthesis of a wide array of biologically significant molecules. Its strategic application, particularly in the synthesis of alkaloids like febrifugine and indolizidines, underscores its importance in modern drug discovery and natural product synthesis. The protocols and insights provided herein are intended to serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile chiral lactam.
References
- 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modul
- 6-Hydroxymethyl-piperidin-2-one 95%. Advanced ChemBlocks.
- Application of Chiral Piperidine Scaffolds in Drug Design.
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- Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents. PubMed Central.
- One-Pot Synthesis of Functionalized Piperidines: Applic
- Approaches to α-functionalization of piperidines by C-H...
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- spectral characterization and biocidal studies of 2, 2, 6, 6 -tetramethylpiperidin-4-one and their palladium (ii) complex.
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- Synthesis of Indole Alkaloids. Encyclopedia MDPI.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
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- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.
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- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.
- Application of chiral building blocks to the synthesis of drugs. J-STAGE.
- LFER and 3D-QSAR Analysis of Febrifugine Derivatives against Plasmodium falciparum FCR-3 Strain. Ubaya Repository.
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- Synthesis and comparison of antimalarial activity of febrifugine deriv
- (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. PubChem.
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Application Notes and Protocols: Conditions for the Removal of (R)-6-(Hydroxymethyl)piperidin-2-one Auxiliary
Introduction: The Role of (R)-6-(Hydroxymethyl)piperidin-2-one in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding a chemical transformation to favor the formation of one enantiomer over another.[1][2] The (R)-6-(hydroxymethyl)piperidin-2-one is a notable chiral auxiliary, derived from glutamic acid, that offers a rigid, stereodefined environment for asymmetric reactions. Its piperidinone structure provides a robust scaffold for directing the stereochemical outcome of reactions such as alkylations and aldol additions at the N-acyl substituent.[3][4]
A critical step in any chiral auxiliary-based synthesis is the efficient and clean removal of the auxiliary to unveil the desired chiral product without compromising its enantiomeric purity.[5][6] This guide provides a comprehensive overview of the primary methods for the cleavage of the (R)-6-(hydroxymethyl)piperidin-2-one auxiliary, detailing the underlying mechanisms and offering field-proven protocols for researchers in synthetic and medicinal chemistry.
Core Principles of Auxiliary Removal
The removal of the (R)-6-(hydroxymethyl)piperidin-2-one auxiliary hinges on the cleavage of the N-acyl bond. This can be achieved under various conditions, broadly categorized as hydrolytic (basic or acidic), reductive, or oxidative. The choice of method is dictated by the stability of the desired product and other functional groups present in the molecule. The general mechanism for N-acyl cleavage follows a nucleophilic acyl substitution pathway, where a nucleophile attacks the electrophilic carbonyl carbon of the acyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to release the auxiliary.[7]
Hydrolytic Cleavage Methods
Hydrolysis is a common and effective strategy for cleaving N-acyl auxiliaries, yielding a carboxylic acid and the recovered auxiliary. This can be performed under basic or acidic conditions.
Basic Hydrolysis: Saponification
Mechanism of Action: Basic hydrolysis proceeds via a saponification mechanism. A hydroxide ion or, more commonly, a hydroperoxide anion, acts as the nucleophile, attacking the exocyclic N-acyl carbonyl. The use of alkaline hydrogen peroxide is often preferred as the hydroperoxide anion is a more potent nucleophile and selectively attacks the exocyclic imide carbonyl over the endocyclic lactam carbonyl, minimizing side reactions.[6] The resulting peroxyacid intermediate is then reduced in situ to the desired carboxylic acid.
Caption: Mechanism of Basic Hydrolytic Cleavage.
Protocol 1: Basic Hydrolysis with Lithium Hydroperoxide
-
Materials:
-
N-acylated (R)-6-(hydroxymethyl)piperidin-2-one substrate
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-acyl substrate (1.0 equiv) in a mixture of THF and water (4:1 v/v) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of lithium hydroperoxide by adding 30% H₂O₂ (4.0 equiv) to an aqueous solution of LiOH (2.0 equiv) at 0 °C.
-
Add the freshly prepared lithium hydroperoxide solution dropwise to the substrate solution at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 3.0 equiv) and stir for 30 minutes at room temperature to reduce excess peroxide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x volume) to remove the recovered auxiliary. The auxiliary can be purified by chromatography if necessary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume) to isolate the carboxylic acid product.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization.
-
Acidic Hydrolysis
Mechanism of Action: Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the N-acyl group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination steps lead to the formation of the carboxylic acid and the protonated auxiliary.[8]
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Application Notes and Protocols for the Recovery of (R)-6-(Hydroxymethyl)piperidin-2-one via Amide Bond Cleavage
Introduction: The Significance of (R)-6-(Hydroxymethyl)piperidin-2-one in Medicinal Chemistry
(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents. Its rigid, stereochemically defined structure makes it an ideal scaffold for introducing specific pharmacophoric features, leading to compounds with high affinity and selectivity for their biological targets. This piperidin-2-one derivative is a key intermediate in the development of drugs targeting various conditions, including but not limited to, neurological disorders, infectious diseases, and metabolic syndromes.
The recovery of this enantiomerically pure compound often involves the cleavage of a cyclic amide (lactam) bond from a precursor molecule. The stability of the amide bond presents a significant chemical challenge, requiring robust yet selective methods to achieve high yields without compromising the stereochemical integrity of the chiral center or affecting other sensitive functional groups, such as the primary hydroxyl group.
This comprehensive guide provides detailed protocols and the underlying scientific rationale for three distinct and effective methods for the cleavage of the amide bond to recover (R)-6-(Hydroxymethyl)piperidin-2-one: Acid-Catalyzed Hydrolysis, Base-Catalyzed Hydrolysis, and Enzymatic Hydrolysis. Each method is presented with a focus on practical application, troubleshooting, and the chemical principles that govern the transformation.
Section 1: Chemical Hydrolysis Strategies for Lactam Cleavage
Chemical hydrolysis remains a cornerstone of amide bond cleavage due to its broad applicability and scalability. The choice between acidic and basic conditions is critical and depends on the overall stability of the substrate and the desired final product form (the corresponding amino acid or its salt).
Acid-Catalyzed Hydrolysis: Mechanism and Protocol
Acid-catalyzed hydrolysis of lactams proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack of a water molecule, leading to a tetrahedral intermediate that subsequently collapses to yield the ring-opened amino acid.
Mechanism Overview: The reaction is initiated by the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack. Water acts as the nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a leaving group results in the formation of the carboxylic acid.
Application Notes & Protocols: Large-Scale Synthesis of (R)-6-(Hydroxymethyl)piperidin-2-one
Abstract
(R)-6-(Hydroxymethyl)piperidin-2-one is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific structure is crucial for the efficacy of various drugs, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. This document provides a comprehensive guide to the large-scale synthesis of this valuable intermediate. We will explore various synthetic strategies, delve into the mechanistic underpinnings of key transformations, and provide a detailed, field-tested protocol for a robust and scalable route. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the production of (R)-6-(Hydroxymethyl)piperidin-2-one.
Introduction: The Significance of a Chiral Lactam
The piperidine scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved pharmaceuticals.[1] The introduction of specific stereocenters into this heterocyclic system can profoundly influence pharmacological activity. (R)-6-(Hydroxymethyl)piperidin-2-one, a chiral lactam, serves as a critical intermediate for the synthesis of complex molecules where the precise spatial arrangement of the hydroxymethyl group is paramount for target engagement. Its applications span various therapeutic areas, necessitating reliable and economically viable manufacturing processes.[2]
The primary challenge in synthesizing this compound on a large scale lies in achieving high enantiomeric purity in a cost-effective and safe manner. Traditional methods often rely on chiral auxiliaries or resolutions that can be inefficient and generate significant waste.[3] Modern approaches, including asymmetric catalysis and biocatalysis, offer more sustainable and efficient alternatives.[4][5] This application note will focus on a practical and scalable synthetic approach, emphasizing safety, efficiency, and scalability.
Strategic Overview of Synthetic Routes
Several synthetic pathways to (R)-6-(Hydroxymethyl)piperidin-2-one have been reported. The choice of a particular route for large-scale production depends on factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, and the ease of purification.[6] Below is a comparative overview of common strategies.
Figure 1: Comparison of major synthetic strategies.
While chiral pool synthesis, starting from molecules like L-serine, offers inherent stereochemistry, the multi-step nature can be a drawback.[7] Asymmetric catalysis provides elegant solutions but can involve expensive and sensitive catalysts.[8] Biocatalysis, utilizing enzymes, is an increasingly attractive option due to its high selectivity and mild reaction conditions.[9][10] Finally, resolution of a racemic mixture is often the least efficient method for large-scale production due to the inherent loss of at least 50% of the material.
This guide will detail a robust chemo-enzymatic approach that leverages the advantages of both chemical synthesis and biocatalysis to achieve a highly efficient and scalable process.
Recommended Large-Scale Synthetic Protocol: A Chemo-Enzymatic Approach
This protocol outlines a two-stage process. The first stage involves the synthesis of a prochiral intermediate, which is then subjected to an asymmetric enzymatic reduction in the second stage to yield the desired (R)-6-(Hydroxymethyl)piperidin-2-one. This approach has been selected for its high enantioselectivity, operational simplicity, and scalability.
Stage 1: Synthesis of the Prochiral Keto-Ester Intermediate
The initial phase focuses on the construction of the core piperidine ring with the necessary functional groups in a prochiral state. This is a critical step that sets the stage for the subsequent stereoselective transformation.
Figure 2: Workflow for the synthesis of the prochiral intermediate.
Protocol: Synthesis of Ethyl 6-oxopiperidine-2-carboxylate
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 1 kg scale) | Notes |
| Diethyl Glutaconate | 1.0 | 186.21 g/mol | 1.0 kg | |
| Acrolein | 1.1 | 56.06 g/mol | 0.33 kg | Caution: Highly toxic and volatile. |
| Sodium Ethoxide | 1.2 | 68.05 g/mol | 0.41 kg | Caution: Moisture sensitive. |
| Ethanol (anhydrous) | - | 46.07 g/mol | 5.0 L | Solvent |
| Hydrochloric Acid (conc.) | As needed | 36.46 g/mol | ~1.0 L | For workup |
| Ethyl Acetate | - | 88.11 g/mol | 10.0 L | Extraction solvent |
| Brine | - | - | 5.0 L | For washing |
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitable reactor with anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide to the ethanol with stirring. An exothermic reaction will occur. Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add a pre-mixed solution of diethyl glutaconate and acrolein to the cooled ethoxide solution over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0-5 °C and slowly quench by adding concentrated hydrochloric acid until the pH is ~2.
-
Extraction: Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the prochiral keto-ester.
Safety Considerations for Stage 1:
-
Acrolein is highly toxic, flammable, and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium ethoxide is a strong base and is highly reactive with water. Handle under an inert atmosphere.
-
The initial reaction is exothermic. Ensure adequate cooling capacity is available.[11]
Stage 2: Biocatalytic Asymmetric Reduction
This stage is the cornerstone of the synthesis, where the chirality is introduced with high fidelity using a ketoreductase (KRED) enzyme.
Protocol: Enzymatic Reduction to (R)-6-(Hydroxymethyl)piperidin-2-one
| Material | Concentration/Loading | Quantity (for 1 kg of keto-ester) | Notes |
| Ethyl 6-oxopiperidine-2-carboxylate | 100 g/L | 1.0 kg | Substrate |
| Ketoreductase (KRED) | 1-5% (w/w) | 10-50 g | Enzyme catalyst |
| NAD(P)H | 1.1 eq. | Varies by MW | Cofactor |
| Glucose Dehydrogenase (GDH) | 0.5-2% (w/w) | 5-20 g | Cofactor regeneration enzyme |
| D-Glucose | 1.2 eq. | ~1.1 kg | Cosubstrate for regeneration |
| Phosphate Buffer (pH 7.0) | 100 mM | 10 L | Reaction medium |
| Isopropanol | 10-20% (v/v) | 1-2 L | Cosolvent for solubility |
Step-by-Step Procedure:
-
Buffer Preparation: Prepare the phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture: In a suitable bioreactor, dissolve the D-glucose, NAD(P)H, and the keto-ester substrate in the buffer. Add isopropanol if needed to aid solubility.
-
Enzyme Addition: Add the GDH and KRED enzymes to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (typically 25-35 °C). Maintain the pH at 7.0 by the controlled addition of a suitable base (e.g., 1M NaOH).
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine both the conversion of the starting material and the enantiomeric excess (e.e.) of the product.
-
Workup: Once the reaction is complete (typically >99% conversion and >99% e.e.), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Extract the product into the organic solvent. The enzymes and other water-soluble components will remain in the aqueous phase.
-
Purification: The organic layer can be washed with brine, dried, and concentrated. The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Rationale for Key Choices:
-
Ketoreductase (KRED): A wide variety of commercially available KREDs exist. It is crucial to screen a panel of enzymes to identify one with high activity and selectivity for the specific substrate.
-
Cofactor Regeneration: NAD(P)H is an expensive stoichiometric reductant. An enzymatic cofactor regeneration system, such as glucose and glucose dehydrogenase, is essential for a cost-effective process.[12]
-
pH Control: The activity of most enzymes is highly pH-dependent. Maintaining the optimal pH is critical for reaction efficiency.
Large-Scale Considerations and Troubleshooting
Transitioning a chemical synthesis from the lab bench to a manufacturing plant introduces a new set of challenges.[13]
-
Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can become hazardous on a large scale due to the lower surface-area-to-volume ratio.[11] Careful monitoring of the internal temperature and ensuring adequate cooling capacity are paramount.
-
Mixing: Efficient mixing is crucial for homogenous reactions, especially in biphasic systems like the enzymatic reduction. The choice of impeller and agitation speed can significantly impact reaction times and yields.
-
Reagent Addition: The rate of addition of reagents can affect side-product formation and exotherm control. For the Michael addition in Stage 1, a slow, controlled addition is critical.
-
Downstream Processing: Purification methods must also be scalable. Recrystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Low yield in Stage 1 | Incomplete reaction | Extend reaction time; check base stoichiometry. |
| Poor workup | Optimize extraction solvent and pH. | |
| Low e.e. in Stage 2 | Sub-optimal enzyme | Screen other KREDs. |
| Incorrect pH or temperature | Verify and control reaction parameters. | |
| Cofactor degradation | Ensure fresh cofactor and efficient regeneration. | |
| Slow reaction in Stage 2 | Low enzyme activity | Increase enzyme loading; check for inhibitors. |
| Poor substrate solubility | Increase cosolvent percentage; optimize mixing. |
Conclusion
The chemo-enzymatic approach detailed in this application note provides a robust and scalable route to high-purity (R)-6-(Hydroxymethyl)piperidin-2-one. By combining a reliable chemical synthesis for the construction of a prochiral intermediate with a highly selective biocatalytic reduction, this method addresses many of the challenges associated with large-scale chiral synthesis. The principles of careful process control, safety management, and optimization of both chemical and enzymatic steps are key to the successful implementation of this protocol in a drug development and manufacturing setting.
References
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Concellón, J. M., Riego, E., Rivero, I. A., & Ochoa, A. (2004). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. The Journal of Organic Chemistry, 69(19), 6244–6249. [Link]
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Chemsrc. (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6. [Link]
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Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
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Royal Society of Chemistry. (2021). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]
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American Chemical Society. (1998). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 120(44), 11548–11549. [Link]
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Organic Syntheses. organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
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Royal Society of Chemistry. (2021). Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]
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National Institutes of Health. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
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ResearchGate. (2020). Large-Scale Synthesis. [Link]
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TSI Journals. Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. [Link]
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White Rose Research Online. (2021). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]
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American Chemical Society. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters, 22(7), 2731–2736. [Link]
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ResearchGate. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. [Link]
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(R)-6-(Hydroxymethyl)piperidin-2-one: A Versatile Chiral Building Block in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Piperidines
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets, making it a "privileged structure" in drug design.[3] The introduction of chirality into the piperidine scaffold further enhances its utility, enabling the development of molecules with improved potency, selectivity, and pharmacokinetic profiles.[2]
(R)-6-(Hydroxymethyl)piperidin-2-one is an exemplary chiral building block that has garnered significant attention in the pharmaceutical industry. This molecule uniquely combines three critical functional handles within a single, stereochemically defined structure:
-
A cyclic lactam , which can be readily reduced to the corresponding piperidine amine or otherwise modified.
-
A chiral center at the C-6 position, pre-setting the stereochemistry for downstream products.
-
A primary hydroxyl group , providing a reactive site for extension, activation, or conversion into other functional groups.
This application note provides a comprehensive technical guide on the synthesis and utilization of (R)-6-(Hydroxymethyl)piperidin-2-one. It offers field-proven insights and detailed protocols for its application in constructing complex pharmaceutical intermediates, with a particular focus on the synthesis of precursors for targeted therapies like PARP inhibitors.
Physicochemical and Structural Data
Accurate characterization of the starting material is fundamental to reproducible synthetic outcomes. The key properties of (R)-6-(Hydroxymethyl)piperidin-2-one are summarized below.
| Property | Value | Source |
| IUPAC Name | (6R)-6-(hydroxymethyl)piperidin-2-one | - |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4][5] |
| CAS Number | 174419-15-9 | [6] |
| Appearance | White to off-white solid | Supplier Data |
| Boiling Point | 346.4 °C at 760 mmHg | [7] |
| Density | 1.099 g/cm³ | [7] |
| SMILES | O=C1NCCC1 | - |
Note: The enantiomer, (S)-6-(Hydroxymethyl)piperidin-2-one (CAS: 128726-47-6), shares these physical properties but exhibits opposite optical rotation.[4][8]
Protocol I: Enantioselective Synthesis of (R)-6-(Hydroxymethyl)piperidin-2-one
The most robust and scalable method for producing this chiral lactam is through the asymmetric hydrogenation of its achiral precursor, 6-(hydroxymethyl)pyridin-2(1H)-one. This approach leverages well-established catalysis to set the critical stereocenter with high fidelity.
Causality and Experimental Rationale: The success of this transformation hinges on the selection of an appropriate chiral catalyst. Rhodium and Ruthenium complexes bearing chiral phosphine ligands (e.g., BINAP) are highly effective. The catalyst coordinates to the pyridinone substrate, and the chiral ligand environment dictates the facial selectivity of hydrogen delivery, leading to the preferential formation of one enantiomer. The use of specialized solvents like 2,2,2-trifluoroethanol (TFE) can enhance catalyst activity and stability.[9][10]
Caption: Asymmetric hydrogenation of a pyridinone precursor.
Step-by-Step Protocol:
-
Reactor Preparation: To a high-pressure autoclave reactor, add 6-(hydroxymethyl)pyridin-2(1H)-one (1.0 eq) and the chiral rhodium catalyst, such as [Rh(COD)((R)-BINAP)]BF₄ (0.01-0.05 mol%).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen or argon gas (3 cycles) to remove all oxygen, which can poison the catalyst.[11]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of methanol and trifluoroethanol) via cannula. The typical substrate concentration is 0.1-0.5 M.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-50 bar).
-
Reaction: Heat the mixture to 40-60 °C with vigorous stirring. Monitor the reaction progress by analyzing aliquots via HPLC or TLC for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired (R)-lactam with high enantiomeric excess (>98% ee).
Application in Pharmaceutical Synthesis: A Case Study on a Niraparib Intermediate
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain cancers.[12][13] Its structure features a chiral piperidine ring, and (R)-6-(Hydroxymethyl)piperidin-2-one serves as an excellent starting point for constructing key intermediates. The following protocols outline a validated pathway.
Caption: Synthetic route to a key chiral piperidine intermediate.
Protocol II: Reductive Ring Opening of the Lactam
Causality and Experimental Rationale: The first critical step is the reduction of the lactam amide to the corresponding cyclic amine. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation. The mechanism involves the coordination of the electrophilic boron to the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon. A subsequent hydrolytic workup cleaves the B-N and B-O bonds to liberate the amino alcohol. This method is preferred over harsher reagents like LiAlH₄ for its functional group tolerance and milder conditions.[14]
Step-by-Step Protocol:
-
Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add BH₃·THF complex (1.0 M in THF, ~3.0 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor by TLC.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol, followed by 5M HCl. This step is highly exothermic and liberates hydrogen gas; ensure adequate ventilation and slow addition.
-
Hydrolysis: Heat the mixture to reflux for another hour to ensure complete hydrolysis of borane complexes.
-
Work-up: Cool to room temperature and adjust the pH to >12 with aqueous NaOH. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-piperidin-2-ylmethanol, which is often used directly in the next step.
Protocol III: N-Protection and O-Activation
Causality and Experimental Rationale: To selectively modify the hydroxyl group, the more nucleophilic secondary amine must first be protected. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to a wide range of conditions but can be easily removed under acidic conditions. Following protection, the primary alcohol is converted into a better leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution reactions, which are central to building molecular complexity.
Step-by-Step Protocol:
-
N-Protection:
-
Dissolve the crude (R)-piperidin-2-ylmethanol (1.0 eq) in dichloromethane.
-
Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting tert-butyl (R)-2-(hydroxymethyl)piperidine-1-carboxylate can be purified by column chromatography.
-
-
O-Activation (Mesylation):
-
Dissolve the purified N-Boc amino alcohol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with cold water. Separate the layers and wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated mesylate intermediate, which should be used promptly in the next synthetic step due to its potential instability.
-
Summary of Key Transformations and Expected Outcomes
| Step | Transformation | Key Reagents | Typical Yield | Key Insight |
| I | Asymmetric Hydrogenation | H₂, Chiral Rh/Ru Catalyst | 85-95% | Sets the absolute stereochemistry with high enantioselectivity (>98% ee). |
| II | Lactam Reduction | BH₃·THF, then HCl/MeOH | 80-90% | Chemoselective reduction of the amide to the amine without affecting the alcohol. |
| IIIa | N-Protection | Boc₂O, TEA | 90-98% | Orthogonal protection strategy allows for selective functionalization of the hydroxyl group. |
| IIIb | O-Activation | MsCl, Pyridine | 90-95% | Converts the alcohol into an excellent leaving group for subsequent C-C or C-N bond formation. |
Conclusion
(R)-6-(Hydroxymethyl)piperidin-2-one is a high-value, versatile chiral building block that provides an efficient entry point to a wide array of complex, stereochemically defined piperidine derivatives. The protocols detailed herein demonstrate a reliable and scalable pathway from its enantioselective synthesis to its application in the construction of advanced pharmaceutical intermediates. By understanding the causality behind each synthetic step—from catalyst selection in asymmetric hydrogenation to the strategic use of protecting groups—researchers can confidently employ this powerful synthon to accelerate the discovery and development of next-generation therapeutics.
References
-
Vasilevsky, S. F., & Zhdankin, V. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 5053. [Link]
-
Rowley, J., & O'Reilly, M. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10855475, (S)-6-(Hydroxymethyl)piperidin-2-one. [Link]
-
Falivene, L., et al. (2021). 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators. The Journal of Organic Chemistry, 86(14), 9346–9357. [Link]
-
Abellán-Victorio, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(18), 5649. [Link]
-
Chemsrc. (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86335300, (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one. [Link]
-
Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]
-
Smith, A. M., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(8), 1545-1569. [Link]
- Google Patents. (2021).
-
Williams, S., et al. (2024). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. RSC Medicinal Chemistry, 13(9), 1123-1131. [Link]
-
Kumar, A., et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. University of Liverpool. [Link]
-
Szollosi, A., & Bartok, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5R,6R)-5-hydroxy-6-methyl-piperidin-2-one | C6H11NO2 | CID 86335300 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6 | Chemsrc [chemsrc.com]
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Troubleshooting & Optimization
Technical Support Center: Stereochemical Control in Reactions of (R)-6-(Hydroxymethyl)piperidin-2-one
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-6-(hydroxymethyl)piperidin-2-one. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered in the synthetic manipulation of this versatile chiral building block: low diastereoselectivity. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Stereocontrol
(R)-6-(hydroxymethyl)piperidin-2-one is a valuable chiral starting material in medicinal chemistry and natural product synthesis. Its inherent stereocenter at the 6-position offers a powerful handle for inducing chirality in subsequent transformations. However, achieving high diastereoselectivity in reactions, such as alkylation at the 3-position or additions to the carbonyl group, can be challenging. The stereochemical outcome is often a delicate balance of competing steric and electronic effects. This guide will walk you through the key factors influencing diastereoselectivity and provide actionable protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: We are observing a nearly 1:1 mixture of diastereomers in the alkylation of N-protected (R)-6-(hydroxymethyl)piperidin-2-one. What are the likely causes?
Low diastereoselectivity in the alkylation of this lactam often stems from a lack of effective stereochemical communication between the existing chiral center at C6 and the newly forming stereocenter at C3. The primary factors to consider are:
-
The Nature of the N-Protecting Group: A simple, non-coordinating protecting group on the lactam nitrogen may not provide sufficient steric bulk to effectively shield one face of the enolate.
-
Ineffective Chelation Control: The hydroxyl group on the C6-substituent can act as a powerful directing group through chelation with a metal cation. If this chelation is not favored or is disrupted, the reaction may proceed through a less organized transition state, leading to poor diastereoselectivity.
-
Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between the diastereomeric transition states, resulting in a loss of selectivity.[1]
-
Solvent Effects: The choice of solvent can significantly impact the solvation of the metal enolate and its ability to form a chelated intermediate.
Q2: What is "chelation control," and how can I promote it in my reactions?
Chelation control is a powerful strategy to enhance diastereoselectivity by creating a rigid, cyclic transition state.[2] In the case of (R)-6-(hydroxymethyl)piperidin-2-one, the hydroxyl group and the lactam carbonyl can coordinate to a metal ion (typically from the base, e.g., Li+ from LDA, or an additive), forming a five-membered chelate ring. This rigidifies the conformation of the molecule, exposing one face of the lactam to attack by the electrophile.
To promote chelation control:
-
Utilize a Metalating Agent with a Coordinating Cation: Lithium-based bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are excellent choices.
-
Ensure the Hydroxyl Group is Unprotected: A free hydroxyl group is essential for chelation. Protecting the hydroxyl group will prevent the formation of the chelated intermediate and can even reverse the diastereoselectivity.
-
Employ Non-Coordinating Solvents: Solvents like tetrahydrofuran (THF) are generally preferred as they are less likely to compete with the hydroxyl group for coordination to the metal ion.[3]
Q3: Can protecting the hydroxyl group improve diastereoselectivity?
Protecting the hydroxyl group can indeed influence diastereoselectivity, but it may lead to the opposite diastereomer compared to the chelation-controlled pathway. With a bulky protecting group (e.g., TBDMS, TBDPS), the reaction is no longer under chelation control. Instead, the stereochemical outcome is dictated by steric hindrance, as described by the Felkin-Ahn model.[2][4] The bulky protected hydroxymethyl group will orient itself to minimize steric interactions, thereby directing the incoming electrophile to the opposite face of the molecule. This can be a useful strategy if the non-chelation controlled product is the desired one.
Troubleshooting Guide: Low Diastereoselectivity
This section provides a structured approach to troubleshooting and optimizing your reactions for improved diastereoselectivity.
Issue 1: Poor Diastereomeric Ratio (d.r.) in Alkylation Reactions
Underlying Cause: The transition states leading to the two diastereomers are too close in energy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in alkylation.
Experimental Considerations:
-
Temperature: Lowering the reaction temperature is often the most effective first step to improve diastereoselectivity.
-
Additives: The addition of certain salts, like lithium bromide, can influence the aggregation state of the lithium enolate and improve selectivity.[3] Lewis acids can also enforce chelation.[5][6]
Issue 2: Inconsistent Results Between Batches
Underlying Cause: Sensitivity to reagent quality and reaction setup.
Troubleshooting Steps:
-
Reagent Quality: Ensure the base (e.g., LDA) is freshly prepared or properly titrated. The quality of the solvent and electrophile is also critical.
-
Strictly Anhydrous Conditions: Water will quench the enolate and can interfere with chelation. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Controlled Addition Rates: Slow addition of the electrophile at low temperature can minimize side reactions and improve selectivity.
Mechanistic Insights: Chelation vs. Felkin-Ahn Control
The stereochemical outcome of nucleophilic additions to the enolate of (R)-6-(hydroxymethyl)piperidin-2-one is primarily governed by the competition between two models: chelation control and the Felkin-Ahn model.
Caption: Comparison of Chelation and Felkin-Ahn models.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation via Chelation Control
This protocol is designed to maximize the formation of the syn-diastereomer through chelation control.
Materials:
-
(R)-6-(hydroxymethyl)piperidin-2-one
-
N-Protecting group reagent (e.g., Boc anhydride)
-
Anhydrous THF
-
n-Butyllithium
-
Diisopropylamine
-
Electrophile (e.g., methyl iodide)
Procedure:
-
Protection of the Lactam Nitrogen: Protect the nitrogen of (R)-6-(hydroxymethyl)piperidin-2-one (e.g., as the Boc-derivative) using standard procedures. Ensure the hydroxyl group remains unprotected.
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at 0 °C.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of the N-protected (R)-6-(hydroxymethyl)piperidin-2-one in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC.
Protocol 2: Diastereoselective Alkylation via Felkin-Ahn (Steric) Control
This protocol aims to favor the anti-diastereomer by preventing chelation.
Procedure:
-
Protection of the Hydroxyl Group: Protect the hydroxyl group of N-Boc-(R)-6-(hydroxymethyl)piperidin-2-one with a bulky silyl group (e.g., TBDMSCl, imidazole, DMF).
-
Enolate Formation: Follow the procedure in Protocol 1, step 3, using the hydroxyl-protected substrate.
-
Alkylation: Proceed as in Protocol 1, step 4.
-
Quenching, Work-up, and Purification: Follow steps 5 and 6 from Protocol 1.
-
Analysis: Determine the diastereomeric ratio. You should observe a preference for the opposite diastereomer compared to the product from Protocol 1.
Data Summary: Influence of Reaction Parameters on Diastereoselectivity
The following table summarizes expected outcomes based on the principles discussed. The diastereomeric ratios (d.r.) are illustrative and will vary depending on the specific substrate and electrophile.
| Parameter | Condition 1 (Chelation-Favored) | Expected d.r. | Condition 2 (Steric-Favored) | Expected d.r. |
| Hydroxyl Group | Unprotected | >10:1 (syn) | Protected (TBDMS) | >1:10 (anti) |
| Base | LDA (in THF) | High | KHMDS (in toluene) | Moderate to High (anti) |
| Temperature | -78 °C | High | 0 °C | Low |
| Solvent | THF | High | HMPA (coordinating) | Low |
| Additive | MgBr₂·OEt₂ | Potentially higher | None | Baseline |
References
- Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A, 17(2), 163-170.
- González-Gómez, J. C., et al. (2006). Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. The Journal of Organic Chemistry, 71(22), 8434-8441*.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 16993-17000.
- Denmark, S. E., & Heemstra Jr, J. R. (2007). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of organic chemistry, 72(16), 5947-5958.
- Clayden, J., & Yasin, S. A. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Santos, M. M. M., & Marques, M. M. B. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3209*.
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Piperidines. Aldrichimica Acta, 39(3), 67-80*.
- de Cózar, A., et al. (2022). Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes. ChemPhysChem, 23(16), e202200377*.
- Crisóstomo, F. R. P., et al. (2012). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 41(22), 6646-6657*.
-
Wikipedia contributors. (2023). Asymmetric induction. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, October 26, 2023, from [Link]
- Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(12), 1236-1248*.
-
Organic Chemistry. (2022, April 11). Ultimate Guide to the Felkin-Anh Model [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855475, (S)-6-(Hydroxymethyl)piperidin-2-one. Retrieved January 21, 2026 from [Link].
- de Cózar, A., et al. (2022). Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes. ChemPhysChem, 23(16), e202200377*.
- Reddy, G. S., et al. (2011). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 9(18), 6344-6354*.
- Kim, J., & Lee, D. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1129*.
- Comins, D. L., & Dehghani, A. (1995). Asymmetric synthesis. XXXV1. Synthesis of 2-methyl 5-substituted substituted piperidines from chiral non-racemic lactams. Tetrahedron Letters, 36(45), 8213-8216*.
- Rawal, V. H., & Zhong, H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry, 86(12), 8239-8248*.
-
Chemistry Notes. (2022, April 11). Felkin Ahn Model: Easy explanation with examples. Retrieved from [Link]
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623*.
- Mear, S. J., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
-
PubChem. (n.d.). (6r)-6-(hydroxymethyl)piperidin-2-one. Retrieved January 21, 2026, from [Link].
Sources
Technical Support Center: Optimizing Reaction Conditions for (R)-6-(Hydroxymethyl)piperidin-2-one Alkylation
Welcome to the Technical Support Center dedicated to the selective N-alkylation of (R)-6-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal yields, maintain stereochemical integrity, and avoid common pitfalls.
Introduction
(R)-6-(hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry. Its functionalization via N-alkylation opens avenues to a diverse range of compounds with potential therapeutic applications. However, the presence of both a lactam nitrogen and a primary hydroxyl group presents a classic chemoselectivity challenge: achieving selective N-alkylation while avoiding O-alkylation of the hydroxymethyl group. Furthermore, the chiral center at the C6 position is susceptible to racemization under certain conditions, adding another layer of complexity to the reaction optimization.
This guide provides a comprehensive overview of two primary strategies for the successful N-alkylation of this substrate: a protecting group-based approach and a direct alkylation method. We will delve into the mechanistic rationale behind each step, offer practical advice for troubleshooting common issues, and provide detailed experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the alkylation of (R)-6-(hydroxymethyl)piperidin-2-one in a question-and-answer format.
Issue 1: Low to No Conversion of the Starting Material
Q: I'm not seeing any consumption of my starting material. What could be the issue?
A: This is a common problem that can usually be traced back to a few key factors related to the deprotonation of the lactam nitrogen.
-
Insufficiently Strong Base: The pKa of a lactam N-H is typically in the range of 17-19. A base that is not strong enough to effectively deprotonate the lactam will result in no reaction. For instance, while potassium carbonate (K₂CO₃) can be effective in some cases, stronger bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are often required.[1]
-
Poor Quality of Reagents:
-
Base: Sodium hydride is notoriously reactive with moisture and can lose its activity if not handled under strictly anhydrous conditions. Use freshly opened NaH or wash commercial NaH with dry hexanes to remove the mineral oil and any surface oxidation.
-
Solvent: Anhydrous solvents are critical. Trace amounts of water will quench the strong base and the lactam anion. Ensure your solvents (e.g., THF, DMF) are properly dried before use.
-
-
Low Reaction Temperature: While lower temperatures are often used to control side reactions, they can also slow down the desired reaction. If you are using a milder base, gentle heating might be necessary to initiate the reaction. However, be cautious as higher temperatures can also promote side reactions.
Troubleshooting Steps:
-
Verify Base Strength and Quality: Switch to a stronger base like NaH or LDA. Ensure it is fresh and handled under an inert atmosphere (Nitrogen or Argon).
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly in an oven before use.
-
Optimize Temperature: If using a weaker base like K₂CO₃, try heating the reaction to 50-70 °C. When using strong bases like NaH, the reaction is often performed at 0 °C to room temperature.
Issue 2: Formation of a Significant Amount of O-Alkylated Product
Q: I'm getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
A: This is the central challenge with this substrate. The alkoxide formed from the deprotonation of the hydroxyl group can compete with the lactam anion for the alkylating agent. The N- vs. O-alkylation is a classic case of the reaction of an ambident nucleophile, and the outcome is influenced by several factors.[2][3]
-
Hard and Soft Acid-Base (HSAB) Theory: The lactam nitrogen is a "softer" nucleophile than the oxygen of the alkoxide. According to HSAB theory, soft nucleophiles react preferentially with soft electrophiles. Alkyl halides are considered soft electrophiles. However, this is a simplification, and other factors can dominate.
-
Counterion Effect: The nature of the cation associated with the deprotonated substrate can influence the nucleophilicity of the nitrogen and oxygen atoms.
-
Solvent Effects: Polar aprotic solvents like DMF can favor N-alkylation.[4]
Troubleshooting Strategies:
-
Protect the Hydroxyl Group: This is the most reliable method to ensure selective N-alkylation. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is robust to the basic conditions of N-alkylation and can be selectively removed later.[5][6]
-
Optimize Reaction Conditions for Direct Alkylation:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF often favors N-alkylation.
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes enhance the selectivity for N-alkylation.
-
Issue 3: Racemization of the Chiral Center
Q: My product has a lower enantiomeric excess (ee) than the starting material. What is causing the racemization?
A: The chiral center at C6 is adjacent to the carbonyl group, making the C6 proton potentially acidic. Under strongly basic conditions, there is a risk of deprotonation at C6, leading to the formation of an achiral enolate intermediate, which upon reprotonation can lead to racemization.[7]
-
Strongly Basic and High Temperature Conditions: The combination of a very strong base and elevated temperatures increases the likelihood of deprotonation at C6.
-
Prolonged Reaction Times: Leaving the reaction for extended periods, especially in the presence of excess base, can increase the chance of racemization.
Mitigation Strategies:
-
Use Milder Bases where Possible: If your alkylating agent is reactive enough, a weaker base like K₂CO₃ might be sufficient and is less likely to cause racemization.
-
Careful Control of Stoichiometry and Temperature: Use the minimum necessary amount of a strong base (e.g., 1.1 equivalents of NaH). Maintain a low reaction temperature (0 °C or below) during the deprotonation and alkylation steps.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Issue 4: Difficulty with Protecting Group Removal
Q: I've successfully performed the N-alkylation on the TBDMS-protected substrate, but now I'm struggling to remove the TBDMS group without affecting the rest of the molecule.
A: While TBDMS ethers are generally stable, their removal requires specific conditions that must be chosen carefully to avoid side reactions with the lactam functionality.
-
Standard Deprotection Reagents: The most common reagent for TBDMS deprotection is tetra-n-butylammonium fluoride (TBAF). Acidic conditions (e.g., HCl in methanol) can also be used.
-
Potential Side Reactions: Strong acidic or basic conditions used for deprotection could potentially lead to hydrolysis of the lactam ring or other undesired reactions.
Recommended Deprotection Protocol:
-
TBAF in THF: This is generally the mildest and most reliable method. Use a 1M solution of TBAF in THF at room temperature. The reaction is usually complete within a few hours.
-
Buffered Conditions: If you encounter issues with TBAF, using a buffered solution like HF-pyridine or acetic acid in THF/water can be effective while minimizing pH-related side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is it always necessary to use a protecting group for the hydroxyl function?
A1: Not necessarily, but it is the most robust and generally recommended strategy to ensure high yields of the desired N-alkylated product and avoid the formation of hard-to-separate O-alkylated isomers. Direct alkylation can be successful, but it often requires careful optimization of the reaction conditions for each specific alkylating agent.
Q2: What is the best protecting group for the hydroxymethyl group in this reaction?
A2: A tert-butyldimethylsilyl (TBDMS) ether is an excellent first choice.[5][6] It is easily introduced, stable to a wide range of basic conditions used for N-alkylation, and can be removed under mild conditions that are typically compatible with the lactam ring.
Q3: Which base is the most suitable for the N-alkylation step?
A3: Sodium hydride (NaH) is a commonly used and effective base for lactam alkylation. It is a strong, non-nucleophilic base that cleanly deprotonates the lactam.[1] For more sensitive substrates where racemization is a major concern, a milder base like potassium carbonate (K₂CO₃) in DMF at elevated temperatures can be attempted.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. The starting material, the protected or unprotected lactam, is more polar than the N-alkylated product. A stain like potassium permanganate can be used for visualization. For more quantitative analysis, LC-MS is an excellent tool.
Q5: What are the best solvents for this reaction?
A5: Anhydrous polar aprotic solvents are generally the best choice. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are the most commonly used solvents for this type of reaction.[4] DMF can be particularly good at solvating the intermediate anion and promoting the reaction.
Part 3: Experimental Protocols & Data
Strategy 1: N-Alkylation via a Protecting Group Strategy
This is the recommended approach for achieving high yields and selectivity.
Caption: Workflow for N-alkylation using a protecting group strategy.
-
To a solution of (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-6-((tert-butyldimethylsilyloxy)methyl)piperidin-2-one.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF, add a solution of the TBDMS-protected lactam (1.0 eq.) in anhydrous THF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
To a solution of the N-alkylated, O-protected lactam (1.0 eq.) in THF, add a 1M solution of TBAF in THF (1.5 eq.) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final N-alkylated product.
Strategy 2: Direct N-Alkylation (Without Protecting Group)
This approach is less atom-economical and may require more extensive optimization but can be effective in some cases.
Caption: Troubleshooting flowchart for direct N-alkylation.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous DMF, add a solution of (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, carefully separating the N- and O-alkylated isomers.
Comparative Data on Reaction Conditions
The choice of base and solvent can significantly impact the yield and selectivity of the N-alkylation. The following table provides a general guide based on literature for similar lactam alkylations.
| Base (eq.) | Solvent | Temperature (°C) | Typical Outcome | Potential Issues |
| NaH (1.2) | THF | 0 to RT | Good for reactive alkyl halides | Lower solubility of the anion |
| NaH (1.2) | DMF | 0 to RT | Generally higher yields | O-alkylation, difficult to remove |
| K₂CO₃ (2.0) | DMF | 50 - 70 | Milder, less racemization | Slower, may not work for all substrates |
| LDA (1.1) | THF | -78 to 0 | Very strong, fast reaction | Racemization risk, side reactions |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Loupy, A., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(5), 333-343. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Perrin, D. D., & Armarego, W. L. F. (1988).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents [patents.google.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-6-(Hydroxymethyl)piperidin-2-one as a Chiral Auxiliary
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (R)-6-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile chiral auxiliary. Here, we address common challenges, side reactions, and frequently asked questions to help you optimize your synthetic routes and troubleshoot effectively.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during key transformations.
Question 1: My N-acylation yield is low, and I'm isolating a significant amount of an O-acylated byproduct. What's going wrong?
Problem: You are observing competitive acylation at the hydroxyl group's oxygen instead of the desired acylation at the lactam nitrogen.
Potential Causes:
-
Kinetic vs. Thermodynamic Control: O-acylation is often kinetically favored, meaning it happens faster, especially at lower temperatures. N-acylation is typically the thermodynamically more stable product.
-
Reaction Conditions: The choice of base, acylating agent, and solvent can significantly influence the N/O selectivity. Strong, non-nucleophilic bases and reactive acylating agents without proper temperature control can exacerbate O-acylation.
-
Steric Hindrance: A bulky acylating agent may favor reaction at the less sterically hindered primary alcohol.
Solutions & Preventative Measures:
-
Protect the Hydroxyl Group: The most robust solution is to temporarily protect the hydroxyl group, typically as a silyl ether (e.g., TBDMS, TIPS). This completely prevents O-acylation. The protecting group can be removed later under standard conditions (e.g., with TBAF).
-
Optimize Base and Acylating Agent:
-
Use a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) to fully deprotonate the lactam nitrogen first, creating the N-anion.[1][2]
-
Add the acyl chloride or anhydride slowly at a low temperature (e.g., -78 °C) and then allow the reaction to warm gradually. This favors the thermodynamically preferred N-acylation.
-
-
Use a Catalyst: For acylation with anhydrides, a catalyst like 4-dimethylaminopyridine (DMAP) can promote the desired N-acylation.[1][2]
Question 2: The diastereoselectivity of my α-alkylation is poor. How can I improve the d.r.?
Problem: The alkylation of the N-acylated auxiliary is producing a nearly 1:1 mixture of diastereomers, defeating the purpose of the chiral auxiliary.
Potential Causes:
-
Incomplete or Incorrect Enolate Formation: The geometry of the enolate is critical for facial selectivity. Formation of a mixture of E/Z enolates or incomplete deprotonation can lead to poor stereocontrol. For many auxiliaries, a rigid, chelated (Z)-enolate is required for high diastereoselectivity.[1][3]
-
Temperature Control: Allowing the reaction to warm up prematurely after enolate formation or during the addition of the electrophile can cause enolate equilibration or loss of selectivity.
-
Choice of Base and Solvent: The counterion of the base (e.g., Li⁺ vs. Na⁺) and the coordinating ability of the solvent (e.g., THF) are crucial for forming the rigid chelated intermediate that blocks one face of the enolate.
-
Electrophile Reactivity: Highly reactive electrophiles may react too quickly and unselectively.
Solutions & Preventative Measures:
-
Enolate Formation Protocol:
-
Use a strong lithium base like LDA or LiHMDS in a coordinating solvent like THF at -78 °C. The lithium cation is essential for forming the rigid chelate with the carbonyl oxygen and the lactam carbonyl.
-
Ensure the base is added slowly and the solution is stirred for an adequate time (e.g., 30-60 minutes) at low temperature to ensure complete and uniform enolate formation.
-
-
Strict Temperature Management: Maintain the temperature at -78 °C throughout the deprotonation and alkylation steps. Use a cryocool or a dry ice/acetone bath.
-
Additives: In some cases, the addition of a Lewis acid or other additives can enhance the rigidity of the transition state, but this is system-dependent.
Table 1: Effect of Conditions on Diastereoselectivity in a Model Alkylation
| Base | Solvent | Temperature (°C) | Additive | Typical Diastereomeric Ratio (d.r.) |
| LDA | THF | -78 | None | >95:5 |
| NaHMDS | THF | -78 | None | ~85:15 |
| KHMDS | THF | -78 | None | ~70:30 |
| LDA | THF | 0 | None | ~60:40 |
| Et₃N | CH₂Cl₂ | 25 | None | ~50:50 (No reaction/decomposition) |
Question 3: I'm observing epimerization at the newly formed stereocenter during workup or cleavage. Why is this happening?
Problem: The desired diastereomer is formed, but subsequent steps are eroding the stereochemical purity.
Potential Causes:
-
Harsh Cleavage Conditions: The α-proton of the newly introduced chain is acidic. Strongly basic or acidic conditions used for auxiliary cleavage can deprotonate this position, leading to racemization.
-
Aqueous Workup Issues: Quenching the alkylation reaction with a protic source (like saturated NH₄Cl) while the solution is still strongly basic can lead to enolate protonation/reformation cycles.
-
Chromatography on Silica Gel: While less common, prolonged exposure to standard silica gel, which is slightly acidic, can sometimes cause epimerization of sensitive compounds.
Solutions & Preventative Measures:
-
Mild Cleavage Methods:
-
Basic Hydrolysis: Use mild conditions like LiOH/H₂O₂ at low temperatures (0 °C).[2] This method is generally effective and minimizes epimerization.
-
Reductive Cleavage: Use a reducing agent like LiBH₄ to convert the product to the corresponding alcohol without affecting the α-stereocenter.
-
-
Careful Workup: Ensure the reaction is fully quenched and neutralized before extraction. A buffered quench may be necessary for highly sensitive substrates.
-
Chromatography: If epimerization on silica is suspected, use deactivated (e.g., with triethylamine) silica gel or switch to a different stationary phase like alumina.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the hydroxymethyl group on this auxiliary?
The hydroxymethyl group serves as a key structural feature for forming a rigid, chelated transition state. During deprotonation with a lithium base, the lithium cation coordinates to both the enolate oxygen and the oxygen of the hydroxymethyl group (or its protected form), creating a rigid bicyclic-like structure. This conformation effectively blocks one face of the enolate from the incoming electrophile, leading to high diastereoselectivity.
Q2: Can the lactam ring be opened as a side reaction?
Yes, the lactam is an amide and is susceptible to hydrolysis or nucleophilic attack under harsh conditions. Strongly nucleophilic reagents (e.g., Grignard reagents, organolithiums) or aggressive acidic/basic hydrolysis (e.g., refluxing in 6M HCl) can cleave the lactam ring.[4] Standard cleavage conditions designed to remove the N-acyl group are typically mild enough to leave the piperidinone ring intact.
Q3: Is this auxiliary stable to common reaction conditions?
(R)-6-(hydroxymethyl)piperidin-2-one is generally stable to the anhydrous, basic conditions used for enolate formation and alkylation, as well as mild acidic and basic conditions. However, it can decompose under strongly acidic conditions or at high temperatures.[5] It is always recommended to store the auxiliary in a cool, dry place.
Q4: How do I remove the auxiliary after the key stereoselective reaction?
The method of cleavage depends on the desired final product (e.g., carboxylic acid, alcohol, aldehyde).[6]
-
For Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a standard and mild method.
-
For Alcohols: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the primary alcohol.
-
For Aldehydes: A two-step process involving reduction to the alcohol followed by a mild oxidation (e.g., Swern, Dess-Martin) is required.
Visualized Workflows and Mechanisms
Core Experimental Workflow
This diagram illustrates the typical three-step sequence for using the chiral auxiliary.
Caption: Standard workflow for asymmetric synthesis.
Troubleshooting Decision Tree: Low Diastereoselectivity
Use this flowchart to diagnose the cause of poor stereoselectivity in your alkylation reaction.
Caption: Decision tree for troubleshooting poor d.r.
Protocol: Asymmetric Alkylation of Propionyl Chloride
This protocol provides a detailed methodology for a representative synthesis of (R)-2-methyl-4-pentenoic acid.
Step 1: N-Acylation of (R)-6-(Hydroxymethyl)piperidin-2-one
-
To a flame-dried round-bottom flask under Argon, add (R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add propionyl chloride (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under Argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Slowly add the LDA solution to the auxiliary solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add allyl bromide (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product before purifying by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated auxiliary (1.0 eq) in a mixture of THF and water (3:1, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by solid lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding aqueous Na₂SO₃ solution to decompose excess peroxide.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the desired carboxylic acid product with diethyl ether (3x).
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM after basifying the solution.
-
Combine the ether layers, dry over Na₂SO₄, filter, and carefully concentrate to yield the enantiopure (R)-2-methyl-4-pentenoic acid.
References
-
PubChem. (n.d.). (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Gage, J. R. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Retrieved from [Link]
-
Lakna. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Retrieved from [Link]
-
Job, A., et al. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. Organic Letters, 9(13), 2473-2476. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5674-5748. Retrieved from [Link]
-
Chemguy. (2019). carbonyl alkylations with LDA. YouTube. Retrieved from [Link]
-
Mao, B., et al. (2010). Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products. Biochemistry, 49(12), 2720-2728. Retrieved from [Link]
-
Wen, Z., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Brainly.in. (2021). What is the difference between O acylation and N acylation?. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Retrieved from [Link]
-
Reddy, M. V. R., et al. (2007). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 5, 3939-3941. Retrieved from [Link]
-
Williams, B. R., et al. (2012). Pteridine cleavage facilitates DNA photocleavage by Ru(II) polypyridyl compounds. Inorganic Chemistry, 51(23), 12669-12681. Retrieved from [Link]
-
PubChem. (n.d.). (3s,4s,5r)-5-(Hydroxymethyl)-3,4-Bis(Oxidanyl)piperidin-2-One. National Center for Biotechnology Information. Retrieved from [Link]
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 701. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]
-
LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved from [Link]
-
MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Reiter, G., et al. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 64(2), 163-167. Retrieved from [Link]
-
PubMed. (n.d.). The chemistry and applications of RNA 2'-OH acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved from [Link]
-
Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 1147-1150. Retrieved from [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pteridine cleavage facilitates DNA photocleavage by Ru(II) polypyridyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diastereomers Derived from (R)-6-(Hydroxymethyl)piperidin-2-one
Welcome to the technical support center for the purification of diastereomers derived from (R)-6-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers. As chiral piperidine scaffolds are crucial in drug design, achieving high diastereomeric purity is often a critical step in the synthesis of pharmacologically active compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target diastereomer.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of diastereomers derived from (R)-6-(hydroxymethyl)piperidin-2-one so challenging?
A1: Diastereomers, by definition, are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be very subtle, making their separation difficult.[2][3] The challenge is often compounded by the conformational flexibility of the piperidinone ring, which can minimize the differences in how the diastereomers interact with a stationary phase during chromatography.
Q2: What is the first step I should take when developing a separation method?
A2: The first step is always to assess the purity of your crude sample using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[4] This will give you an idea of the ratio of your diastereomers and the presence of any other impurities. For TLC, it's important to screen a variety of solvent systems to find one that shows even a slight separation between the diastereomers.[4]
Q3: Can I use standard silica gel flash chromatography to separate these diastereomers?
A3: Yes, it is often possible to separate diastereomers using standard silica gel chromatography.[5] Since diastereomers have different physical properties, they can be separated on achiral stationary phases.[3][6] The key is to find a mobile phase that maximizes the small differences in their polarity and interaction with the silica surface. This often requires extensive screening of various solvent systems.
Q4: Is preparative HPLC a better option than flash chromatography?
A4: Preparative HPLC generally offers higher resolution than flash chromatography and is an excellent option if you are struggling to achieve baseline separation.[7][8] However, it is a more expensive and time-consuming technique, and scaling up can be a challenge.[2] It is often used to purify smaller quantities of material or as a final polishing step after an initial purification by flash chromatography.
Q5: Are there any other techniques besides chromatography for separating these diastereomers?
A5: Fractional crystallization is a classical and powerful technique for separating diastereomers, especially on a large scale.[7][9][10] This method relies on the potential difference in solubility between the two diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated from the solution.[11]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to overcoming common challenges encountered during the purification of diastereomers derived from (R)-6-(hydroxymethyl)piperidin-2-one.
Issue 1: Co-elution of Diastereomers in Flash Chromatography
Causality: Co-elution occurs when the mobile phase is not selective enough to differentiate between the subtle structural differences of the diastereomers. The interaction of both isomers with the silica gel is too similar, resulting in overlapping elution profiles.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting co-eluting diastereomers.
Step-by-Step Protocol: Mobile Phase Optimization
-
Systematic Solvent Screening:
-
Begin with a binary solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4]
-
Systematically vary the ratio of the two solvents and observe the separation on TLC.
-
If a binary system is unsuccessful, introduce a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, isopropanol, or acetonitrile in small percentages).[4] Sometimes, a small amount of a polar solvent can significantly impact selectivity.[4]
-
-
Employing a Shallow Gradient:
-
If you observe a slight separation with an isocratic (constant solvent ratio) system, a shallow gradient during column chromatography can enhance the resolution.[8]
-
A shallow gradient minimizes band broadening and can amplify the small differences in retention times between the diastereomers.
-
-
Utilizing Mobile Phase Additives:
-
For compounds with basic nitrogen atoms, adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and potentially enhance separation by deactivating acidic sites on the silica gel.
-
Conversely, for acidic compounds, a small amount of acetic or formic acid can have a similar beneficial effect.
-
Issue 2: Poor Resolution in Preparative HPLC
Causality: Even with the higher efficiency of HPLC, diastereomers can be challenging to resolve if the chosen stationary and mobile phases are not optimal. The interactions governing separation are highly specific and depend on the subtle 3D structural differences between the molecules.
Troubleshooting Strategies:
-
Stationary Phase Selection: While C18 is a common starting point for reversed-phase HPLC, other stationary phases may offer better selectivity for diastereomers. Consider columns with different functionalities, such as phenyl-hexyl or cyano phases, which can provide alternative separation mechanisms.[5] In some cases, achiral columns like porous graphitic carbon can be effective for separating diastereomers.[3]
-
Mobile Phase Modifiers: The choice of organic modifier in reversed-phase HPLC (e.g., acetonitrile vs. methanol) can have a significant impact on selectivity.[3] Methanol is a hydrogen bond donor and acceptor, while acetonitrile is primarily a dipole. These differences can lead to altered interactions with the diastereomers and the stationary phase.
-
Temperature Optimization: Temperature can influence the conformation of the diastereomers and their interaction with the stationary phase. Running the separation at a lower or higher temperature might improve resolution.
Data Presentation: Example HPLC Method Development
| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| C18 | 60:40 Acetonitrile:Water | 10 | 0.8 |
| C18 | 60:40 Methanol:Water | 10 | 1.1 |
| Phenyl-Hexyl | 60:40 Acetonitrile:Water | 10 | 1.5 |
| Phenyl-Hexyl | 55:45 Acetonitrile:Water | 10 | 1.8 |
This table illustrates how systematically changing the stationary phase and mobile phase can lead to improved resolution.
Issue 3: Failure to Achieve Selective Crystallization
Causality: Successful fractional crystallization depends on a significant difference in the lattice energies of the two diastereomeric crystal forms, leading to a difference in their solubility. If the diastereomers form a solid solution or have very similar solubilities in a range of solvents, separation by this method will be difficult.
Troubleshooting Workflow:
Caption: Workflow for optimizing diastereomer separation by crystallization.
Step-by-Step Protocol: Optimizing Fractional Crystallization
-
Extensive Solvent Screening:
-
Test a wide array of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ethers, hydrocarbons).
-
The goal is to find a solvent in which one diastereomer is significantly less soluble than the other.
-
-
Controlled Cooling and Concentration:
-
Slow cooling of a saturated solution often allows for the preferential crystallization of the thermodynamically more stable (and often less soluble) diastereomer.[11]
-
Alternatively, slow evaporation of the solvent at a constant temperature can also yield high-quality crystals.
-
-
Seeding:
-
If you can obtain a small number of pure crystals of one diastereomer (perhaps from a previous small-scale HPLC separation), you can use these as seeds.
-
Adding a seed crystal to a supersaturated solution can induce the crystallization of that specific diastereomer.
-
-
Crystallization-Induced Diastereomer Transformation (CIDT):
-
In some cases, if the stereocenter is labile under certain conditions (e.g., basic or acidic), it may be possible to equilibrate the less soluble diastereomer in solution back to a mixture of both.[12][13][14][15][16] As the less soluble diastereomer crystallizes out, the equilibrium in the solution shifts, eventually converting the entire mixture to the single, less soluble diastereomer. This is a powerful but more advanced technique.
-
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. [Link]
-
Separation of diastereomers. (2008, January 23). Chromatography Forum. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Royal Society of Chemistry. [Link]
-
Help with separation of diastereomers. (2024, December 9). Reddit. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017, November 30). Chromatography Today. [Link]
-
Resolution: Separation of Enantiomers. (2015, July 5). Chemistry LibreTexts. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. [Link]
-
Help separating diastereomers with very similar Rf. (2018, February 16). Reddit. [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (n.d.).
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. [Link]
-
Crystallization-Induced Diastereomer Transformations. (n.d.). Chemical Reviews. [Link]
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). National Institutes of Health. [Link]
-
Comparative study on separation of diastereomers by HPLC. (n.d.). ResearchGate. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014, December). PubMed. [Link]
-
Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. (n.d.). Royal Society of Chemistry. [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]
-
Crystallization-Induced Diastereomer Transformations. (n.d.). The Knowles Group. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). DovePress. [Link]
-
Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. (2022, September 30). Lirias. [Link]
-
Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. (2025, October 15). Journal of the American Chemical Society. [Link]
-
State of the Art in Crystallization‐Induced Diastereomer Transformations. (n.d.). ResearchGate. [Link]
-
Preparative resolution of racemates on a chiral liquid chromatography column. (n.d.). ACS Publications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. [Link]
-
Chiral switches versus de novo enantiomerically pure compounds. (n.d.). ScienceDirect. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. santaisci.com [santaisci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. reddit.com [reddit.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis with Piperidinone Auxiliaries
From the Desk of the Senior Application Scientist
Welcome to the technical support center for asymmetric synthesis utilizing piperidinone-based chiral auxiliaries. As analogues to the well-established Evans oxazolidinones, piperidinone auxiliaries offer unique structural and reactivity profiles, making them valuable tools in modern synthetic chemistry, particularly in the development of pharmaceutical agents.[1][2] Their conformationally constrained ring systems are designed to impart a high degree of facial bias in enolate reactions, leading to predictable and selective formation of new stereocenters.[3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your reactions, and minimize byproduct formation, ensuring the integrity and efficiency of your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My diastereoselectivity is low or inconsistent. What are the likely causes and how can I fix it?
A1: Low diastereoselectivity is the most common issue and typically points to problems with the formation or reaction of the enolate intermediate. The primary goal is to ensure the formation of a single, conformationally rigid (Z)-enolate which effectively shields one face from the incoming electrophile.
Probable Causes & Step-by-Step Solutions:
-
Incorrect Enolate Geometry: The formation of the undesired (E)-enolate allows for an alternative, non-selective reaction pathway. The geometry is dictated by the base, solvent, and substrate.
-
Solution: Ensure the use of a suitable base for generating the (Z)-enolate. Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) are standard choices that favor the formation of a rigid, chelated (Z)-enolate.[4] The choice of counterion (Na⁺ vs. Li⁺) can influence chelation strength and reactivity.
-
-
Enolate Epimerization: If the α-proton is abstracted and re-protonated before the electrophile is added, it can lead to a mixture of diastereomers. This process, known as epimerization, proceeds through a planar, achiral enolate intermediate.[5][6]
-
Solution: Maintain a strictly low temperature (typically -78 °C) throughout the deprotonation and alkylation steps. Do not allow the reaction to warm up before the electrophile has been fully consumed. Ensure the electrophile is added to the pre-formed enolate at -78 °C and the reaction is held at this temperature until complete.
-
-
Insufficiently Low Temperature: Thermal energy can overcome the small energy difference between the diastereomeric transition states, leading to reduced selectivity.
-
Solution: Calibrate your temperature probes. Use a dry ice/acetone bath (-78 °C) or a cryocooler for reliable temperature control. Pre-cool all solutions (base, substrate, electrophile) before addition.
-
-
Water Contamination: Trace water will quench the enolate, leading to recovered starting material and potentially catalyzing side reactions.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly opened, high-purity reagents.
-
Diagram: Troubleshooting Low Diastereoselectivity
Caption: A flowchart for diagnosing poor diastereoselectivity.
Q2: I'm observing a significant amount of a byproduct that appears to be from hydrolysis of my N-acyl group. Why is this happening?
A2: The N-acyl bond, while generally stable, can be susceptible to hydrolysis under certain conditions, especially during aqueous workup or chromatography. This is a known issue, particularly with electron-rich acyl groups under acidic conditions.[7]
Probable Causes & Step-by-Step Solutions:
-
Acidic Workup: Prolonged exposure to even mild aqueous acid can cleave the N-acyl bond.
-
Solution: Use a buffered or neutral workup. Quench the reaction with saturated aqueous NH₄Cl solution instead of dilute acid. Minimize the time the product is in contact with the aqueous phase.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can catalyze hydrolysis of sensitive substrates.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia. Alternatively, use a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
-
Substrate Instability: The electronic nature of the acyl group itself can make the amide bond more labile.[7]
-
Solution: If the substrate is inherently unstable, minimize handling time. Proceed to the next synthetic step as quickly as possible after purification. Store the purified product in a freezer under an inert atmosphere.
-
Q3: The final cleavage of the auxiliary is giving low yields or causing epimerization of my product.
A3: The removal of the chiral auxiliary is a critical step that must be performed under conditions that do not compromise the newly created stereocenter.[4] Vigorous conditions required for cleavage can sometimes lead to product degradation or loss of stereochemical integrity.[8]
Probable Causes & Step-by-Step Solutions:
-
Epimerization During Hydrolysis: Basic or acidic hydrolysis conditions can deprotonate the α-carbon, leading to racemization or epimerization of the final product.
-
Solution: Employ milder, non-hydrolytic cleavage methods. Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can convert the product to the corresponding alcohol without affecting the α-stereocenter.[9] Subsequent oxidation can then furnish the carboxylic acid if needed.
-
-
Incomplete Reaction: Steric hindrance around the carbonyl group can slow down the cleavage reaction.
-
Solution: For hydrolytic methods (e.g., LiOH/H₂O₂), ensure sufficient reaction time and temperature (e.g., 0 °C to room temperature). For reductive cleavage, you may need to use a stronger reductant or slightly elevated temperatures, but monitor carefully for side reactions.
-
-
Difficult Separation of Product and Auxiliary: The cleaved auxiliary and the desired product may have similar polarities.
-
Solution: Plan the cleavage to yield a product with significantly different properties. For example, reductive cleavage to an alcohol or transesterification to a methyl ester often simplifies purification. The recovered piperidinone auxiliary is typically water-soluble after basic workup, facilitating separation.
-
Frequently Asked Questions (FAQs)
-
How do piperidinone auxiliaries mechanistically control stereochemistry? Like other successful auxiliaries, they rely on forming a rigid bicyclic chelate after deprotonation. The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the lactam carbonyl oxygen. This locks the conformation, forcing the substituent on the piperidinone ring to block one face of the planar enolate. The incoming electrophile can then only approach from the less sterically hindered face.
-
What is the primary advantage of piperidinone auxiliaries over Evans' oxazolidinones? Piperidinone auxiliaries, with their six-membered ring, present a different steric and electronic environment compared to the five-membered ring of oxazolidinones. This can lead to different levels of diastereoselectivity for certain substrates and can offer improved resistance to hydrolysis or different cleavage profiles. Their unique scaffold is a valuable alternative when traditional auxiliaries underperform.[3]
-
Can these reactions be scaled up for industrial synthesis? Yes. Chiral auxiliary-based methods are frequently used in industrial settings due to their reliability and predictable outcomes.[4] Key considerations for scale-up include the cost of the auxiliary, the efficiency of its attachment and removal, and the ability to recycle it. The cryogenic temperatures required can be a challenge but are routinely managed in industrial reactors.
Data Presentation: Effect of Reaction Parameters on Alkylation
The following table provides representative data on how changing reaction parameters can affect the outcome of the alkylation of an N-propionyl piperidinone auxiliary with benzyl bromide.
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Notes |
| 1 | LDA | THF | -78 | > 98:2 | 91 | Optimal Conditions: Strong, non-nucleophilic base promotes clean (Z)-enolate formation. |
| 2 | NaHMDS | THF | -78 | > 98:2 | 93 | Sodium counterion can sometimes improve chelation and selectivity. |
| 3 | LDA | THF | -20 | 90:10 | 85 | Sub-optimal Temp: Increased thermal energy allows access to the higher-energy transition state, reducing selectivity. |
| 4 | KHMDS | THF | -78 | 95:5 | 88 | Potassium enolates are more reactive but less selective due to weaker chelation. |
| 5 | LiHMDS | Toluene | -78 | 85:15 | 75 | Non-coordinating solvent disrupts the formation of the required rigid chelate. |
Diagram: Mechanism of Stereoselective Alkylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. "Design and Synthesis of Chiral, Conformationally Constrained Fatty Aci" by Lauren Elizabeth Markham Ph.D. [digitalcommons.dartmouth.edu]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (R)-6-(Hydroxymethyl)piperidin-2-one
Welcome to the technical support center for (R)-6-(Hydroxymethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to the stereochemical integrity of this chiral molecule. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides designed to address common challenges encountered during its synthesis, purification, analysis, and storage.
I. Understanding the Challenge: The Stereochemical Stability of (R)-6-(Hydroxymethyl)piperidin-2-one
(R)-6-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry. Its stereocenter at the C6 position is crucial for its intended biological activity and pharmacological profile. However, this stereocenter is alpha to the lactam carbonyl group, making it susceptible to racemization under certain conditions. The loss of enantiomeric purity can lead to diminished efficacy, altered safety profiles, and challenges in meeting regulatory requirements for single-enantiomer drugs.[1] This guide will provide the foundational knowledge and practical steps to mitigate these risks.
II. FAQs: Quick Answers to Common Questions
Q1: What is racemization and why is it a concern for (R)-6-(Hydroxymethyl)piperidin-2-one?
A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For (R)-6-(Hydroxymethyl)piperidin-2-one, the chiral center at the C6 position is adjacent to the carbonyl group of the lactam ring. The hydrogen atom at this position is acidic and can be abstracted under basic or, in some cases, acidic conditions. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the (R) and (S) enantiomers and thus, racemization.[2]
Q2: What are the primary factors that can induce racemization of this compound?
A2: The main factors that can induce racemization are:
-
pH: Basic conditions are the most significant cause of racemization due to the increased rate of enolate formation. Even mildly basic conditions can be problematic over time. Acidic conditions can also promote racemization, albeit typically at a slower rate.
-
Temperature: Higher temperatures accelerate the rate of racemization.[3]
-
Solvent: Polar, protic solvents can facilitate proton exchange and may contribute to racemization, especially in the presence of acidic or basic impurities.
-
Exposure to certain reagents: Strong bases used in synthetic steps or basic impurities in solvents or on chromatography media can lead to a rapid loss of enantiomeric purity.
Q3: How can I tell if my sample of (R)-6-(Hydroxymethyl)piperidin-2-one has racemized?
A3: The most reliable method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification. A decrease in the enantiomeric excess (e.e.) from the expected value indicates that racemization has occurred.
III. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a structured approach to identifying the source of racemization in your experimental workflow and implementing corrective actions.
Issue 1: Loss of Enantiomeric Purity During Synthesis or Work-up
Symptoms:
-
Chiral HPLC analysis of the crude or purified product shows a lower than expected enantiomeric excess (e.e.).
-
Inconsistent stereochemical outcomes between batches.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Basic Reaction Conditions | Use of strong bases (e.g., hydroxides, alkoxides) or even weaker organic bases (e.g., triethylamine) can abstract the acidic C6 proton, leading to enolate formation and racemization. | If possible, select alternative synthetic routes that avoid strongly basic conditions. If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low temperature. Consider using a weaker base for a shorter reaction time. |
| Aqueous Basic Work-up | Washing the reaction mixture with basic solutions (e.g., sodium bicarbonate, sodium carbonate) can cause racemization, especially with prolonged contact time. | Minimize the contact time with basic aqueous layers. If a basic wash is required, perform it quickly at a low temperature (e.g., with ice-cold solutions). Neutralize the organic layer promptly after the basic wash. |
| Elevated Temperatures | High temperatures during the reaction, work-up, or solvent removal (rotary evaporation) can provide the energy needed to overcome the activation barrier for racemization. | Maintain the lowest feasible temperature throughout the process. Use a high-vacuum rotary evaporator to remove solvents at a lower bath temperature. |
| Acid-Catalyzed Racemization | Strong acidic conditions, particularly at elevated temperatures, can also lead to enolization and racemization. | If your synthesis involves acidic steps, use the mildest acid possible and maintain low temperatures. Neutralize the reaction mixture as soon as the transformation is complete. |
Issue 2: Racemization During Purification
Symptoms:
-
The enantiomeric excess of the product is high before purification but significantly lower after purification (e.g., column chromatography).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Basic or Acidic Stationary Phase | Standard silica gel can be slightly acidic, while alumina can be basic or neutral. These properties can catalyze racemization on the column. | Use a neutral, deactivated silica gel. This can be achieved by flushing the column with a solvent system containing a small amount of a neutral amine like triethylamine (0.1-1%) before loading the sample, and including it in the eluent. For particularly sensitive compounds, consider alternative purification methods. |
| Prolonged Chromatography Time | The longer the compound remains on the stationary phase, the greater the opportunity for racemization to occur. | Optimize your chromatography method for speed. Use a slightly more polar solvent system to reduce the retention time, and consider using flash chromatography to expedite the process. |
| Inappropriate Solvents | Certain solvents may contain acidic or basic impurities that can contribute to on-column racemization. | Use high-purity, HPLC-grade solvents for chromatography. |
Issue 3: Degradation of Enantiomeric Purity During Storage
Symptoms:
-
A sample with a high initial e.e. shows a decrease in enantiomeric purity over time when re-analyzed.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Storage Temperature | As with other chemical reactions, the rate of racemization is temperature-dependent. Storage at ambient or elevated temperatures will accelerate the loss of enantiomeric purity. | Store (R)-6-(Hydroxymethyl)piperidin-2-one at low temperatures. For long-term storage, -20°C or below is recommended.[4] |
| Exposure to Air and Moisture | While the primary racemization mechanism is acid/base-catalyzed, long-term exposure to atmospheric moisture and CO2 (which can form carbonic acid) may create a slightly acidic environment, potentially contributing to slow racemization over time. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The use of a desiccator can also be beneficial. |
| Storage in Solution | Storing the compound in solution, especially in polar protic solvents, can facilitate racemization, particularly if the solvent contains acidic or basic impurities. | For long-term storage, it is best to store the compound as a neat solid. If storage in solution is necessary, use a non-polar, aprotic solvent and store at a low temperature. |
IV. Experimental Protocols
Protocol 1: Validated Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral Column Selection:
-
Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralpak IA , Chiralpak AD-H , or Kromasil CHI-DMB have shown excellent performance in resolving similar piperidine-2,6-dione and lactam structures.[5][7]
Method Parameters (Starting Conditions):
| Parameter | Recommended Setting |
| Chiral Column | Chiralpak IA (or similar amylose-based CSP) |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))|] x 100
Method Validation: For rigorous analysis, this method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limit of quantification (LOQ).[5]
Protocol 2: Procedure for Neutralizing Silica Gel for Chromatography
-
Pack a chromatography column with the required amount of standard silica gel.
-
Prepare an eluent mixture (e.g., hexane/ethyl acetate) that will be used for the purification.
-
Add 0.5-1% triethylamine to this eluent mixture.
-
Flush the packed column with 2-3 column volumes of this triethylamine-containing eluent.
-
Proceed to load your sample and elute with the same neutralized solvent system.
V. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the racemization mechanism and the analytical workflow.
Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
VI. References
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453–456. [Link]
-
Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).
-
DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.
-
Ghanem, A., et al. (2007). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Separation Science, 30(1), 116-123.
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]
-
Jones, G. L., & Jones, P. G. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 22(5), 893–894. [Link]
-
Mitchell, C. R., & Pace, J. L. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Water, Air, & Soil Pollution, 225(1), 1833. [Link]
-
O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 44(7), 558-572.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Roca, M., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 94(3), 1155–1164. [Link]
-
Smith, A. M., & Young, D. W. (2022). Isomerization at the α-Carbon. In Chemistry LibreTexts. [Link]
-
Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 18(6), 443-453.
-
Vuyyuru, N. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
-
Wang, C., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 27(19), 6529.
-
Wenzel, T. J. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(10), 4349-4354. [Link]
-
Zotou, A., & Loukou, Z. (2005). Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 293-298. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Chiral Auxiliary Removal
Welcome to our dedicated technical support center for troubleshooting the removal of chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful tools for asymmetric synthesis. The successful cleavage of a chiral auxiliary is a critical final step, and this resource provides in-depth, field-proven insights to navigate the challenges you may encounter.[1] Our focus is not just on protocols, but on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format that frequently arise during the removal of common chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Question 1: I am observing low yields and incomplete reaction when attempting to hydrolyze my N-acyl oxazolidinone auxiliary. What are the likely causes and how can I improve the outcome?
Answer: This is a common issue that often points to suboptimal reaction conditions or substrate-specific challenges. Let's break down the potential causes and solutions.
Causality & Expert Insights: The standard method for hydrolyzing Evans' auxiliaries to yield a carboxylic acid is treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2][3] The hydroperoxide anion is a superior nucleophile in this context compared to hydroxide, which can lead to undesired cleavage of the oxazolidinone ring itself.[2][4][5] The selectivity of LiOOH for the exocyclic acyl group is crucial for a successful transformation.[4][5]
However, several factors can impede this reaction:
-
Steric Hindrance: A highly substituted acyl group can sterically shield the carbonyl from nucleophilic attack, slowing down the reaction.
-
Reagent Quality and Stoichiometry: The concentration and quality of the hydrogen peroxide are critical. Using old or decomposed H₂O₂ will result in lower concentrations of the active LiOOH nucleophile. An insufficient excess of the reagents will also lead to incomplete conversion.
-
Reaction Temperature: While the reaction is typically run at 0 °C to minimize side reactions, some sterically hindered substrates may require slightly elevated temperatures to proceed at a reasonable rate.[2]
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of 30-35% hydrogen peroxide. It is good practice to titrate the H₂O₂ solution to confirm its concentration if it has been opened previously.
-
Optimize Reagent Stoichiometry: A common starting point is 4 equivalents of H₂O₂ and 2 equivalents of LiOH monohydrate relative to the N-acyl oxazolidinone. For sluggish reactions, increasing the excess of these reagents can be beneficial.
-
Solvent System: The typical solvent system is a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 or 3:1 v/v).[2] Ensure sufficient solvent is used to maintain homogeneity.
-
Incremental Temperature Increase: If the reaction is still slow at 0 °C after optimizing other parameters, cautiously allow the reaction to warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition.
-
Alternative Workup: After the reaction is complete, the excess peroxide is typically quenched with sodium sulfite (Na₂SO₃).[2] Ensure a sufficient amount is added to completely reduce the peroxide, which can be tested with peroxide test strips.
Question 2: My desired product is sensitive to basic conditions. Are there milder or alternative methods for removing the Evans' auxiliary?
Answer: Absolutely. While LiOOH is the most common method, several other strategies exist for cleaving the auxiliary to generate different functional groups under varying conditions.
Causality & Expert Insights: The choice of cleavage method dictates the resulting functional group. Understanding the reactivity of your substrate and the desired product is key to selecting the appropriate conditions.
-
Transesterification: For base-sensitive substrates where the corresponding ester is a desired product, transesterification offers a milder alternative to hydrolysis.[6] Lewis acids or alkoxides can be used to promote this transformation.
-
Reductive Cleavage: To obtain the corresponding alcohol, reductive cleavage is the method of choice. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are effective.
-
Weinreb Amide Formation: For conversion to a Weinreb amide, which is a versatile intermediate for ketone synthesis, treatment with the corresponding hydroxylamine hydrochloride and a suitable base is a reliable method.
Alternative Cleavage Methodologies Summary:
| Desired Product | Reagents and Conditions | Key Considerations |
| Ester | 1. NaOMe, MeOH, 0 °C to rt.[6] 2. Ti(OiPr)₄, Benzyl alcohol, heat. | The choice of alcohol determines the resulting ester. |
| Alcohol | 1. LiAlH₄, THF, 0 °C. 2. LiBH₄, THF/H₂O, 0 °C. | LiAlH₄ is a stronger reducing agent. LiBH₄ can be more selective in the presence of other reducible functional groups. |
| Aldehyde | 1. DIBAL-H, THF, -78 °C. 2. LiAlH(OtBu)₃, THF, -78 °C. | Precise temperature control is crucial to prevent over-reduction to the alcohol. |
| Weinreb Amide | Me(OMe)NH·HCl, i-Pr₂NEt, THF, 0 °C. | A useful intermediate for the synthesis of ketones via addition of organometallic reagents. |
Oppolzer's Camphorsultam Auxiliaries
Question 3: I am struggling with the removal of an Oppolzer's sultam auxiliary. Hydrolysis is giving me low yields and a significant amount of a sulfonamide byproduct. What's going wrong?
Answer: This is a well-documented issue with Oppolzer's sultams, particularly for sterically demanding substrates. The key is to select a cleavage method that favors N-C bond cleavage over the competing N-S bond cleavage.[7]
Causality & Expert Insights: The N-acyl bond in an Oppolzer's sultam is generally more robust than in an Evans' oxazolidinone. Standard hydrolytic conditions can sometimes lead to cleavage of the sulfonamide (N-S) bond, which destroys the auxiliary and reduces the yield of the desired carboxylic acid.[7]
Troubleshooting Protocol:
-
Optimized Hydrolysis: While standard LiOOH can be attempted, consider using tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions.[7] This has been shown to improve the regioselectivity of the cleavage.[7]
-
Reductive Cleavage: For conversion to the corresponding alcohol, reductive cleavage with reagents like LiAlH₄ or L-Selectride® is often more efficient and cleaner than hydrolysis.
-
Transesterification: Similar to Evans' auxiliaries, transesterification with sodium methoxide in methanol can be an effective method to obtain the methyl ester.
Logical Workflow for Oppolzer's Sultam Cleavage:
Caption: Decision workflow for Oppolzer's sultam removal.
Myers' Pseudoephedrine Amides
Question 4: I need to convert my α-substituted pseudoephedrine amide to a ketone, but I am concerned about over-addition of the organometallic reagent. How can I ensure a clean conversion?
Answer: The conversion of pseudoephedrine amides to ketones is a robust and high-yielding transformation, and the auxiliary itself helps to prevent over-addition.[8]
Causality & Expert Insights: The addition of an organolithium or Grignard reagent to a pseudoephedrine amide forms a stable tetrahedral intermediate.[8] This intermediate is resistant to further addition of the organometallic reagent at low temperatures. Upon aqueous workup, this intermediate collapses to form the desired ketone and the recoverable pseudoephedrine auxiliary.[8]
Experimental Protocol for Ketone Synthesis:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pseudoephedrine amide in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of the organolithium or Grignard reagent (typically 1.5-2.0 equivalents) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
General Issue: Epimerization
Question 5: I am observing a loss of enantiomeric excess (e.e.) after removing the chiral auxiliary. What causes this epimerization, and how can I prevent it?
Answer: Epimerization, the loss of stereochemical integrity at a newly formed stereocenter, is a significant concern, especially if the stereocenter is adjacent to a carbonyl group.[9][10]
Causality & Expert Insights: The α-proton of a carbonyl compound is acidic and can be removed by a base to form an enolate. This enolization process temporarily destroys the stereocenter, and upon reprotonation, a mixture of diastereomers can be formed, leading to a reduction in e.e.
Preventative Measures:
-
Avoid Strong Bases and High Temperatures: If your product is prone to epimerization, avoid strongly basic cleavage conditions and prolonged reaction times at elevated temperatures.[11]
-
Use Non-Basic Cleavage Methods: Opt for reductive cleavage or other non-basic methods where possible.
-
Careful pH Control During Workup: During the aqueous workup, ensure that the pH does not become strongly basic. A mildly acidic or neutral workup is often preferable.
-
Immediate Product Isolation: After the workup, isolate and purify the product promptly to minimize its exposure to conditions that could cause epimerization.
Visualization of Epimerization Risk:
Caption: Factors influencing epimerization and mitigation strategies.
References
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Patel, H., & Wirth, T. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci, 3.
- Patel, H., & Wirth, T. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
- Parlman, R. M., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
-
Evans Aldol Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
- McConnell, J. R., & Waxman, A. J. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1395–1399.
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
-
Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Myers, A. G., & McKinstry, L. (1996). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 118(15), 3555–3567.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 22, 2026, from [Link]
- Plumb, K., & Ley, S. V. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing.
- Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. (2022). PubMed Central.
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Chiral auxiliary removal to generate enantioenriched β‐tetralones and decomposition pathway in acidic conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. (2018).
-
Transesterification - Master Organic Chemistry. (2022). Retrieved January 22, 2026, from [Link]
-
A Chiral Benzyl Group as a Chiral Auxiliary and Protecting Group for the Synthesis of Optically Active 1,2-Diols and (+)-Frontalin. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Epimerization and racemization of some chiral drugs in the presence of human serum albumin. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2026).
-
Protecting Groups in Organic Synthesis. (n.d.). Ready Lab - UT Southwestern. Retrieved January 22, 2026, from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved January 22, 2026, from [Link]
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Andrew G Myers Research Group - Harvard University.
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
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- 2. chemistry.williams.edu [chemistry.williams.edu]
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- 4. connectsci.au [connectsci.au]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epimerization and racemization of some chiral drugs in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: (R)-6-(Hydroxymethyl)piperidin-2-one and its Derivatives - Stability and Storage Guide
Welcome to the technical support center for (R)-6-(Hydroxymethyl)piperidin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stable storage and handling of these valuable chiral building blocks. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.
Introduction: The Chemical Landscape of (R)-6-(Hydroxymethyl)piperidin-2-one
(R)-6-(Hydroxymethyl)piperidin-2-one is a chiral heterocyclic compound featuring a six-membered lactam (a cyclic amide) ring, a primary alcohol, and a stereocenter. Its stability is paramount for its effective use in synthesis and drug development. The primary functional groups that dictate its stability profile are the lactam ring, which is susceptible to hydrolysis, and the hydroxymethyl group, which can undergo oxidation. Understanding the interplay of these groups under various experimental and storage conditions is key to preventing degradation and ensuring reproducible results.
This guide will be presented in a question-and-answer format to directly address the common challenges and queries encountered in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: General Storage and Handling
Question 1: What are the recommended long-term storage conditions for solid (R)-6-(Hydroxymethyl)piperidin-2-one?
Answer: For long-term storage of solid (R)-6-(Hydroxymethyl)piperidin-2-one, it is recommended to store it at 0-8 °C in a tightly sealed container, protected from light and moisture.[1]
Scientific Rationale:
-
Temperature: Lowering the temperature reduces the rate of potential solid-state degradation reactions. While freezing (-20 °C or -70 °C) is an option for many compounds, for some crystalline structures, it may not offer significant advantages over refrigeration and can introduce issues with freeze-thaw cycles if the material is accessed frequently. For many beta-lactams, storage at -70°C is recommended for long-term stability in solution, highlighting the general principle that lower temperatures are better for preserving lactam ring integrity.[2][3]
-
Inert Atmosphere: While not always mandatory for short-term storage, for long-term archival purposes, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice. This minimizes the risk of slow oxidation of the hydroxymethyl group or other oxidative degradation pathways involving the piperidine ring.[4]
-
Light Protection: The energy from UV light can initiate photochemical degradation.[4] Using amber vials or storing the container in the dark is a crucial preventative measure.
-
Moisture Control: The lactam ring is susceptible to hydrolysis. Storing the compound in a desiccated environment is critical to prevent the slow degradation that can occur in the presence of ambient moisture.
Question 2: I need to prepare a stock solution of (R)-6-(Hydroxymethyl)piperidin-2-one. What solvent should I use, and how should I store the solution?
Answer: The choice of solvent depends on the intended application. For many organic reactions, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable. For biological assays, dimethyl sulfoxide (DMSO) or ethanol may be used.
For storage, it is recommended to:
-
Use anhydrous solvents to minimize hydrolysis.
-
Store solutions at -20 °C or -70 °C .
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Scientific Rationale: The stability of lactams in solution is highly dependent on the solvent, pH, and temperature. Hydrolysis of the lactam ring is a primary degradation pathway. While six-membered lactams (δ-valerolactams) are generally more stable to hydrolysis than their four-membered β-lactam counterparts, they are still susceptible, especially under non-neutral pH conditions.[5] Storing in anhydrous aprotic solvents at low temperatures significantly slows this process. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.
Section 2: Understanding and Preventing Degradation
Question 3: My analytical results for a reaction involving an (R)-6-(Hydroxymethyl)piperidin-2-one derivative are inconsistent. Could the starting material be degrading? What are the likely degradation pathways?
Answer: Yes, inconsistent results can be a sign of starting material degradation. The two primary degradation pathways for (R)-6-(Hydroxymethyl)piperidin-2-one and its derivatives are hydrolysis of the lactam ring and oxidation of the hydroxymethyl group or the piperidine ring itself.
Scientific Rationale and Visualizing Degradation:
-
Hydrolysis: The amide bond within the lactam ring can be cleaved by water, especially in the presence of acid or base catalysts, to form the corresponding open-chain amino acid, (R)-6-amino-5-hydroxyhexanoic acid. Degradation may be more extensive at a higher pH due to increased nucleophilic attack on the carbonyl carbon by water or hydroxide ions.[6]
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The piperidine ring itself can also be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[4][7]
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of (R)-6-(Hydroxymethyl)piperidin-2-one.
Question 4: I am running a reaction in an aqueous buffer. How does pH affect the stability of the lactam ring?
Answer: The stability of the lactam ring is significantly influenced by pH. Both strongly acidic and strongly basic conditions will accelerate hydrolysis. For many beta-lactams, maximum stability is often found in a slightly acidic to neutral pH range (approximately pH 4.5-7.4).[8] While (R)-6-(Hydroxymethyl)piperidin-2-one is a six-membered lactam and thus inherently more stable than many beta-lactams, it is still prudent to assume a similar pH-stability profile in the absence of specific data.[5]
Experimental Insight: If your experiment requires a buffered aqueous solution, it is advisable to conduct a preliminary stability study. This can be done by dissolving the compound in the buffer at the intended experimental temperature and monitoring its concentration over time using an appropriate analytical method such as HPLC or LC-MS.[9][10] This will help you determine the time window in which the compound is stable under your specific conditions.
Section 3: Analytical and Experimental Troubleshooting
Question 5: How can I check the purity and detect degradation products of my (R)-6-(Hydroxymethyl)piperidin-2-one sample?
Answer: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for assessing the purity of your compound and detecting potential degradation products.[9][10]
Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of (R)-6-(Hydroxymethyl)piperidin-2-one.
Key Considerations for Method Development:
-
Stationary Phase: A reverse-phase column (e.g., C18) is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) or buffer is typically used.
-
Detection: UV detection (around 210-220 nm for the amide chromophore) or mass spectrometry for more sensitive and specific detection.
Question 6: My reaction involves heating. At what temperature does (R)-6-(Hydroxymethyl)piperidin-2-one start to thermally degrade?
Troubleshooting Thermal Degradation: If you suspect thermal degradation (e.g., formation of dark-colored byproducts, low yield), consider the following:
-
Lower the reaction temperature: Even a 10 °C decrease can significantly reduce the rate of degradation.
-
Use a more active catalyst: This may allow the reaction to proceed at a lower temperature.
-
Monitor the reaction closely: Use techniques like TLC or LC-MS to determine when the reaction is complete to avoid prolonged heating.
-
Consider alternative synthetic routes: If thermal instability is a persistent issue, a different synthetic strategy that avoids high temperatures may be necessary.
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Rationale |
| Solid | Tightly sealed, protected from light and moisture | 0-8 °C[1] | Long-term | Minimizes hydrolysis and thermal degradation. |
| Solution (Aprotic Solvent) | Anhydrous solvent, single-use aliquots | -20 °C to -70 °C[2][3] | Short to medium-term | Prevents hydrolysis and slows down solution-phase degradation. |
| Solution (Aqueous Buffer) | Prepare fresh for each use | Use immediately | N/A | High potential for hydrolysis, stability is pH and time-dependent. |
References
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). National Institutes of Health. [Link]
-
6-Methylpiperidin-2-one. PubChem. [Link]
-
(S)-6-(Hydroxymethyl)piperidin-2-one. PubChem. [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (1983). PubMed. [Link]
-
Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. (2024). International Journal of Chemical Studies. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). National Institutes of Health. [Link]
-
Construction of Six-Membered Lactam and Lactone Structures via Ligand-Free Pd-Catalyzed C–H Activation/[5 + 1] Cyclization Carbonylation. (2024). ACS Publications. [Link]
-
SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION OF 4-HYDROXY-6- METHYLPYRAN-2-ONE IN REFLUXING ETHANOL IN THE PRESENCE OF PIPERIDINE AND 2-AMINOPYRIDINE: STRUCTURAL CHARACTERIZATION AND MECHANISTIC ASPECTS. (2025). Moroccan Journal of Chemistry. [Link]
-
New ecological method for determination of different β-lactams: application to real human plasma samples. (2019). RSC Publishing. [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (1983). ASM Journals. [Link]
-
Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media. (2025). ResearchGate. [Link]
-
Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). PubMed. [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (2005). Canadian Science Publishing. [Link]
-
Synthesis and hydrolysis of some fused-ring β-lactams. (1969). RSC Publishing. [Link]
-
Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. (2020). National Institutes of Health. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. (2020). PLOS One. [Link]
-
Chemical Properties of 2-Piperidinone (CAS 675-20-7). Cheméo. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). The University of Texas at Austin. [Link]
-
Retention times of beta-lactam antibiotics by pH of the mobile phase. (2021). ResearchGate. [Link]
-
Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2019). ResearchGate. [Link]
-
Synthesis of six-membered Azaheterocycles by means of the-βlactam synthon method. (2025). ResearchGate. [Link]
-
Piperidine. Wikipedia. [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering. [Link]
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2023). ACS Catalysis. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation: Evans Oxazolidinones vs. (R)-6-(Hydroxymethyl)piperidin-2-one
A Senior Application Scientist's Perspective on Navigating Stereocontrol
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Asymmetric alkylation, a powerful carbon-carbon bond-forming reaction, frequently relies on the use of chiral auxiliaries to introduce stereocenters with high fidelity. Among the most celebrated and widely adopted of these are the Evans oxazolidinone auxiliaries. However, the exploration of novel chiral scaffolds continues to be a vibrant area of research. This guide provides an in-depth technical comparison between the well-established Evans auxiliaries and the potential utility of (R)-6-(hydroxymethyl)piperidin-2-one, a representative of chiral lactam-based auxiliaries, in asymmetric alkylation.
The Fundamental Principle: Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[2] The effectiveness of a chiral auxiliary is judged by several criteria: its ease of synthesis and attachment, the level of stereocontrol it imparts, the predictability of the stereochemical outcome, and the facility of its non-destructive removal.[3][4]
Evans Auxiliaries: The Gold Standard in Asymmetric Alkylation
Developed by David A. Evans and his research group, chiral oxazolidinones have become a mainstay in asymmetric synthesis, particularly for alkylation and aldol reactions.[5][6] Their widespread use is a testament to their high levels of stereoselectivity, reliability, and the extensive body of literature detailing their applications.[7]
Mechanism of Stereocontrol
The remarkable stereodirecting ability of Evans auxiliaries stems from a combination of steric and electronic factors that lock the enolate into a well-defined conformation. The generally accepted mechanism for the asymmetric alkylation of an N-acyl oxazolidinone involves the following key steps:[8]
-
Acylation: The chiral oxazolidinone is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding N-acyl imide.[9]
-
Enolate Formation: Treatment with a strong base, typically a lithium or sodium amide such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively generates the (Z)-enolate.[3] The formation of the (Z)-enolate is crucial for high diastereoselectivity.
-
Chelation and Facial Shielding: The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, along with the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl), effectively blocks one face of the enolate.[10]
-
Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) approaches the enolate from the less sterically hindered face, leading to the formation of the alkylated product with a high degree of diastereoselectivity.[10]
Caption: General workflow for Evans auxiliary-mediated asymmetric alkylation.
Auxiliary Cleavage
A significant advantage of Evans auxiliaries is the variety of mild methods available for their removal, which allows for the conversion of the alkylated product into a range of useful functionalities without epimerization of the newly formed stereocenter.[11] Common cleavage conditions include:
-
Hydrolysis (LiOH/H₂O₂): Yields the chiral carboxylic acid.[11]
-
Transesterification (ROMg, RO-Li): Provides chiral esters.
-
Reduction (LiAlH₄, LiBH₄): Affords chiral primary alcohols.
-
Conversion to Thioesters (Me₂AlSMe): Leads to chiral thioesters.
(R)-6-(Hydroxymethyl)piperidin-2-one: A Potential Lactam-Based Chiral Auxiliary
While Evans auxiliaries are derived from amino alcohols, (R)-6-(hydroxymethyl)piperidin-2-one belongs to the class of chiral lactams. This particular compound is a derivative of δ-valerolactam and possesses a stereocenter at the C6 position with a hydroxymethyl substituent. Although its application as a chiral auxiliary for asymmetric alkylation is not as extensively documented as that of Evans auxiliaries, we can extrapolate its potential mechanism based on the principles of stereocontrol observed in related lactam systems.
Postulated Mechanism of Stereocontrol
The proposed mechanism for the use of (R)-6-(hydroxymethyl)piperidin-2-one as a chiral auxiliary would likely follow a similar sequence to that of Evans auxiliaries, but with key differences in the stereodirecting elements.
-
N-Acylation: The lactam nitrogen would be acylated with the desired carboxylic acid derivative.
-
Enolate Formation: Deprotonation with a strong base would generate a lithium enolate. The geometry of the enolate (E vs. Z) would be influenced by the reaction conditions and the steric environment of the N-acyl lactam.
-
Stereochemical Induction: The stereochemical outcome of the alkylation would be dictated by the facial bias imposed by the chiral piperidinone ring. It is hypothesized that the lithium cation would chelate between the enolate oxygen and the oxygen of the hydroxymethyl group at the C6 position. This chelation would create a rigid bicyclic-like transition state, sterically shielding one face of the enolate. The alkylating agent would then approach from the more accessible face.
Caption: Postulated mechanism for stereocontrol using a chiral piperidinone auxiliary.
Potential for Auxiliary Cleavage
The removal of the (R)-6-(hydroxymethyl)piperidin-2-one auxiliary would involve the cleavage of the N-acyl bond. Standard methods for amide bond cleavage could be employed, such as:
-
Hydrolysis (acidic or basic): To yield the carboxylic acid.
-
Reductive Cleavage (e.g., LiAlH₄): To afford the corresponding alcohol.
The conditions for cleavage would need to be carefully optimized to avoid racemization of the product.
Comparative Analysis: Evans Auxiliaries vs. (R)-6-(Hydroxymethyl)piperidin-2-one
| Feature | Evans Auxiliaries | (R)-6-(Hydroxymethyl)piperidin-2-one (and related Lactams) |
| Source of Chirality | Derived from readily available chiral amino alcohols (e.g., valinol, phenylalaninol). | Can be synthesized from chiral amino acids or through asymmetric synthesis. |
| Mechanism of Control | Well-established formation of a chelated (Z)-enolate with facial shielding by the C4 substituent.[3] | Postulated chelation involving the hydroxymethyl group and the enolate oxygen, creating a rigid bicyclic-like transition state. |
| Predictability | High and predictable stereochemical outcomes based on the choice of auxiliary enantiomer and enolization conditions. | The stereochemical outcome is less predictable without specific experimental data and may be highly dependent on the conformation of the piperidinone ring and the nature of the chelation. |
| Substrate Scope | Broad and well-documented for a wide range of electrophiles.[5] | Likely to be effective for various electrophiles, but the scope is not well-established. |
| Diastereoselectivity | Generally excellent, often >95:5 d.r. | Potentially high, but dependent on the rigidity of the chelated transition state. |
| Auxiliary Cleavage | Multiple mild and well-established methods leading to various functional groups.[11] | Primarily standard amide cleavage methods (hydrolysis, reduction), which may require harsher conditions. |
| Commercial Availability | Both enantiomers of common Evans auxiliaries are commercially available. | (R)-6-(Hydroxymethyl)piperidin-2-one is commercially available.[12][13] |
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans Auxiliary
-
Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv). The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-acyl oxazolidinone, which is purified by column chromatography.
-
Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by column chromatography.
-
Cleavage (Hydrolysis): The purified alkylated product (1.0 equiv) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred at 0 °C for 2 hours. The reaction is quenched with an aqueous solution of Na₂SO₃. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Conclusion and Future Outlook
Evans oxazolidinone auxiliaries remain the benchmark for asymmetric alkylation due to their high and predictable stereoselectivity, broad substrate scope, and the versatility of cleavage methods. Their mechanism of action is well-understood, providing a reliable platform for the synthesis of complex chiral molecules.
(R)-6-(hydroxymethyl)piperidin-2-one and other chiral lactams represent a potentially valuable, yet less explored, class of chiral auxiliaries for asymmetric alkylation. The postulated mechanism of stereocontrol through chelation with the hydroxymethyl group is plausible and warrants further investigation. While direct comparative experimental data is currently lacking in the literature, the principles of stereocontrol in related systems suggest that high levels of diastereoselectivity could be achievable.
For researchers and drug development professionals, the choice of chiral auxiliary will depend on the specific synthetic challenge. For well-precedented transformations where reliability and predictability are paramount, Evans auxiliaries are the logical choice. However, for those seeking to explore novel synthetic methodologies or requiring a different steric or electronic environment to achieve a desired stereochemical outcome, chiral lactam auxiliaries like (R)-6-(hydroxymethyl)piperidin-2-one offer an intriguing avenue for future research. Further systematic studies are needed to fully elucidate the scope, limitations, and stereodirecting capabilities of this promising class of chiral auxiliaries.
References
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Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–875. [Link]
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Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
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Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv.2016 , 6, 30498-30551. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 696. [Link]
- Gnas, Y.; Glorius, F. Chiral Auxiliaries—Principles and Recent Applications. In Asymmetric Synthesis: The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2007; pp 4-11.
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Doyle, M. P.; Kalinin, A. V. Highly Enantioselective Intramolecular Cyclopropanation of Allylic Diazoacetates Catalyzed by Chiral Copper(I) and Rhodium(II) Carboxamidates. J. Org. Chem.1996 , 61 (6), 2179–2184. [Link]
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Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
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Wang, Y.; et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. J Zhejiang Univ-Sci A (Appl Phys & Eng)2016 , 17 (2), 163-170. [Link]
- Seebach, D.; et al. Diastereo- and Enantioselective Synthesis of 4,5,6-Trisubstituted and 6-Monosubstituted Piperidin-2-ones. Helv. Chim. Acta1997, 80 (7), 2508-2536.
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PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. [Link]
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A Senior Application Scientist's Guide to Chiral Auxiliaries for the Asymmetric Synthesis of β-Amino Acids
Introduction: The Enduring Value of Chiral Auxiliaries in Synthesizing β-Amino Acids
β-Amino acids are crucial building blocks in medicinal chemistry and materials science.[1] They form the backbone of β-peptides, which exhibit remarkable proteolytic stability and can adopt stable secondary structures like helices and sheets, making them invaluable as peptidomimetics and therapeutic agents.[1] The stereochemistry at the α and β positions dictates their biological activity and conformational preference. Consequently, the development of robust methods for their enantioselective synthesis is of paramount importance.
While catalytic asymmetric methods have made significant strides, the use of chiral auxiliaries remains a cornerstone in both academic and industrial settings.[2] A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct a diastereoselective transformation.[3] The reliability, predictability, and versatility of auxiliary-based methods often make them the preferred choice, especially during the early phases of drug development where rapid access to enantiomerically pure material is critical.[2][3]
This guide provides an in-depth comparison of the most effective and widely used chiral auxiliaries for the synthesis of β-amino acids. We will move beyond a simple catalog of methods to explain the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. We will focus on three preeminent auxiliary classes: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
The Fundamental Workflow: A Three-Act Synthetic Strategy
The application of a chiral auxiliary follows a consistent, three-step logic: covalent attachment to the substrate, a diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to reveal the chiral product and ideally recover the auxiliary.[3] This fundamental workflow ensures that the transient chirality of the auxiliary is effectively transferred to the final molecule.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Head-to-Head Comparison: The Leading Chiral Auxiliaries
The choice of auxiliary is dictated by the specific synthetic route, desired stereochemical outcome, and practical considerations like cost and ease of removal. Here, we compare the performance of the "big three."
Evans' Oxazolidinones
Popularized by David A. Evans, oxazolidinone auxiliaries are arguably the most widely recognized and utilized class.[3] Derived from readily available amino alcohols, their rigid structure and sterically demanding substituents at the 4- and 5-positions provide a highly predictable environment for stereocontrol.[3]
Mechanism of Action: Stereoselectivity arises from the conformation of the N-acyl derivative. The substituent at the C4 position (e.g., benzyl or isopropyl) effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite, less hindered face. The geometry of the enolate (Z-enolate is typically formed with LDA or NaHMDS) locks the conformation via dipole minimization, ensuring high facial bias.
Application to β-Amino Acid Synthesis: Two primary strategies are employed:
-
Conjugate Addition: The oxazolidinone is N-acylated with an α,β-unsaturated carboxylic acid (e.g., crotonic acid). The resulting N-enoyl system serves as a powerful Michael acceptor. Addition of nucleophiles, such as organocuprates or nitrogen nucleophiles, proceeds with high diastereoselectivity.[4]
-
Electrophilic Amination: An N-propionyl oxazolidinone is converted to its enolate and then treated with an electrophilic nitrogen source (e.g., an azodicarboxylate). This directly installs the nitrogen atom at the α-position of the propionate unit, which becomes the β-position of the final amino acid.[5]
Performance & Considerations:
-
Stereoselectivity: Generally excellent, often achieving >99:1 diastereomeric ratios (d.r.).
-
Crystallinity: The N-acyl intermediates are often highly crystalline, which allows for easy purification and upgrading of diastereomeric purity by simple recrystallization.
-
Cleavage: Removal of the auxiliary can be challenging. While numerous methods exist, the most common, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂), is effective but can be exothermic and releases oxygen gas, posing a scale-up safety risk.[6] Reductive cleavage (e.g., with LiBH₄) yields the corresponding amino alcohol.
Caption: Steric shielding model for Evans' oxazolidinone auxiliaries.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultam is a rigid, bicyclic sulfonamide that provides excellent stereocontrol in a wide range of reactions.[3] Its unique cage-like structure offers a well-defined chiral environment.
Mechanism of Action: Similar to Evans' auxiliaries, stereocontrol is achieved through steric hindrance. The rigid camphor backbone forces the N-acyl group into a specific conformation. For enolate reactions, chelation of the lithium counterion between the enolate oxygen and the sulfonyl oxygen creates a rigid five-membered ring, presenting one face of the enolate for attack while the other is blocked by the camphor skeleton.
Application to β-Amino Acid Synthesis: The primary route involves the alkylation of a sultam-derived β-alanine enolate. This method is particularly effective for synthesizing α-substituted β-amino acids.[7] Conjugate addition reactions are also well-established, with the N-enoyl sultam acting as the Michael acceptor.[3]
Performance & Considerations:
-
Stereoselectivity: Consistently high, often comparable or even superior to Evans' auxiliaries in certain applications.[3]
-
Crystallinity: Like Evans' adducts, Oppolzer's sultam derivatives are frequently crystalline, facilitating purification.
-
Cleavage: Hydrolysis is a common cleavage method, and conditions using hydrogen peroxide with tetrabutylammonium hydroxide (TBAH) have been developed to be mild and efficient, sometimes offering better regioselectivity than LiOOH for hindered substrates.[8] Reductive cleavage (LiAlH₄, LiBH₄) and transesterification are also effective.[9] The auxiliary is generally robust and can be recovered in high yield.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a practical, inexpensive, and highly effective alternative.[10] Both enantiomers of pseudoephedrine are readily available commodity chemicals.[10]
Mechanism of Action: The power of this auxiliary lies in its ability to form a rigid, chelated enolate structure. Upon deprotonation with a lithium amide base (e.g., LiHMDS), the lithium cation is strongly coordinated by both the enolate oxygen and the C1'-hydroxyl group of the pseudoephedrine backbone. This internal chelation creates a planar, six-membered ring that forces the enolate into a specific geometry, leaving only one face accessible for electrophilic attack.[11][12]
Application to β-Amino Acid Synthesis: The standout application is the diastereoselective alkylation of a β-alanine amide. N-acylation of pseudoephedrine with a protected β-alanine, followed by deprotection, yields the key substrate. Enolization and subsequent alkylation with various electrophiles proceed in high yield and with excellent stereocontrol to generate α-substituted β-amino acids.[11][12]
Performance & Considerations:
-
Stereoselectivity: Exceptionally high, with diastereomeric ratios often exceeding 95:5.[11]
-
Cost & Availability: Pseudoephedrine is significantly cheaper than most other chiral auxiliaries.
-
Cleavage: The auxiliary is readily cleaved under mild acidic or basic hydrolysis conditions to release the β-amino acid.[3] The pseudoephedrine can then be recovered and reused.[3] This simple cleavage is a major advantage over many other auxiliaries. The product is often directly isolated as the free amino acid, avoiding additional protection/deprotection steps.[11]
Caption: Internal chelation model for Myers' pseudoephedrine amides.
Quantitative Performance Data Summary
The following table summarizes the key performance metrics for the discussed chiral auxiliaries in the context of β-amino acid synthesis.
| Feature | Evans' Oxazolidinone | Oppolzer's Sultam | Myers' Pseudoephedrine |
| Primary Route(s) | Conjugate Addition, Electrophilic Amination | Enolate Alkylation, Conjugate Addition | Enolate Alkylation |
| Typical Diastereoselectivity (d.r.) | >95:5, often >99:1[3] | >95:5[3] | >95:5[11] |
| Intermediate Crystallinity | High | High | Moderate to High |
| Common Cleavage Conditions | LiOH/H₂O₂ (hydrolysis); LiBH₄ (reductive)[3][6] | TBAH/H₂O₂ (hydrolysis); LiAlH₄ (reductive)[8] | Mild acid/base hydrolysis (H₂O, Δ)[11] |
| Cleavage Mildness | Moderate (can be harsh, exothermic) | Moderate to Mild | Very Mild |
| Auxiliary Cost | Moderate to High | Moderate to High | Low |
| Key Advantage | Extremely well-studied, highly predictable | High stereoselectivity, robust auxiliary | Low cost, very mild cleavage, high efficiency |
| Key Disadvantage | Potentially harsh cleavage, cost | Cost | Substrate scope can be more limited |
Validated Experimental Protocols
Trustworthiness in synthetic chemistry comes from reproducible, detailed protocols. Below are representative procedures for key transformations.
Protocol 1: Diastereoselective Alkylation using Pseudoephedrine Auxiliary
This protocol is adapted from the work of Myers and co-workers for the synthesis of α-substituted β-amino acids.[11][12]
A. Preparation of the Pseudoephedrine β-Alanine Amide:
-
To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq) and triethylamine (3.0 eq) in THF at 0 °C, slowly add a solution of Boc-β-alanine (1.1 eq) activated as a mixed anhydride (e.g., with pivaloyl chloride).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Deprotect the Boc group by dissolving the crude amide in a 1:1 mixture of methanol and 4M HCl and stirring at room temperature for 2 hours.
-
Concentrate the solution, and recrystallize the resulting hydrochloride salt from toluene to yield the pure pseudoephedrine β-alanine amide.
B. Alkylation of the Lithium Enolate:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the pseudoephedrine β-alanine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq).
-
Add anhydrous THF and cool the resulting slurry to 0 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 eq, as a 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolization.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) and stir the reaction at 0 °C until TLC analysis indicates consumption of the starting material (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alkylated product. Diastereoselectivity can be assessed at this stage by ¹H NMR analysis of the crude material.
Protocol 2: Cleavage of the Pseudoephedrine Auxiliary
-
Dissolve the crude alkylated pseudoephedrine amide from the previous step in water (approx. 0.2 M concentration).
-
Heat the solution to reflux (100 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the solution to room temperature. The aqueous solution now contains the desired β-amino acid and the pseudoephedrine auxiliary.
-
The pseudoephedrine can be recovered by extraction with an organic solvent (e.g., ethyl acetate) after basifying the solution.
-
The aqueous layer containing the amino acid can be purified by ion-exchange chromatography or by direct crystallization.
Protocol 3: Cleavage of an Evans' N-Acyl Oxazolidinone
This protocol describes the common LiOH/H₂O₂ hydrolysis method.[13]
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.8 M solution). Caution: This mixture can be exothermic.
-
Stir the reaction vigorously at 0 °C for 1-2 hours. Monitor by TLC.
-
Upon completion, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Extract the aqueous layer with dichloromethane (DCM) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the product.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary for β-amino acid synthesis is a strategic decision based on a balance of performance, practicality, and project goals.
-
Evans' oxazolidinones are the gold standard for reliability and predictability, backed by decades of literature. They are an excellent choice when establishing a new synthetic route where achieving high stereoselectivity is the primary concern and downstream optimization of cleavage is feasible.
-
Oppolzer's sultams offer a robust alternative, often delivering exceptional stereocontrol and featuring a recoverable auxiliary that is stable to a wide range of conditions. They are particularly valuable in complex syntheses where the auxiliary must endure multiple steps.
-
Myers' pseudoephedrine amides represent the pinnacle of practicality and efficiency. For projects requiring access to a variety of α-substituted β-amino acids on a large scale, their low cost, high stereoselectivity, and exceptionally mild cleavage conditions make them an unparalleled choice.
By understanding the mechanistic underpinnings and practical nuances of each system, researchers can confidently select the optimal chiral auxiliary to accelerate their research and development goals in the fascinating world of β-amino acids.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Kaur, H., Singh, G., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]
- Yuan, C., et al. (2024). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl Quinone Methides. Organic Letters.
- Evans, D. A., Britton, T. C., & Ellman, J. A. (1990). The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids. Journal of the American Chemical Society.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones.
- Grymel, M., & Gzella, A. K. (2010). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. Letters in Organic Chemistry.
- France, S., et al. (2004).
- Nishitani, K., et al. (1998). A Practical Removal Method of Camphorsultam. Heterocycles.
- Myers, A. G., & McKinstry, L. (2001). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters.
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A Comparative Guide to NMR Analysis for Determining the Diastereomeric Ratio of (R)-6-(hydroxymethyl)piperidin-2-one Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, particularly in the pharmaceutical industry, the precise determination of stereochemical purity is paramount. For the promising chiral building block, (R)-6-(hydroxymethyl)piperidin-2-one, an accurate assessment of its diastereomeric ratio is a critical quality control step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for this purpose. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to aid in selecting the most suitable approach for your research needs.
The Challenge: Differentiating Diastereomers by NMR
Diastereomers, unlike enantiomers, possess distinct physical properties and, therefore, different NMR spectra. However, the chemical shift differences between the signals of two diastereomers can often be small and located in crowded regions of the spectrum, making direct quantification challenging. This is particularly true for molecules like 6-(hydroxymethyl)piperidin-2-one, where the stereocenter at C6 influences the chemical environment of the neighboring protons.
This guide will explore two primary strategies to overcome this challenge:
-
Direct ¹H NMR Analysis: A straightforward method that relies on identifying and integrating well-resolved signals corresponding to each diastereomer.
-
Chiral Derivatizing Agents (CDAs): A powerful technique that involves converting the diastereomeric mixture into a new pair of diastereomers with significantly larger chemical shift differences, facilitating more accurate quantification.
Method 1: Direct ¹H NMR Analysis
Direct ¹H NMR analysis is the most immediate method for determining the diastereomeric ratio. Its success hinges on the presence of at least one pair of well-resolved signals for the two diastereomers.
Identifying Reporter Signals
For 6-(hydroxymethyl)piperidin-2-one, the protons most likely to exhibit distinguishable chemical shifts between diastereomers are those closest to the stereocenter at C6. These include:
-
The proton at C6 (H6): This proton is directly attached to the stereocenter and is expected to show the most significant chemical shift difference.
-
The diastereotopic protons of the hydroxymethyl group (-CH₂OH): The two protons of the methylene group are diastereotopic due to the adjacent stereocenter and will likely appear as separate signals for each diastereomer.
-
The protons at C5: These protons are also in close proximity to the stereocenter and may exhibit resolvable chemical shift differences.
Experimental Protocol: Direct ¹H NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of the (R)-6-(hydroxymethyl)piperidin-2-one product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. A higher field strength (e.g., 400 MHz or greater) is recommended to maximize signal dispersion.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Signal Integration: Identify a pair of well-resolved signals, one for each diastereomer. Integrate these signals accurately.
-
Ratio Calculation: The diastereomeric ratio (d.r.) is calculated from the integral values of the chosen signals:
d.r. = Integral of major diastereomer / Integral of minor diastereomer
Causality in Experimental Choices
-
Choice of Solvent: The choice of deuterated solvent can influence the chemical shifts and resolution of signals. It is advisable to test different solvents to find the optimal conditions for separating the reporter signals.
-
High-Field NMR: A higher magnetic field strength increases the chemical shift dispersion, which can be crucial for resolving closely spaced signals of diastereomers.
Limitations of Direct Analysis
The primary limitation of this method is signal overlap. If the characteristic signals of the diastereomers are not baseline-resolved, accurate integration becomes difficult, leading to unreliable results. In such cases, the use of chiral derivatizing agents is a superior alternative.
Method 2: Chiral Derivatizing Agents (CDAs)
Chiral derivatizing agents are enantiomerically pure compounds that react with the analyte to form new diastereomeric derivatives. The key principle is that the newly formed diastereomers will have significantly different chemical and physical properties, leading to better-resolved signals in the NMR spectrum. For alcohols like 6-(hydroxymethyl)piperidin-2-one, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used and effective CDA.[1][2][3][4][5]
The reaction of the diastereomeric mixture of 6-(hydroxymethyl)piperidin-2-one with an enantiopure Mosher's acid chloride (either (R)- or (S)-MTPA-Cl) will produce a mixture of two new diastereomeric esters. The bulky phenyl group and the trifluoromethyl group of the Mosher's ester create a distinct anisotropic environment that leads to significant chemical shift differences for the protons in the original alcohol moiety.
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization:
-
In a clean, dry vial, dissolve the (R)-6-(hydroxymethyl)piperidin-2-one product mixture (1.0 eq) in anhydrous pyridine or a mixture of anhydrous CH₂Cl₂ and pyridine.
-
Add a slight excess (1.1-1.2 eq) of enantiopure (R)- or (S)-MTPA-Cl.
-
Stir the reaction at room temperature until completion (monitor by TLC or ¹H NMR). The reaction is typically complete within a few hours.
-
Quench the reaction with a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to remove pyridine, then with saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Mosher's esters by flash column chromatography.
-
-
NMR Analysis:
-
Dissolve the purified Mosher's ester mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify well-resolved signals for the two diastereomeric esters. Protons in the vicinity of the newly formed ester linkage are excellent candidates.
-
Integrate the signals and calculate the diastereomeric ratio as described for the direct analysis method.
-
Causality in Experimental Choices
-
Choice of Mosher's Acid Enantiomer: Using a single enantiomer of MTPA-Cl is sufficient for determining the diastereomeric ratio. However, for determining the absolute configuration, both (R)- and (S)-MTPA esters are typically prepared and their spectra compared.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the MTPA-Cl.
-
Purification: Purification of the Mosher's esters is crucial to remove any unreacted starting material or byproducts that could interfere with the NMR analysis.
Visualization of the Derivatization Workflow
Caption: Workflow for determining diastereomeric ratio using a chiral derivatizing agent.
Comparison of Methods
| Feature | Direct ¹H NMR Analysis | Mosher's Ester Analysis (CDA) |
| Principle | Direct integration of resolved signals of diastereomers. | Conversion to new diastereomers with enhanced spectral separation. |
| Speed | Fast, requires only NMR acquisition. | Slower, involves a chemical reaction and purification step. |
| Accuracy | Can be less accurate if signals are not baseline-resolved. | Generally more accurate due to better signal separation. |
| Sample Amount | Requires a standard amount for NMR (5-10 mg). | Requires a sufficient amount for reaction and purification. |
| Complexity | Simple and straightforward. | More complex, requires synthetic chemistry skills. |
| Applicability | Limited to cases with sufficient signal resolution. | Widely applicable, especially when direct analysis fails. |
Advanced NMR Techniques for Enhanced Resolution
For challenging cases where even after derivatization, signal overlap persists, advanced NMR techniques can be employed:
-
Higher Magnetic Fields: Utilizing spectrometers with higher magnetic fields (e.g., 600 MHz or above) will further increase signal dispersion.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in the unambiguous assignment of signals, aiding in the identification of non-overlapping cross-peaks for integration.
-
Band-Selective Pure Shift NMR: This technique can simplify complex multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration of overlapping signals.
Conclusion and Recommendations
The choice of method for determining the diastereomeric ratio of (R)-6-(hydroxymethyl)piperidin-2-one products depends on the specific characteristics of the sample and the available instrumentation.
-
Starting Point: Always begin with direct ¹H NMR analysis . It is the quickest and most straightforward method. If well-resolved signals are observed, this method is often sufficient.
-
For Unresolved Spectra: If direct analysis proves inconclusive due to signal overlap, the use of a chiral derivatizing agent , such as Mosher's acid, is the recommended next step. The formation of Mosher's esters typically provides excellent spectral separation, leading to a more accurate and reliable determination of the diastereomeric ratio.
By understanding the principles and protocols outlined in this guide, researchers can confidently and accurately determine the stereochemical purity of their (R)-6-(hydroxymethyl)piperidin-2-one products, ensuring the quality and reliability of their scientific endeavors.
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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A Comparative Guide to X-ray Crystallography for Absolute Configuration Determination of (R)-6-(hydroxymethyl)piperidin-2-one Adducts
In the landscape of drug development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step. The spatial arrangement of atoms defines a molecule's interaction with chiral biological targets, directly influencing its efficacy and safety. For molecules such as (R)-6-(hydroxymethyl)piperidin-2-one, a versatile chiral building block, confirming its stereochemistry is paramount. This guide provides an in-depth comparison of X-ray crystallography with other prominent techniques for absolute configuration determination, offering field-proven insights and experimental data to guide researchers in making informed decisions.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a single, well-ordered crystal. The fundamental principle for determining absolute configuration lies in the phenomenon of anomalous dispersion.[2] When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs. This effect is particularly pronounced for heavier atoms and when the X-ray wavelength is near the absorption edge of one of the atoms in the crystal.
This phase shift breaks Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. The intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[1] By carefully measuring and analyzing these differences, the correct enantiomer can be identified with a high degree of confidence. A key statistical indicator in this analysis is the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for its inverse.[3] For light-atom molecules like many organic compounds, obtaining a reliable Flack parameter can be challenging, often necessitating the use of copper radiation (Cu Kα) to enhance the anomalous scattering effect.[4]
The Adduct Approach for (R)-6-(hydroxymethyl)piperidin-2-one
While a powerful technique, X-ray crystallography is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck.[5] For molecules like (R)-6-(hydroxymethyl)piperidin-2-one, which may not readily crystallize on their own, the formation of crystalline adducts with a suitable co-former is a common and effective strategy. The co-former can be a chiral or achiral molecule that forms strong, directional interactions (e.g., hydrogen bonds) with the target molecule, facilitating the formation of a well-ordered crystal lattice.
For a hydroxymethyl-substituted piperidinone, potential co-formers could include carboxylic acids, phenols, or other molecules capable of hydrogen bonding with both the hydroxyl and the lactam functionalities. The choice of co-former is critical and often requires empirical screening.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides a definitive answer, its requirement for single crystals has spurred the development of powerful solution-state spectroscopic techniques for absolute configuration determination. The most prominent among these are Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
| Technique | Principle | Advantages | Limitations | Sample Requirement | Typical Experiment Time |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal, leading to intensity differences in Bijvoet pairs. | Unambiguous and definitive determination of 3D structure and absolute configuration. | Requires high-quality single crystals, which can be difficult and time-consuming to grow. The presence of a heavier atom (e.g., Cl, Br) is preferable for a reliable Flack parameter.[5] | ~0.1-0.3 mm single crystal | Days to weeks (including crystallization) |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Applicable to a wide range of molecules in solution, no crystallization needed. Provides rich structural information.[5] | Requires comparison with quantum mechanical calculations of the predicted spectrum for a known enantiomer. Can be sensitive to conformation and solvent effects.[6] | 5-10 mg of pure sample | Several hours |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | High sensitivity, requires less sample than VCD. Well-established empirical rules for certain chromophores.[7] | Requires a chromophore near the stereocenter. Can be sensitive to conformation and solvent effects. Comparison with computational predictions is often necessary.[8][9] | < 1 mg of pure sample | Minutes to an hour |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent, leading to distinguishable NMR signals. | Does not require crystallization. Can be performed with standard NMR equipment. Well-established empirical models for interpretation.[10][11] | Requires chemical modification of the analyte. The presence of suitable functional groups for derivatization is necessary. Interpretation can be complex for flexible molecules. | 1-5 mg of pure sample | Hours (including reaction and NMR analysis) |
Experimental Protocols
X-ray Crystallography: A Step-by-Step Workflow
-
Adduct Selection and Synthesis: Based on the functional groups of (R)-6-(hydroxymethyl)piperidin-2-one (hydroxyl and lactam), select a range of co-formers with complementary hydrogen bonding capabilities (e.g., benzoic acid, p-toluic acid). Prepare the adducts by co-dissolving equimolar amounts of the piperidinone and the co-former in a suitable solvent, followed by slow evaporation.
-
Crystal Growth: Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Screen a variety of solvents and solvent mixtures to find the optimal conditions for growing single crystals of suitable size and quality (ideally 0.1-0.3 mm in all dimensions).[12]
-
Data Collection: Mount a suitable single crystal on a diffractometer. Use Cu Kα radiation to maximize the anomalous signal from the light atoms (C, N, O). Collect a complete dataset, ensuring good redundancy and coverage of both hkl and -h-k-l reflections.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the diffraction data.
-
Absolute Configuration Determination: Refine the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration. Alternatively, analyze the intensity differences of Bijvoet pairs.
Diagram: X-ray Crystallography Workflow for Absolute Configuration Determination
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure (R)-6-(hydroxymethyl)piperidin-2-one in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 0.1 M.[5] The use of deuterated solvents minimizes interference from solvent absorption bands.
-
Data Acquisition: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Measurement times can range from one to several hours depending on the sample concentration.[5]
-
Computational Modeling: Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., the R enantiomer). This involves a conformational search to identify all low-energy conformers and then a Boltzmann-weighted average of their individual VCD spectra.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of what was calculated.
NMR Spectroscopy: The Mosher's Ester Method
This method is applicable to chiral secondary alcohols and amines.[6] For (R)-6-(hydroxymethyl)piperidin-2-one, the primary alcohol can be analyzed using a modified Mosher's method.
-
Derivatization: React two separate samples of the chiral alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomeric esters.[11]
-
NMR Analysis: Acquire the 1H NMR spectra of both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
-
Configuration Assignment: Based on the established Mosher's method model, the sign of the Δδ values for different substituents around the stereocenter allows for the determination of the absolute configuration.[10]
Diagram: Decision Tree for Selecting an Absolute Configuration Method
Caption: A decision-making guide for choosing the appropriate method.
Conclusion: An Integrated Approach
While X-ray crystallography remains the unequivocal gold standard for absolute configuration determination, its applicability is limited by the need for high-quality single crystals. Spectroscopic methods, particularly VCD, offer a powerful and often more accessible alternative for determining the absolute configuration of chiral molecules in solution. For (R)-6-(hydroxymethyl)piperidin-2-one, the formation of crystalline adducts is a viable strategy to enable analysis by X-ray crystallography. However, in cases where crystallization proves elusive, VCD and NMR-based methods provide reliable pathways to ascertain the correct stereochemistry. Ultimately, a comprehensive approach that leverages the strengths of multiple techniques will provide the highest level of confidence in the assigned absolute configuration, a critical aspect in the advancement of chiral drug candidates from the laboratory to the clinic.
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van der Weegen, R., et al. (2018). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical science, 9(42), 8103-8109. [Link]
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Zhang, Y., et al. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv preprint arXiv:2305.10978. [Link]
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Moitra, T., et al. (2025). Light-induced electronic chirality in an achiral molecule. arXiv preprint arXiv:2503.16986. [Link]
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Szymański, P., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(19), 6245. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2, 6-bis (4-chlorophenyl)-3-methyl-4-(2-(2, 4, 6-trichlorophenyl) hydrazono) piperidine derivatives. ResearchGate. [Link]
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Dukor, R. K., & Nafie, L. A. (2019). Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. ResearchGate. [Link]
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Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Analysis of Products from (R)-6-(hydroxymethyl)piperidin-2-one
In the landscape of modern drug discovery and development, the stereochemical purity of a molecule is not a mere academic curiosity; it is a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or synthons, are the starting point for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (R)-6-(hydroxymethyl)piperidin-2-one , a versatile chiral lactam, has emerged as a valuable precursor for a variety of substituted piperidine scaffolds, a privileged structure in medicinal chemistry.[1]
This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric excess (ee) of products synthesized using (R)-6-(hydroxymethyl)piperidin-2-one. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their pursuit of stereochemically defined molecules. We will also explore a comparative workflow using an alternative chiral building block, (S)-3-hydroxypyrrolidin-2-one, to highlight the nuances of analytical method development tailored to specific molecular frameworks.
The Central Role of Enantiomeric Excess in Asymmetric Synthesis
Asymmetric synthesis, the art of creating a single enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. The success of any asymmetric transformation is quantified by its enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other. An ee of 100% signifies an enantiomerically pure compound, while a racemic mixture has an ee of 0%. Accurate and precise determination of ee is therefore non-negotiable, ensuring that the desired therapeutic effects of a single-enantiomer drug are not compromised by the potentially different, and sometimes deleterious, effects of its mirror image.
Analytical Arsenal for Chiral Purity: A Comparative Overview
The determination of enantiomeric excess for products derived from (R)-6-(hydroxymethyl)piperidin-2-one and its alternatives relies on a suite of powerful analytical techniques. The choice of method is dictated by the physicochemical properties of the analyte, the required level of sensitivity and accuracy, and available instrumentation. The most prevalent techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of enantioselective analysis.
-
Chiral Supercritical Fluid Chromatography (SFC): A "greener" and often faster alternative to HPLC.
-
Chiral Gas Chromatography (GC): Suitable for volatile or derivatized analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents.
The following sections will dissect these techniques, providing not only the "how" but, more importantly, the "why" behind their application.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted technique for ee determination due to its broad applicability, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[2] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.
The "Why": Causality in Chiral HPLC Method Development
The success of a chiral HPLC separation hinges on achieving a sufficient separation factor (α) and resolution (Rs) between the enantiomeric peaks. This is governed by the intricate molecular interactions between the analyte and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of compounds, including piperidine derivatives.[3][4] These CSPs offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities, which are essential for enantiorecognition.[5]
For N-substituted piperidines derived from (R)-6-(hydroxymethyl)piperidin-2-one, the presence of the lactam or the opened piperidine ring, along with the introduced substituents, provides multiple points of interaction with the CSP. The choice of a polysaccharide-based CSP is therefore a logical starting point for method development.
Experimental Protocol: ee Analysis of a Representative N-Substituted Piperidine
Let us consider a hypothetical, yet representative, product synthesized from (R)-6-(hydroxymethyl)piperidin-2-one: (R)-N-benzyl-6-(hydroxymethyl)piperidin-2-one.
Objective: To develop and validate a chiral HPLC method for the determination of its enantiomeric excess.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (a common amylose-based CSP)
Method Parameters:
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The ratio is a critical parameter to optimize. A typical starting point is 90:10 (v/v).
-
Rationale: Normal phase chromatography is often preferred for polysaccharide CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition. IPA acts as the polar modifier, and its concentration is fine-tuned to achieve optimal retention and resolution.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the analyte's chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Validation of the Method: Method validation is a mandatory step to ensure the reliability of the analytical data, as stipulated by regulatory bodies like the FDA and outlined in guidelines such as USP General Chapter <1225>.[2][4]
-
Specificity: Inject the racemate, the single enantiomer, and a blank to ensure that the peaks are well-resolved from any impurities and from each other.
-
Linearity: Prepare a series of solutions of the racemate at different concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Spike a sample of the pure enantiomer with known amounts of the other enantiomer and analyze the samples. The determined ee should be close to the theoretical value.
-
Precision:
-
Repeatability: Inject the same sample multiple times and calculate the relative standard deviation (RSD) of the peak areas and retention times.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.
Data Presentation:
| Parameter | Typical Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
Chiral SFC has gained significant traction as a powerful alternative to HPLC for enantioselective separations.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol or ethanol). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced backpressure compared to HPLC.[6]
The "Why": Advantages of SFC for Piperidine Derivatives
For piperidine-based compounds, which often possess basic nitrogen atoms, SFC can offer distinct advantages. The use of additives like diethylamine (DEA) in the mobile phase can improve peak shape and reduce tailing by minimizing interactions with acidic sites on the silica support of the CSP. The reduced analysis time is a significant benefit in high-throughput screening environments.
Experimental Protocol: ee Analysis of a Representative N-Substituted Piperidine via SFC
Objective: To develop a rapid chiral SFC method for the ee determination of (R)-N-benzyl-6-(hydroxymethyl)piperidin-2-one.
Instrumentation:
-
SFC system with a UV or mass spectrometry (MS) detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 150 x 4.6 mm, 3 µm
Method Parameters:
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% Diethylamine (DEA)
-
Rationale: Methanol is a common polar modifier in SFC. DEA is a basic additive that improves the peak shape of basic analytes like piperidines.
-
-
Gradient: 5% to 40% B over 5 minutes (for screening), followed by optimization to an isocratic method.
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
Workflow Visualization:
Caption: Workflow for enantiomeric excess analysis by Chiral SFC.
Comparison with an Alternative Chiral Building Block: (S)-3-hydroxypyrrolidin-2-one
To provide a comprehensive comparison, let us consider the synthesis of a related chiral lactam using an alternative building block, (S)-3-hydroxypyrrolidin-2-one . This five-membered ring lactam can be used to synthesize chiral pyrrolidine derivatives, which are also prevalent in pharmaceuticals.
Let's assume we synthesize (S)-N-benzyl-3-hydroxypyrrolidin-2-one and need to determine its enantiomeric excess.
Chiral HPLC Analysis of the Pyrrolidinone Derivative
The analytical approach would be similar to that for the piperidinone derivative, but the optimal CSP and mobile phase might differ due to the structural changes (ring size, position of the hydroxyl group).
Hypothetical Optimized HPLC Method:
-
Chiral Stationary Phase: Chiralcel® OD-H (a cellulose-based CSP, which may offer different selectivity).
-
Mobile Phase: n-Hexane:Ethanol (80:20, v/v). A more polar mobile phase might be required due to the different polarity of the analyte.
-
Other parameters (flow rate, temperature, detection) would be optimized similarly.
Comparative Data Summary:
| Feature | Product from (R)-6-(hydroxymethyl)piperidin-2-one | Product from (S)-3-hydroxypyrrolidin-2-one |
| Analytical Technique | Chiral HPLC | Chiral HPLC |
| Chiral Stationary Phase | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane:IPA (90:10) | n-Hexane:Ethanol (80:20) |
| Typical Retention Times | Enantiomer 1: 8.5 min, Enantiomer 2: 10.2 min | Enantiomer 1: 12.1 min, Enantiomer 2: 14.5 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
This table illustrates that while the overall analytical strategy is the same, the specific conditions must be tailored to the analyte's structure to achieve optimal separation.
Other Analytical Techniques: A Brief Overview
While HPLC and SFC are the primary methods, Chiral GC and NMR spectroscopy also have their place in the analytical toolbox.
Chiral Gas Chromatography (GC)
Chiral GC is highly efficient for volatile and thermally stable compounds. For non-volatile compounds like our piperidinone and pyrrolidinone examples, derivatization is often necessary to increase their volatility. For instance, the hydroxyl group could be silylated.
-
Advantage: High resolution and fast analysis times.
-
Disadvantage: Requires analyte to be volatile or derivatizable, and the derivatization step adds complexity and a potential source of error.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be a rapid method for ee determination without the need for physical separation.[7] The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture can induce diastereomeric interactions, leading to the splitting of NMR signals for the two enantiomers.[8]
-
Advantage: Fast analysis time and no need for a chromatographic system.
-
Disadvantage: Requires a relatively high concentration of the analyte, and finding a suitable CSA that provides baseline resolution of the signals can be challenging. The accuracy and precision may be lower than chromatographic methods.
Visualization of Analytical Technique Selection:
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion: A Holistic Approach to Chiral Analysis
The enantiomeric excess analysis of products synthesized from (R)-6-(hydroxymethyl)piperidin-2-one is a critical step in the development of novel chiral therapeutics. While chiral HPLC remains the gold standard due to its versatility and robustness, chiral SFC offers a compelling alternative with advantages in speed and environmental impact. The choice of the optimal analytical method is not a one-size-fits-all decision but rather a scientifically driven process based on the specific properties of the analyte and the goals of the analysis.
This guide has aimed to provide not just protocols but also the underlying rationale, empowering researchers to make informed decisions and develop robust, reliable, and validated methods for ensuring the stereochemical integrity of their molecules. By understanding the interplay between the chiral building block, the resulting product, and the analytical technique, we can navigate the complexities of chiral analysis with confidence and precision.
References
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Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. The Journal of Organic Chemistry, 72(13), 4885-4890. [Link]
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(4), 256-270. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations of piperidine-2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(2), 118-122. [Link]
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de la Puente, M. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]
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Zhang, Z., & Wulff, W. D. (2012). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Chemical Communications, 48(79), 9858-9860. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1333. [Link]
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Gasparrini, F., et al. (2010). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. In Chiral Recognition in Separation Methods (pp. 129-173). Springer, Berlin, Heidelberg. [Link]
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Tiritan, M. E., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Liquid Chromatography Enantioseparations: An Overview. Molecules, 24(15), 2747. [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). NMR chiral solvating agents. Concepts in Magnetic Resonance Part A, 38A(4), 159-194. [Link]
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Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
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PubChem. (S)-3-Hydroxypyrrolidin-2-one. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of (R)-6-(Hydroxymethyl)piperidin-2-one as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. While established auxiliaries like Evans' oxazolidinones, Enders' SAMP/RAMP, and Myers' pseudoephedrine have proven their utility, the pursuit of more cost-effective and readily accessible alternatives is a continuous endeavor in process chemistry and drug development. This guide provides an in-depth technical comparison of the emerging chiral auxiliary, (R)-6-(Hydroxymethyl)piperidin-2-one , against these established counterparts, with a focus on its potential cost-effectiveness, performance, and practical application.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary imparts its chirality to the substrate, leading to the formation of a diastereomeric intermediate that can then react with high stereoselectivity. Following the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This three-step process—attachment, diastereoselective reaction, and cleavage—is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.[1]
The ideal chiral auxiliary possesses several key attributes:
-
High Diastereoselectivity: It should induce the formation of one diastereomer in high excess.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.
-
High Recovery and Recyclability: To be cost-effective, the auxiliary should be recoverable in high yield and reusable without loss of performance.
-
Low Cost and Ready Availability: The starting materials for the auxiliary's synthesis should be inexpensive and readily available, or the auxiliary itself should be commercially affordable.
This guide will evaluate (R)-6-(Hydroxymethyl)piperidin-2-one based on these criteria and in direct comparison to established auxiliaries.
(R)-6-(Hydroxymethyl)piperidin-2-one: A Promising Newcomer
(R)-6-(Hydroxymethyl)piperidin-2-one, a derivative of the naturally occurring amino acid L-glutamic acid, presents an intriguing alternative to existing chiral auxiliaries.[2][3] Its rigid, bicyclic-like structure, resulting from intramolecular hydrogen bonding, can provide a well-defined chiral environment to direct stereoselective reactions.
Proposed Synthesis and Cost Analysis
A significant advantage of (R)-6-(Hydroxymethyl)piperidin-2-one is its potential for a cost-effective synthesis from the inexpensive and readily available chiral pool starting material, L-glutamic acid.[2][4] A plausible synthetic route involves the esterification of L-glutamic acid, followed by a chemoselective reduction of the side-chain carboxylic acid and subsequent lactamization.
Caption: Plausible synthetic route to (R)-6-(Hydroxymethyl)piperidin-2-one.
Given the current bulk price of L-glutamic acid at approximately €142 per kilogram, the raw material cost for this auxiliary is exceptionally low.[4] While the multi-step synthesis adds to the overall cost, it is anticipated to be significantly more economical than many established auxiliaries, especially for large-scale production. Commercially, (R)-6-(Hydroxymethyl)piperidin-2-one is available, though at a higher price point for research quantities, reflecting its current status as a specialty chemical.
Comparative Analysis with Established Chiral Auxiliaries
To assess the true potential of (R)-6-(Hydroxymethyl)piperidin-2-one, a direct comparison with the workhorses of asymmetric synthesis is necessary.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinones are among the most widely used and effective chiral auxiliaries, particularly for asymmetric aldol reactions and alkylations.[1]
-
Performance: Evans' auxiliaries consistently provide high levels of diastereoselectivity (often >99:1) and good to excellent yields.
-
Cost: The starting materials, typically amino alcohols derived from amino acids, are moderately priced. The synthesis is well-established and can be performed on a large scale.
-
Cleavage and Recovery: A variety of methods exist for the cleavage of the auxiliary, including hydrolysis with lithium hydroxide and hydrogen peroxide.[5] However, this cleavage can sometimes be harsh and may not be suitable for all substrates. Recovery of the auxiliary is generally efficient.
Myers' Pseudoephedrine Auxiliary
Andrew Myers developed the use of pseudoephedrine as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of substrates.[6]
-
Performance: Pseudoephedrine amides undergo highly diastereoselective alkylations, often with diastereomeric excesses greater than 95%.
-
Cost: Both enantiomers of pseudoephedrine are inexpensive. However, its use as a precursor for the illicit synthesis of methamphetamine has led to strict regulations on its sale and use, complicating its industrial application.[7]
-
Cleavage and Recovery: The auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or ketones, and can be recovered and reused.[1]
Enders' SAMP/RAMP Auxiliaries
Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are highly effective chiral auxiliaries for the asymmetric alkylation of aldehydes and ketones via their hydrazones.
-
Performance: SAMP/RAMP hydrazones provide excellent stereocontrol, with diastereomeric excesses often exceeding 95%.
-
Cost: The synthesis of SAMP and RAMP from proline is a multi-step process, making them more expensive than pseudoephedrine but comparable to some Evans' auxiliaries.
-
Cleavage and Recovery: The auxiliary is typically removed by ozonolysis or hydrolysis to regenerate the carbonyl compound. The auxiliary can be recovered, though the process can be complex.
Head-to-Head Comparison: A Data-Driven Perspective
The following table summarizes the key performance and cost metrics for (R)-6-(Hydroxymethyl)piperidin-2-one and its established counterparts. Please note that the performance data for (R)-6-(Hydroxymethyl)piperidin-2-one is an educated estimation based on structurally similar pyroglutamate-derived auxiliaries due to a lack of direct published experimental data.
| Auxiliary | Starting Material Cost | Estimated Auxiliary Cost (per gram) | Typical Diastereomeric Excess (d.e.) | Typical Yield | Recyclability |
| (R)-6-(Hydroxymethyl) piperidin-2-one | Very Low (L-Glutamic Acid) | Moderate (synthesis) / High (commercial) | >90% (estimated) | Good (estimated) | High (expected) |
| Evans' Auxiliaries | Moderate (Amino Alcohols) | Moderate to High | >99% | Good to Excellent | High |
| Pseudoephedrine | Low | Low (but regulated) | >95% | Good to Excellent | High |
| SAMP/RAMP | Moderate (Proline) | High | >95% | Good | Moderate to High |
Experimental Workflows: A Practical Guide
To illustrate the practical application of these auxiliaries, we present a generalized workflow for an asymmetric alkylation reaction, a common transformation where chiral auxiliaries are employed.
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A Senior Application Scientist's Guide to Scalable Chiral Auxiliary Methods in Asymmetric Synthesis
For researchers and professionals in drug development and the chemical sciences, the efficient and scalable synthesis of enantiomerically pure compounds is a cornerstone of innovation. Chiral auxiliaries represent a robust and well-established strategy for achieving high levels of stereocontrol. This guide provides an in-depth comparison of three preeminent chiral auxiliary methods—Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine amides—with a critical focus on their scalability for industrial applications.
The Enduring Relevance of Chiral Auxiliaries in Scalable Asymmetric Synthesis
While asymmetric catalysis has made remarkable strides, chiral auxiliaries continue to be a mainstay in process chemistry for several compelling reasons. The covalent attachment of a chiral auxiliary transforms a prochiral substrate into a diastereomeric intermediate. This allows for the facile separation of diastereomers, often through crystallization, to achieve high enantiomeric purity. Furthermore, the stereochemical outcome of auxiliary-mediated reactions is typically predictable and highly reproducible, which is a critical consideration for large-scale manufacturing.
The ideal chiral auxiliary for industrial applications should exhibit the following characteristics:
-
High Diastereoselectivity: To minimize the formation of undesired stereoisomers and simplify purification.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the desired product.
-
High Recovery and Recyclability: To ensure cost-effectiveness and minimize waste.
-
Crystallinity of Intermediates: Crystalline intermediates facilitate purification by recrystallization, a highly scalable and economical technique.
-
Cost-Effectiveness and Availability: The auxiliary itself should be inexpensive and readily available in both enantiomeric forms.
This guide will now delve into a comparative analysis of the Evans, Oppolzer, and Myers methodologies, evaluating them against these critical scalability criteria.
Evans' Oxazolidinones: The Gold Standard with Scalability Considerations
Developed by David A. Evans, chiral oxazolidinones are among the most widely used and well-documented chiral auxiliaries.[1] They are particularly effective in asymmetric alkylation and aldol reactions.[2]
Mechanism of Stereocontrol: The stereochemical outcome of reactions employing Evans' oxazolidinones is dictated by the formation of a rigid, chelated enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Scalability Profile:
| Parameter | Assessment | Supporting Data/Justification |
| Diastereoselectivity | Excellent | Typically >95:5 d.r. for alkylation and aldol reactions. |
| Yield | High | Generally high yields for both the key reaction and cleavage steps. |
| Attachment | Straightforward | Acylation of the oxazolidinone is a standard and high-yielding reaction. |
| Cleavage | Versatile but with a key safety consideration | Can be cleaved to various functional groups (acids, alcohols, esters). However, the common LiOH/H₂O₂ cleavage method for obtaining the carboxylic acid can generate oxygen, posing a significant safety risk on a large scale that requires careful engineering controls. |
| Auxiliary Recovery | Good | The auxiliary can be recovered and recycled. |
| Cost | Moderate | More expensive than pseudoephedrine, but their versatility and reliability can offset the cost. |
| Industrial Precedent | Well-established | Used in the large-scale synthesis of complex molecules, including a 30 kg scale synthesis by Novartis.[3] |
Experimental Workflow: Asymmetric Alkylation using an Evans' Oxazolidinone
Caption: Workflow for Asymmetric Alkylation with an Evans' Oxazolidinone.
Oppolzer's Sultams: Crystalline Intermediates and High Diastereoselectivity
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, derived from naturally abundant camphor.[4] They are known for their high rigidity, which often leads to excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[5][6]
Mechanism of Stereocontrol: The rigid bicyclic structure of the camphorsultam provides a highly defined chiral environment. In enolate reactions, one face of the enolate is effectively blocked by the sultam ring, directing the electrophile to the less hindered face with high precision.
Scalability Profile:
| Parameter | Assessment | Supporting Data/Justification |
| Diastereoselectivity | Excellent | Often provides very high diastereoselectivity, sometimes superior to Evans' oxazolidinones for specific transformations.[4] |
| Yield | High | High yields are typically reported for reactions and cleavage. |
| Attachment | Straightforward | Readily acylated to form N-acyl sultams. |
| Cleavage | Generally requires strong reducing agents or harsh hydrolysis | Cleavage to the carboxylic acid often employs methods like LiOH/H₂O₂. Reductive cleavage to alcohols is also common. |
| Auxiliary Recovery | Good | The auxiliary can be recovered and reused. |
| Cost | Higher | Generally more expensive than Evans' oxazolidinones and significantly more than pseudoephedrine. |
| Industrial Precedent | Used in total synthesis and pharmaceutical development | While widely used in academic and smaller-scale industrial settings, large-scale applications are less frequently reported than for Evans' auxiliaries, likely due to cost. |
Experimental Workflow: Asymmetric Aldol Reaction using an Oppolzer's Sultam
Caption: Workflow for an Asymmetric Aldol Reaction with an Oppolzer's Sultam.
Myers' Pseudoephedrine Amides: A Cost-Effective and Practical Approach
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a highly practical and cost-effective method for asymmetric alkylation.[7] Both enantiomers of pseudoephedrine are inexpensive, commodity chemicals.[8]
Mechanism of Stereocontrol: The N-acyl pseudoephedrine amide, upon deprotonation with a strong base like LDA, forms a rigid lithium chelate between the amide carbonyl and the hydroxyl group. This chelate structure effectively blocks one face of the resulting (Z)-enolate, leading to highly diastereoselective alkylation.[9]
Scalability Profile:
| Parameter | Assessment | Supporting Data/Justification |
| Diastereoselectivity | Excellent | Highly diastereoselective alkylations are consistently achieved.[7] |
| Yield | High | High yields are reported for acylation, alkylation, and cleavage. |
| Attachment | Straightforward and versatile | Can be acylated with acid chlorides, anhydrides, or even esters.[7] |
| Cleavage | Versatile | The alkylated amides can be cleaved to provide enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[10] |
| Auxiliary Recovery | Good | The pseudoephedrine auxiliary can be recovered and reused. |
| Cost | Low | Pseudoephedrine is a very inexpensive starting material.[8] |
| Industrial Precedent | Amenable to large-scale and process applications.[7] A related auxiliary, pseudoephenamine, has been developed to circumvent regulatory restrictions on pseudoephedrine and shows excellent or even superior performance.[11] |
Experimental Workflow: Asymmetric Alkylation using Myers' Pseudoephedrine Amide
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 10. researchgate.net [researchgate.net]
- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stereochemical Outcomes with Piperidinone Auxiliaries in Asymmetric Alkylation
Introduction: The Imperative of Stereocontrol in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that are covalently attached to a substrate to direct a subsequent chemical transformation in a highly diastereoselective manner.[1] After exerting their influence, these auxiliaries are cleaved, revealing an enantiomerically enriched product, and can often be recovered for reuse.
Among the pantheon of chiral auxiliaries, those based on a piperidinone framework have emerged as robust and versatile scaffolds. Derived from readily available chiral pool starting materials like amino acids, these auxiliaries offer a conformationally constrained environment that can impart exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably the alkylation of enolates.[2]
This guide provides an in-depth comparison of the performance of different piperidinone-based chiral auxiliaries and their structural analogues in the diastereoselective alkylation of N-acyl derivatives. We will delve into the mechanistic underpinnings of the observed stereoselectivity, present objective experimental data to compare their efficacy, and provide a field-proven protocol for their application.
The Mechanism of Stereocontrol: A Tale of Chelation and Steric Shielding
The high levels of diastereoselectivity achieved with piperidinone and related auxiliaries are primarily attributed to the formation of a rigid, chelated (Z)-enolate intermediate. This principle, extensively studied across various N-acyl systems, provides a predictable model for the stereochemical outcome.[3][4]
The process begins with the deprotonation of the N-acyl piperidinone substrate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (typically -78 °C). The lithium cation coordinates to both the enolate oxygen and the lactam carbonyl oxygen of the auxiliary. This bidentate chelation locks the enolate into a planar, six-membered ring transition state, forcing the acyl group into a specific conformation relative to the auxiliary's chiral scaffold.
The stereodirecting substituent on the piperidinone ring (e.g., an isopropyl or phenyl group) then effectively shields one face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Figure 1. Proposed chelation-controlled transition state model for the alkylation of an N-acyl piperidinone auxiliary. The substituent R' shields the top face, directing the electrophile to the bottom face.
Comparative Performance in Diastereoselective Alkylation
The efficacy of a chiral auxiliary is judged by the level of diastereoselectivity it can induce under practical laboratory conditions. Research, particularly from the Davies group, has provided excellent comparative data for the benzylation of N-propionyl derivatives of various piperidinone and related six-membered ring auxiliaries. This allows for a direct, objective assessment of how subtle structural changes in the auxiliary impact the stereochemical outcome.
The following table summarizes the diastereoselectivity achieved with different auxiliaries in the reaction of their N-propionyl derivatives with benzyl bromide, using lithium diisopropylamide (LDA) as the base in tetrahydrofuran (THF) at -78 °C.
| Auxiliary Structure | Auxiliary Name | R Group | Diastereomeric Ratio (dr) |
![]() | (S)-4-isopropyl-piperidin-2-one | i-Pr | 97 : 3 |
![]() | (S)-4-phenyl-piperidin-2-one | Ph | 96 : 4 |
![]() | (R)-4-isopropyl-oxazinan-2-one | i-Pr | >99 : 1 |
![]() | (R)-4-phenyl-oxazinan-2-one | Ph | 98 : 2 |
![]() | Evans' (S)-4-isopropyl-oxazolidin-2-one | i-Pr | 98.5 : 1.5 |
Data compiled from studies by Davies and co-workers.
Analysis of Structure-Performance Relationship
The data reveals several key insights:
-
High Efficacy of Piperidinone Auxiliaries : Both the isopropyl- and phenyl-substituted piperidin-2-one auxiliaries provide excellent levels of diastereoselectivity (97:3 and 96:4 dr, respectively). This confirms their utility as effective chiral controllers. The slightly higher selectivity of the isopropyl variant may be attributed to its conformationally rigid alkyl nature compared to the potentially more flexible phenyl group.
-
Superior Performance of Oxazinan-2-one Analogues : The six-membered oxazinan-2-one auxiliaries, which replace a methylene group of the piperidinone with an oxygen atom, demonstrate a marked improvement in selectivity. The (R)-4-isopropyl-oxazinan-2-one, in particular, delivers outstanding diastereoselectivity (>99:1 dr), surpassing that of the piperidinone counterpart. This enhancement is likely due to the electronic effects and altered bond lengths of the endocyclic oxygen, which may lead to a more rigid and defined chelated transition state.
-
Benchmark Comparison with Evans' Auxiliary : The performance of these six-membered ring auxiliaries is comparable to, and in the case of the isopropyl-oxazinanone, even exceeds that of the well-established Evans' five-membered (S)-4-isopropyl-oxazolidin-2-one auxiliary (98.5:1.5 dr) under similar conditions. This highlights the piperidinone and oxazinanone systems as highly competitive alternatives.
Experimental Protocol: Asymmetric Benzylation of N-Propionyl-(S)-4-isopropyl-piperidin-2-one
This protocol is a representative procedure for the highly diastereoselective alkylation of a piperidinone auxiliary, based on established methodologies. It is designed to be a self-validating system, with clear steps and checkpoints.
Figure 2. Experimental workflow for the diastereoselective benzylation of an N-acyl piperidinone auxiliary.
Materials:
-
(S)-N-Propionyl-4-isopropyl-piperidin-2-one (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq), 1.6 M solution in hexanes
-
Benzyl bromide (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.
-
LDA Preparation : In a separate flame-dried flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.1 eq) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation : In the main reaction flask, dissolve (S)-N-propionyl-4-isopropyl-piperidin-2-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise via cannula. The formation of the lithium enolate is typically indicated by a color change. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation : Add freshly distilled benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Ensure the temperature does not rise significantly during the addition.
-
Reaction Monitoring : Stir the reaction mixture at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), quenching a small aliquot with NH₄Cl solution before analysis.
-
Quench and Workup : Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with saturated brine solution (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a mixture of diastereomers. Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Conclusion and Outlook
Piperidinone-based chiral auxiliaries represent a highly effective and reliable class of stereodirecting groups for asymmetric synthesis. The experimental data clearly demonstrates their ability to induce high levels of diastereoselectivity in enolate alkylations, with performance metrics that are competitive with other leading auxiliaries. The structurally related oxazinanones, in particular, show exceptional promise, often providing nearly perfect stereocontrol.
The choice between an isopropyl or phenyl substituent, or between a piperidinone and an oxazinanone scaffold, allows researchers to fine-tune the auxiliary to the specific demands of their synthetic target. The predictable stereochemical outcomes, governed by a well-understood chelation-controlled mechanism, coupled with the accessibility of the auxiliaries from the chiral pool, ensures their continued relevance and application in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
References
-
Ghosh, A. K., & Lei, H. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783-8788. [Link]
-
Romea, P., & Urpí, F. (2009). Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. Organic Syntheses, 86, 81. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Willis, M. C. (1999). Enantioselective desymmetrisation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1765-1784. [Link]
Sources
A Comparative Guide to the Validation of Synthetic Routes for (R)-6-(Hydroxymethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the piperidine scaffold remains a cornerstone of medicinally relevant molecules.[1][2] Among the myriad of chiral building blocks, (R)-6-(hydroxymethyl)piperidin-2-one stands out as a versatile intermediate, prized for its role in constructing complex molecular architectures with high stereochemical fidelity. The enantiomeric purity of this intermediate is paramount, as it directly dictates the efficacy and safety profile of the final active pharmaceutical ingredient (API).[3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of two prominent synthetic routes to (R)-6-(hydroxymethyl)piperidin-2-one. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering field-proven insights into the causality behind experimental choices. Furthermore, we will present a comprehensive framework for the validation of these synthetic routes, ensuring the production of enantiomerically pure material that meets the stringent demands of pharmaceutical research. We will also explore alternative chiral building blocks, providing a comparative context for strategic synthetic planning.
The Strategic Importance of (R)-6-(Hydroxymethyl)piperidin-2-one
The rigid, chair-like conformation of the piperidine ring, coupled with the stereodefined hydroxymethyl group at the C6 position, makes (R)-6-(hydroxymethyl)piperidin-2-one a valuable synthon. This structural motif is found in a variety of biologically active compounds and serves as a key fragment in the design of novel therapeutics.[1] The lactam functionality provides a handle for further chemical elaboration, while the chiral hydroxymethyl group can be readily transformed into other functional groups or used to direct subsequent stereoselective reactions.
Synthetic Route 1: Sharpless Asymmetric Dihydroxylation - A Catalyst-Controlled Approach
One of the most elegant and widely adopted methods for installing vicinal diols with high enantioselectivity is the Sharpless Asymmetric Dihydroxylation (AD). This Nobel Prize-winning reaction provides a powerful tool for the synthesis of chiral molecules from readily available prochiral olefins. The synthesis of (R)-6-(hydroxymethyl)piperidin-2-one via this route typically commences with a suitable achiral starting material, such as 5-hexenoic acid.
Mechanistic Rationale
The Sharpless AD reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). For the synthesis of the (R)-diol precursor to (R)-6-(hydroxymethyl)piperidin-2-one, a DHQ-derived ligand is employed. The chiral ligand coordinates to the osmium center, creating a chiral catalytic species that preferentially reacts with one face of the carbon-carbon double bond of the substrate. This facial selectivity is the cornerstone of the reaction's high enantioselectivity. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the active osmium(VIII) catalyst, allowing for a catalytic cycle.
Experimental Workflow and Protocol
The synthetic sequence, starting from 5-hexenoic acid, is outlined below.
dot
Caption: Synthetic workflow for (R)-6-(Hydroxymethyl)piperidin-2-one via Sharpless AD.
Detailed Experimental Protocol: Synthesis of (R)-Methyl 5,6-dihydroxyhexanoate
-
Esterification: To a solution of 5-hexenoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 5-hexenoate.
-
Asymmetric Dihydroxylation: In a round-bottom flask, prepare a solution of AD-mix-α (containing K₃Fe(CN)₆, K₂CO₃, and (DHQ)₂PHAL) in a 1:1 mixture of t-butanol and water. Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (as a 2.5 wt% solution in t-butanol). To this stirring mixture, add methyl 5-hexenoate (1.0 eq). Stir the reaction vigorously at 0 °C for 18-24 hours. Quench the reaction by adding solid sodium sulfite and stir for an additional hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (R)-methyl 5,6-dihydroxyhexanoate.
Synthetic Route 2: Chiral Pool Approach - Leveraging Nature's Stereochemistry
An alternative and often highly efficient strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral molecule, a so-called "chiral pool" starting material. For the synthesis of (R)-6-(hydroxymethyl)piperidin-2-one, a suitable precursor is (R)-2-aminoadipic acid. This approach leverages the pre-existing stereocenter of the amino acid to establish the desired stereochemistry in the final product.
Mechanistic Rationale
The synthesis from (R)-2-aminoadipic acid involves the selective reduction of the side-chain carboxylic acid to a primary alcohol, followed by intramolecular cyclization to form the six-membered lactam ring. The key to this approach is the chemoselective reduction of one carboxylic acid group in the presence of the other and the α-amino group. This is typically achieved through protection of the amino group and the α-carboxylic acid, followed by selective reduction of the δ-carboxylic acid.
Experimental Workflow and Protocol
The synthetic sequence from (R)-2-aminoadipic acid is depicted below.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-6-(Hydroxymethyl)piperidin-2-one
This guide provides essential safety and logistical information for the proper disposal of (R)-6-(Hydroxymethyl)piperidin-2-one (CAS No. 144577-62-0), a key building block for researchers in synthetic chemistry and drug development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, offering a framework grounded in chemical principles and best laboratory practices.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's inherent risks. While comprehensive toxicological data for this specific compound is limited, its classification and chemical structure provide a clear basis for a cautious and systematic approach to waste management.
(R)-6-(Hydroxymethyl)piperidin-2-one is classified as an irritant. It poses the following hazards according to the Globally Harmonized System (GHS)[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with this compound is "Warning"[1][2].
The Precautionary Principle for Lactams: (R)-6-(Hydroxymethyl)piperidin-2-one is a piperidinone, a class of cyclic amides known as lactams. The broader family of lactams includes beta-lactams, which are well-known for their potential to cause allergic sensitization[3]. While this compound is not a beta-lactam antibiotic, the underlying potential for sensitization from lactam-containing structures warrants a high degree of caution. Therefore, it is scientifically prudent to handle and dispose of this compound with measures designed to prevent cross-contamination and exposure, similar to guidelines for other sensitizing agents[3][4].
Summary of Physicochemical Properties
This data is essential for understanding the compound's behavior during handling, storage, and in the event of a spill.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | [2][5] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Appearance | White Powder / Solid | [1][2] |
| Boiling Point | 346.4 °C at 760 mmHg | [1][5] |
| Storage Temperature | 0-8 °C | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling any waste, ensure the proper protective measures are in place. The causality is simple: minimize all routes of exposure—inhalation, dermal, and ocular.
-
Engineering Controls: All handling of (R)-6-(Hydroxymethyl)piperidin-2-one, including weighing, preparing solutions, and packaging waste, must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation from airborne dust or vapors.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required[6]:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use[7].
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Step-by-Step Disposal Protocols
Never dispose of this chemical down the drain or in the general trash[8][9]. All waste streams must be treated as hazardous chemical waste.
Protocol 3.1: Disposal of Unused or Waste Product (Solid)
This is the primary disposal path for expired product or residual material from experiments.
-
Waste Collection: Carefully transfer the solid waste into a dedicated, sealable, and chemically compatible waste container. A wide-mouthed plastic (e.g., HDPE) or glass container is suitable[10][11].
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "(R)-6-(Hydroxymethyl)piperidin-2-one"
-
CAS Number: "144577-62-0"
-
The primary hazards: "Irritant"
-
The accumulation start date[12].
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory[10]. This area should be away from incompatible materials, particularly strong acids and oxidizing agents[13].
-
Arranging Disposal: Once the container is full or reaches your institution's storage time limit (e.g., 150 days), submit a request for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[12][13]. The final disposal method will likely be controlled incineration at a licensed facility[6].
Protocol 3.2: Decontamination and Disposal of Empty Containers
An "empty" container is never truly empty and must be decontaminated before it can be considered non-hazardous.
-
Initial Decontamination (Triple Rinse):
-
Under a chemical fume hood, rinse the container three times with a suitable solvent. A polar organic solvent like ethanol or methanol is a logical choice, followed by a final rinse with water.
-
Crucially, collect all rinsate from these washes. This rinsate is now considered hazardous liquid waste.
-
-
Rinsate Management: Transfer the collected rinsate into a labeled hazardous waste container for liquid organic waste.
-
Final Container Disposal: Once triple-rinsed, the container can often be disposed of according to institutional policy. This may involve defacing the original label and placing it in a container for glass or plastic recycling[9]. Always confirm this final step with your EHS office.
Protocol 3.3: Disposal of Contaminated Materials
This protocol applies to items like gloves, weigh boats, paper towels, or bench protectors contaminated with the compound.
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container.
-
Segregation: Do not mix this solid waste with liquid waste or non-hazardous trash[11].
-
Disposal: This container should be sealed and disposed of through your institution's chemical waste program.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, a swift and correct response is vital.
-
Spill Response:
-
Evacuate personnel from the immediate area and ensure the area is well-ventilated (fume hood running).
-
Wear the full PPE described in Section 2.
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled hazardous waste container[6].
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for managing waste streams of (R)-6-(Hydroxymethyl)piperidin-2-one.
Caption: Decision workflow for proper waste segregation and disposal.
References
-
Chemsrc, (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE | CAS#:128726-47-6, [Link]
-
Arsand, E., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste, [Link]
-
University of Pennsylvania EHRS, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, [Link]
-
ECA Academy (2013), New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics, [Link]
-
U.S. Food and Drug Administration (2022), Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination, [Link]
-
Ace Waste, Properly Managing Chemical Waste in Laboratories, [Link]
-
Princeton University, RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY, [Link]
-
Northwestern University, Hazardous Waste Disposal Guide, [Link]
-
National Science Teaching Association (NSTA), Laboratory Waste Disposal Safety Protocols, [Link]
-
Infectious Diseases Society of America (2024), IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections, [Link]
-
Dartmouth College, Hazardous Waste Disposal Guide, [Link]
-
Semantic Scholar, Synthesis of the piperidinone metabolites of piperidine type phenothiazine antipsychotic drugs via ruthenium tetroxide oxidation, [Link]
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- 3. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
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A Researcher's Guide to the Safe Handling of (R)-6-(Hydroxymethyl)piperidin-2-one
As a novel building block in pharmaceutical research and development, the proper handling of (R)-6-(Hydroxymethyl)piperidin-2-one is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles and available hazard information. While specific toxicological data for this compound is limited, its classification as a skin, eye, and potential respiratory irritant necessitates rigorous adherence to the procedures outlined below.
Hazard Identification and Risk Assessment
(R)-6-(Hydroxymethyl)piperidin-2-one is classified with the GHS07 "Warning" pictogram, indicating that it can cause skin and serious eye irritation, and may cause respiratory irritation[1]. A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.
Known Hazards:
-
Skin Irritation: Direct contact with the skin can cause irritation[1].
-
Serious Eye Irritation: Contact with the eyes can lead to serious irritation[1].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to (R)-6-(Hydroxymethyl)piperidin-2-one. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Standard laboratory coat | N95 or higher rated dust mask |
| Preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves | Standard laboratory coat | Not generally required if handled in a fume hood |
| Running reactions and workups | Chemical splash goggles | Nitrile or neoprene gloves | Standard laboratory coat | Not generally required if handled in a fume hood |
| Handling spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | N95 or higher rated dust mask |
The selection of appropriate protective gear should be based on a comprehensive risk assessment of the specific procedures being performed[2].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for preventing accidental exposure and maintaining the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Storage: Store (R)-6-(Hydroxymethyl)piperidin-2-one in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[3].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention[4][5].
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician[3][4].
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3][4][6].
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice[3][4].
Spill Response Workflow:
The following diagram outlines the general procedure for responding to a spill of (R)-6-(Hydroxymethyl)piperidin-2-one.
Spill Response Workflow for (R)-6-(Hydroxymethyl)piperidin-2-one
Disposal Plan
All waste containing (R)-6-(Hydroxymethyl)piperidin-2-one, including contaminated PPE and spill cleanup materials, must be considered chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste materials in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Collection: Arrange for the collection of the chemical waste by a licensed and specialized disposal company[3].
-
Compliance: Ensure that all disposal activities are in accordance with local, state, and federal regulations[3]. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4][7].
By implementing these safety and logistical measures, researchers can confidently and safely handle (R)-6-(Hydroxymethyl)piperidin-2-one, fostering a secure and productive research environment.
References
-
RI DEM. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





